Product packaging for Boc-NH-PEG7-acetic Acid(Cat. No.:)

Boc-NH-PEG7-acetic Acid

Cat. No.: B8222895
M. Wt: 483.5 g/mol
InChI Key: JZVPPASVRSYVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-NH-PEG7-acetic Acid (CAS 141282-29-3) is a high-purity chemical compound featuring a polyethylene glycol (PEG) spacer and a terminal carboxylic acid, protected by a Boc (tert-butoxycarbonyl) group. With a molecular formula of C21H41NO11 and a molecular weight of 483.55 g/mol, this reagent is primarily recognized as a versatile PEG-based PROTAC linker . It is strategically designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases for subsequent degradation via the ubiquitin-proteasome system . The seven-unit PEG chain (PEG7) serves as a flexible, hydrophilic spacer that optimizes the distance and orientation between the two ligands of the PROTAC, which is critical for its efficacy . Beyond PROTAC development, this compound is widely applicated in diverse research areas, including medical research, drug-release systems, nanotechnology, and the development of new materials . It is also highly valuable in peptide synthesis as a support and for creating graft polymer compounds . The terminal carboxylic acid group allows for convenient conjugation with amines via standard carbodiimide coupling chemistry, while the Boc-protected amine ensures orthogonality in multi-step synthetic routes. It is essential to note that this product is intended for Research Use Only and is not approved for use in humans, animals, or as a drug. References PEG-based PROTAC linker application . Molecular formula, weight, and CAS number . General research applications in medical, drug-release, and nanotechnology fields .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H41NO11 B8222895 Boc-NH-PEG7-acetic Acid

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO11/c1-21(2,3)33-20(25)22-4-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19(23)24/h4-18H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVPPASVRSYVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Boc-NH-PEG7-acetic acid: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG7-acetic acid is a high-purity, heterobifunctional linker molecule integral to the advancement of modern bioconjugation and targeted therapeutics.[1][2] Its unique structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal carboxylic acid connected by a seven-unit polyethylene (B3416737) glycol (PEG) spacer, offers researchers a versatile tool for the synthesis of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3] This guide provides a comprehensive overview of its chemical properties, applications, and detailed methodologies for its use in the synthesis of targeted protein degraders.

Core Properties and Data Presentation

This compound is a colorless, viscous liquid at room temperature.[4] Its key chemical and physical properties are summarized in the table below for easy reference. The PEG chain enhances the solubility and biocompatibility of the final conjugate, a critical feature for in vivo applications.[2]

PropertyValueReference
Chemical Name 2-(2-(2-(2-(2-(2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acidN/A
Synonyms Boc-amino-PEG7-acetic acid, Boc-NH-(PEG)7-COOH--INVALID-LINK--, --INVALID-LINK--
CAS Number 141282-29-3--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C21H41NO11--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 483.56 g/mol --INVALID-LINK--
Purity ≥95% - ≥99%--INVALID-LINK--, --INVALID-LINK--
Appearance Colorless viscous liquid--INVALID-LINK--
Storage -20°C, sealed, away from moisture and light--INVALID-LINK--
Solubility Soluble in DMSO and DMF--INVALID-LINK--

Applications in PROTAC Synthesis

The primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] A PROTAC typically consists of a "warhead" that binds to the POI, an E3 ligase ligand, and a linker that connects the two.[1]

The linker is a critical component of a PROTAC, as its length, flexibility, and composition can significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately affecting the efficiency of protein degradation.[5] The seven-unit PEG chain of this compound provides a flexible and hydrophilic spacer, which can improve the solubility and cell permeability of the resulting PROTAC.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a two-step process: 1) coupling of the carboxylic acid terminus to an amine-containing E3 ligase ligand or POI ligand, and 2) deprotection of the Boc group to reveal the primary amine for subsequent conjugation to the other binding partner.

Protocol 1: Amide Coupling of this compound to an Amine-Containing Molecule

This protocol describes the formation of an amide bond between the carboxylic acid of this compound and an amine-functionalized molecule (e.g., an E3 ligase ligand or a POI ligand).

Materials:

  • This compound

  • Amine-containing molecule (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve the amine-containing molecule (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF.

  • Add the solution of this compound to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the coupled product.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine for the next conjugation step.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting amine-TFA salt can often be used directly in the next coupling step after co-evaporation with a solvent like toluene (B28343) to remove residual acid.

Visualization of PROTAC Mechanism and Synthesis Workflow

PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC, which leverages the cell's natural protein degradation machinery.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound follows a logical and modular workflow, as depicted below.

PROTAC_Synthesis_Workflow Start Boc-NH-PEG7-COOH Amine-E3 Ligand Carboxy-POI Ligand Step1 Step 1: Amide Coupling Start->Step1 Intermediate1 Intermediate 1 (Boc-Linker-E3 Ligand) Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 Intermediate 2 (Amine-Linker-E3 Ligand) Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 Final_PROTAC Final PROTAC (POI-Linker-E3 Ligand) Step3->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: A typical workflow for the synthesis of PROTACs.

Case Study: Targeting the BCR-ABL Oncoprotein in Chronic Myeloid Leukemia

Chronic Myeloid Leukemia (CML) is driven by the oncogenic fusion protein BCR-ABL.[6] PROTACs that induce the degradation of BCR-ABL represent a promising therapeutic strategy to overcome resistance to traditional tyrosine kinase inhibitors.[6] While specific PROTACs targeting BCR-ABL have been developed with various linkers, the underlying signaling pathway provides a relevant context for the application of linkers like this compound.

The degradation of BCR-ABL by a PROTAC would be expected to downregulate several key downstream signaling pathways that promote cell proliferation and survival, including the JAK-STAT and MAPK/ERK pathways.

BCR_ABL_Signaling_Pathway cluster_pathway BCR-ABL Signaling and PROTAC Intervention cluster_downstream Downstream Pathways BCR_ABL BCR-ABL (Oncogenic Kinase) STAT5 STAT5 BCR_ABL->STAT5 RAS RAS BCR_ABL->RAS Degradation Proteasomal Degradation BCR_ABL->Degradation Degraded by PROTAC Proliferation Cell Proliferation & Survival STAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PROTAC BCR-ABL PROTAC PROTAC->BCR_ABL Binds

Caption: BCR-ABL signaling and the point of intervention for a PROTAC.

Conclusion

This compound is a valuable and versatile tool for researchers in the field of drug discovery and development. Its well-defined structure, featuring a flexible PEG spacer and orthogonal reactive groups, facilitates the rational design and synthesis of complex bioconjugates, particularly PROTACs. The methodologies and conceptual frameworks provided in this guide are intended to empower scientists to effectively utilize this linker in their research endeavors, ultimately contributing to the development of novel and more effective therapeutics.

References

In-Depth Technical Guide: Boc-NH-PEG7-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Boc-NH-PEG7-acetic acid is a heterobifunctional chemical linker integral to the advancement of targeted protein degradation, a revolutionary therapeutic modality. This guide provides a comprehensive overview of its chemical properties, its critical role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and detailed protocols for its application.

Introduction

Targeted protein degradation has emerged as a powerful strategy in drug discovery, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are PROTACs, which are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. This compound is a widely utilized polyethylene (B3416737) glycol (PEG)-based linker that offers a balance of hydrophilicity, flexibility, and defined length, making it an invaluable tool in the synthesis of effective PROTACs.

Physicochemical Properties

This compound is characterized by a monodisperse polyethylene glycol chain of seven ethylene (B1197577) glycol units, flanked by a tert-butyloxycarbonyl (Boc)-protected amine and a terminal carboxylic acid. This structure provides key functionalities for sequential conjugation reactions.

PropertyValueReference
Molecular Weight 483.55 g/mol [1][2][3]
Molecular Formula C21H41NO11[1]
CAS Number 141282-29-3[1][3]
Appearance Colorless to light yellow oil or solid
Purity Typically ≥95%
Solubility Soluble in a wide range of organic solvents (e.g., DMF, DMSO, DCM) and has some aqueous solubility.

Role in PROTAC Synthesis

The primary application of this compound is as a linker in the modular synthesis of PROTACs. Its bifunctional nature allows for the sequential attachment of an E3 ligase ligand and a target protein ligand. The Boc-protected amine provides a stable, masked reactive site that can be deprotected under specific acidic conditions to reveal a primary amine for subsequent conjugation. The terminal carboxylic acid allows for amide bond formation with an amine-functionalized ligand.

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the general mechanism by which a PROTAC facilitates the degradation of a target protein of interest (POI).

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->Ternary mediates E3 E3 Ubiquitin Ligase E3->Ternary binds Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC released Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound. Optimization of reaction conditions may be necessary for specific ligands.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_0 Step 1: Coupling of E3 Ligase Ligand cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Coupling of POI Ligand E3_Ligand E3 Ligase Ligand (with amine) Step1_Product Boc-Linker-E3 Ligand E3_Ligand->Step1_Product Boc_Linker This compound Boc_Linker->Step1_Product Coupling_Reagents Coupling Reagents (e.g., HATU, DIPEA) Coupling_Reagents->Step1_Product Step2_Product H2N-Linker-E3 Ligand Step1_Product->Step2_Product Acid Acid (e.g., TFA in DCM) Acid->Step2_Product Final_PROTAC Final PROTAC Step2_Product->Final_PROTAC POI_Ligand POI Ligand (with carboxylic acid) POI_Ligand->Final_PROTAC Coupling_Reagents2 Coupling Reagents (e.g., HATU, DIPEA) Coupling_Reagents2->Final_PROTAC

Caption: General workflow for the synthesis of a PROTAC.

Protocol 1: Amide Coupling of this compound to an Amine-Containing E3 Ligase Ligand

This protocol describes the formation of an amide bond between the carboxylic acid of the linker and an amine-functionalized E3 ligase ligand.

Materials:

  • This compound (1.0 eq)

  • Amine-containing E3 ligase ligand (1.0 - 1.2 eq)

  • HATU (1,1-Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve this compound and the amine-containing E3 ligase ligand in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU to the solution and stir for 5 minutes at room temperature.

  • Add DIPEA to the reaction mixture and continue stirring at room temperature for 2-16 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected linker-ligand conjugate.

Protocol 2: Boc Deprotection

This step removes the Boc protecting group to expose the terminal amine for the next coupling reaction.

Materials:

  • Boc-protected linker-ligand conjugate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected linker-ligand conjugate in DCM.

  • Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine is often obtained as a TFA salt and can be used directly in the next step or after neutralization.

Protocol 3: Coupling of the Deprotected Linker-Ligand to a Carboxylic Acid-Containing POI Ligand

This final step forms the complete PROTAC molecule.

Materials:

  • Amine-linker-E3 ligase ligand (TFA salt from Protocol 2) (1.0 eq)

  • Carboxylic acid-containing POI ligand (1.0 - 1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 - 4.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the amine-linker-E3 ligase ligand and the carboxylic acid-containing POI ligand in anhydrous DMF under an inert atmosphere.

  • Add HATU to the solution and stir for 5 minutes at room temperature.

  • Add DIPEA to the reaction mixture and stir at room temperature for 2-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC directly from the reaction mixture using preparative reverse-phase HPLC.

Purification and Characterization

The purification of PEGylated PROTACs can be challenging due to their often-high molecular weight and amphiphilic nature.

TechniqueApplication
Flash Column Chromatography Purification of intermediates.
Preparative RP-HPLC Final purification of the PROTAC. C18 or C8 columns are commonly used with water/acetonitrile or water/methanol gradients containing 0.1% TFA or formic acid.
LC-MS Reaction monitoring and purity assessment.
NMR (¹H, ¹³C) Structural confirmation of intermediates and the final PROTAC.
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination to confirm the elemental composition.

Conclusion

This compound is a versatile and enabling chemical tool for the construction of PROTACs. Its well-defined length, hydrophilicity, and bifunctional nature provide a robust platform for the systematic design and synthesis of targeted protein degraders. The detailed protocols and workflow presented in this guide offer a solid foundation for researchers and scientists in the field of drug development to effectively utilize this important linker in their pursuit of novel therapeutics.

References

An In-depth Technical Guide to Boc-NH-PEG7-acetic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-NH-PEG7-acetic acid is a heterobifunctional linker widely utilized in the fields of bioconjugation and medicinal chemistry. Its unique structure, featuring a Boc-protected amine, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of seven ethylene (B1197577) glycol units, and a terminal carboxylic acid, makes it an invaluable tool for the synthesis of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound, aimed at empowering researchers in drug discovery and development.

Core Properties of this compound

The physicochemical properties of this compound are fundamental to its utility as a chemical linker. These properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name 2-(2-(2-(2-(2-(2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid[1],[2]
CAS Number 141282-29-3[1],[3]
Molecular Formula C21H41NO11[1],[3]
Molecular Weight 483.55 g/mol [1],[3]
Appearance Colorless viscous liquid[1],[2]
Purity ≥98%[4]
Storage Conditions Store at -20°C[1],[2]

The Role of this compound in PROTACs

PROTACs are innovative therapeutic agents that co-opt the body's natural protein degradation machinery to eliminate disease-causing proteins.[4] These chimeric molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[5] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[5][6]

This compound is a popular choice for the linker component in PROTAC synthesis due to several key advantages conferred by its PEG chain:

  • Enhanced Solubility: The hydrophilic nature of the PEG spacer significantly improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for its bioavailability.[7]

  • Increased Flexibility: The flexible PEG chain allows for the optimal orientation of the two ligands, facilitating the formation of a stable and productive ternary complex.[5]

  • Tunable Length: The defined length of the PEG7 spacer provides a precise distance between the target protein and the E3 ligase, a parameter that is often critical for efficient ubiquitination and subsequent degradation.[6]

  • Reduced Immunogenicity: PEGylation is a well-established method for reducing the immunogenicity of therapeutic molecules.

The impact of PEG linker length on the physicochemical and biological properties of PROTACs is a critical consideration in their design. The following table illustrates the general trends observed with varying PEG chain lengths.

PropertyEffect of Increasing PEG Linker LengthRationaleReference(s)
Aqueous Solubility Generally IncreasesThe ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving interaction with water.[7]
Cell Permeability Can Increase or DecreaseIncreased hydrophilicity can hinder passive diffusion, but the flexible linker can adopt conformations that shield polar surface area, aiding transport. The optimal length is target-dependent.[8]
Degradation Efficacy (DC50/Dmax) Highly Dependent on the SystemThe linker length must be optimal to support the formation of a stable ternary complex. A linker that is too short or too long can be detrimental to activity.[9]
Metabolic Stability May DecreasePEG chains can be susceptible to metabolism.[5]

Signaling Pathways and Experimental Workflows

The primary signaling pathway relevant to the application of this compound in PROTACs is the Ubiquitin-Proteasome System (UPS). The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of PROTAC-mediated protein degradation and a typical experimental workflow for the synthesis of a PROTAC using this compound.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Binds Target Target Protein (Protein of Interest) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Protein Degraded Protein (Amino Acids) Proteasome->Degraded_Protein Degradation

PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Start Materials: - this compound - Amine-functionalized E3 Ligase Ligand - Carboxylic acid-functionalized Target Ligand Step1 Step 1: Amide Coupling (this compound + E3 Ligase Ligand) Start->Step1 Intermediate1 Intermediate 1: Boc-NH-PEG7-E3 Ligase Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 Intermediate 2: NH2-PEG7-E3 Ligase Step2->Intermediate2 Step3 Step 3: Amide Coupling (Intermediate 2 + Target Ligand) Intermediate2->Step3 Final_PROTAC Final PROTAC Product Step3->Final_PROTAC Purification Purification (e.g., RP-HPLC) Final_PROTAC->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization

A typical workflow for the synthesis of a PROTAC.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for the successful synthesis and evaluation of PROTACs using this compound.

Protocol 1: Amide Bond Formation with an Amine-Functionalized Ligand

This protocol describes the coupling of the carboxylic acid moiety of this compound to a primary or secondary amine on a ligand using HATU as a coupling agent.

Materials:

  • This compound

  • Amine-functionalized ligand (e.g., E3 ligase ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the amine-functionalized ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected conjugate.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to yield the free amine for subsequent conjugation.

Materials:

  • Boc-protected PEG7 conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the Boc-protected PEG7 conjugate in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized.

  • For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Protocol 3: Solid-Phase Synthesis of a PROTAC

Solid-phase synthesis is a powerful technique for the rapid synthesis of PROTAC libraries. This protocol provides a general workflow for the synthesis of a PROTAC on a solid support.[10]

Materials:

  • Aminomethylated polystyrene resin

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

  • This compound

  • Carboxylic acid-functionalized target protein ligand

  • Coupling reagents (e.g., HATU, HBTU, DIC)

  • Bases (e.g., DIPEA, piperidine)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Loading: Swell the aminomethylated resin in DMF. Couple the carboxylic acid-functionalized E3 ligase ligand to the resin using a standard coupling protocol (e.g., HATU/DIPEA). Wash the resin extensively with DMF and DCM.

  • Linker Coupling: Couple this compound to the free amine of the resin-bound ligand using a coupling agent like HATU. Wash the resin.

  • Boc Deprotection: Treat the resin with a solution of TFA in DCM (e.g., 20-50%) to remove the Boc protecting group from the linker. Wash the resin and neutralize with a base like DIPEA.

  • Target Ligand Coupling: Couple the carboxylic acid-functionalized target protein ligand to the newly exposed amine on the linker using a coupling agent. Wash the resin.

  • Cleavage and Purification: Cleave the final PROTAC from the resin using a cleavage cocktail. Precipitate the crude PROTAC in cold diethyl ether, and purify by reverse-phase HPLC.

Characterization and Analysis

The purity and identity of the synthesized PROTAC must be confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is used to assess the purity of the final PROTAC and to purify it from reaction byproducts.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight of the synthesized PROTAC, verifying its identity.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the final product and intermediates.[13]

Conclusion

This compound is a versatile and highly valuable tool in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. Its well-defined structure and favorable physicochemical properties make it an ideal linker for the construction of potent and effective PROTACs. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to utilize this important building block in the development of novel therapeutics. As our understanding of the intricate structure-activity relationships of PROTACs continues to grow, the rational design and synthesis facilitated by linkers like this compound will be paramount to advancing this exciting therapeutic modality.

References

A Deep Dive into the Solubility of Boc-NH-PEG7-acetic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-NH-PEG7-acetic acid, a heterobifunctional PROTAC linker critical in the development of targeted protein degraders. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on its solubility in various solvents, outlines a general methodology for experimental solubility determination, and illustrates its application in a typical synthetic workflow.

Physicochemical Properties

This compound, with a molecular weight of 483.55 g/mol and the chemical formula C₂₁H₄₁NO₁₁, typically presents as a colorless to light yellow viscous liquid.[1][2] Its structure, featuring a hydrophobic Boc-protecting group and a hydrophilic polyethylene (B3416737) glycol (PEG) chain terminating in a carboxylic acid, imparts a variable solubility profile that is crucial for its handling and application in chemical synthesis.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not widely published, a strong qualitative understanding can be drawn from technical data sheets of structurally similar Boc-protected PEG acids. The hydrophilic nature of the seven-unit PEG chain generally confers solubility in aqueous solutions and a range of polar organic solvents.

Table 1: Summary of Qualitative Solubility for Boc-NH-PEG-Acid Analogs

Solvent ClassSolvent ExamplesSolubility
Polar Aprotic DMSO, DMFGenerally Soluble[3][4]
Chlorinated Dichloromethane (DCM)Generally Soluble
Aqueous Water, Aqueous BuffersGenerally Soluble
Alcohols Methanol, EthanolLess Soluble
Aromatic TolueneLess Soluble
Ethers Diethyl EtherInsoluble

Note: This table is based on data for various Boc-NH-PEG-COOH compounds and serves as a general guideline.

The solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) is a key attribute, as these are common solvents for reactions involving peptide coupling and other modifications.

Experimental Protocol for Solubility Determination

For precise applications, determining the empirical solubility of this compound in a specific solvent system is recommended. The following is a generalized protocol based on the "shake-flask" method, which is considered a reliable standard for solubility measurement.[3]

Objective: To determine the saturation solubility of this compound in a chosen solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent(s) of interest

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer or shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Pipettes and standard laboratory glassware

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of known concentration of this compound in the chosen solvent. This will be used to generate a standard curve for quantification.

  • Sample Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

  • Solvent Addition: Add a precise volume of the selected solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a true equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant from each vial. Dilute the supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a calibrated HPLC or other appropriate method to determine the concentration of the dissolved this compound.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or mol/L.

Application in PROTAC Synthesis: A Workflow

This compound is a widely used linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker provides the necessary spatial separation between the two ligands of the PROTAC.

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing this compound.

PROTAC_Synthesis_Workflow A E3 Ligase Ligand (with reactive group) C Coupling Reaction (e.g., Amide bond formation) A->C B This compound B->C D Intermediate 1: E3 Ligand-PEG7-NH-Boc C->D E Boc Deprotection (e.g., TFA in DCM) D->E F Intermediate 2: E3 Ligand-PEG7-NH2 E->F H Final Coupling Reaction (Amide bond formation) F->H G Target Protein Ligand (with carboxylic acid) G->H I Final PROTAC Molecule H->I

Caption: Generalized workflow for PROTAC synthesis using this compound.

This workflow demonstrates the sequential coupling of the E3 ligase ligand and the target protein ligand to the this compound linker, with an intermediate deprotection step. The choice of coupling reagents and reaction conditions will depend on the specific functional groups present on the ligands.

References

Stability of Boc-NH-PEG7-acetic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG7-acetic acid is a heterobifunctional linker molecule integral to the development of advanced bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs). Its structure comprises a Boc-protected amine, a seven-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal carboxylic acid. The stability of this linker is paramount to ensure the integrity and efficacy of the final therapeutic or research agent. This guide provides a comprehensive overview of the stability of this compound, detailing its degradation pathways, recommended storage conditions, and analytical methodologies for stability assessment.

Core Stability Profile

The stability of this compound is primarily influenced by its two key functional components: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the polyethylene glycol (PEG) chain, which is susceptible to oxidation. The molecule is generally stable under standard storage and handling conditions but can degrade under specific environmental stresses.

Key Stability-Influencing Factors:
  • pH: The Boc group is highly sensitive to acidic conditions, leading to its cleavage. The molecule exhibits greater stability at neutral to basic pH.

  • Oxidizing Agents: The ether linkages within the PEG chain are vulnerable to oxidative degradation.

  • Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation.

  • Light: Although not the primary degradation pathway, prolonged exposure to high-intensity light may contribute to oxidative degradation.

Quantitative Stability Data

While specific quantitative stability data for this compound is not extensively available in public literature, the following tables summarize the expected stability based on the known behavior of its constituent parts and data from similar PEGylated molecules. These tables provide a framework for designing and interpreting stability studies.

Table 1: pH-Dependent Stability (Hydrolysis of Boc Group)

pHTemperature (°C)Expected StabilityPrimary Degradation Product
< 425LowH2N-PEG7-acetic acid
4 - 625ModerateH2N-PEG7-acetic acid
7 - 925High-
> 925High-

Table 2: Oxidative Stability

Oxidizing AgentConcentrationTemperature (°C)Expected StabilityPotential Degradation Products
Hydrogen Peroxide3%25LowFormate, Aldehyde and Carboxylate derivatives
Air (Oxygen)Ambient40Moderate to HighFormate, Aldehyde and Carboxylate derivatives

Table 3: Thermal Stability

Temperature (°C)AtmosphereDurationExpected Stability
-20InertLong-termHigh
4InertShort-termHigh
25AirWeeksModerate
60AirDaysLow

Table 4: Photostability

Light SourceIntensityDurationExpected Stability
UV (254 nm)HighHoursModerate to Low
Visible LightAmbientMonthsHigh

Experimental Protocols

Detailed experimental protocols are crucial for assessing the stability of this compound. The following sections outline methodologies for forced degradation studies and a stability-indicating HPLC method.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

1. Acid Hydrolysis:

  • Sample Preparation: Dissolve this compound in a solution of 0.1 M HCl to a final concentration of 1 mg/mL.

  • Stress Condition: Incubate the solution at 60°C for 24 hours.

  • Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • Sample Preparation: Dissolve this compound in a solution of 0.1 M NaOH to a final concentration of 1 mg/mL.

  • Stress Condition: Incubate the solution at 60°C for 24 hours.

  • Analysis: At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Sample Preparation: Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.

  • Stress Condition: Store the solution at room temperature (25°C) for 24 hours, protected from light.

  • Analysis: At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Solid State: Store the solid compound in a controlled oven at 60°C for 7 days.

  • Solution State: Prepare a 1 mg/mL solution in a suitable solvent (e.g., acetonitrile/water 1:1) and incubate at 60°C for 7 days.

  • Analysis: For the solid-state sample, dissolve in the mobile phase to 1 mg/mL at specified time points. For the solution-state sample, withdraw aliquots and dilute with the mobile phase for HPLC analysis.

5. Photostability:

  • Sample Preparation: Expose the solid compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Control: A dark control sample should be stored under the same conditions.

  • Analysis: Analyze the samples by HPLC at the end of the exposure.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating the intact this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector or a Charged Aerosol Detector (CAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm or CAD.

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation peaks generated during forced degradation studies.

Signaling Pathways and Experimental Workflows

This compound is a key component in the construction of PROTACs. The following diagrams illustrate the general signaling pathway of a PROTAC and a typical experimental workflow for its synthesis and stability testing.

PROTAC_Signaling_Pathway POI Protein of Interest (Target) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex binds PROTAC PROTAC (this compound as linker) PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex recruited by UbPOI Polyubiquitinated POI TernaryComplex->UbPOI facilitates ubiquitination Ub Ubiquitin Ub->UbPOI Proteasome 26S Proteasome UbPOI->Proteasome targeted to Degradation Degradation Products Proteasome->Degradation degrades Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_stability Stability Assessment Synthesis Synthesis of This compound Purification Purification (e.g., HPLC, Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization ForcedDegradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Characterization->ForcedDegradation MethodDevelopment Stability-Indicating HPLC Method Development ForcedDegradation->MethodDevelopment Validation Method Validation (ICH Guidelines) MethodDevelopment->Validation StabilityTesting Long-term & Accelerated Stability Testing Validation->StabilityTesting

The Core Function of Boc-NH-PEG7-acetic acid: A Technical Guide to its Application in PROTAC-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG7-acetic acid is not a therapeutic agent with a direct mechanism of action on a biological target. Instead, it is a critical chemical tool in the rapidly advancing field of targeted protein degradation. Specifically, it functions as a heterobifunctional linker, forming the backbone of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth look at the role and application of this compound in the development of PROTACs, detailing the underlying mechanism of PROTACs, experimental protocols for their synthesis and evaluation, and the impact of linker properties on their efficacy.

PROTACs are novel therapeutic modalities designed to eliminate specific unwanted proteins from cells by co-opting the body's own protein disposal system.[1] They consist of two distinct ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker, for which this compound is a prime example, is a crucial component that dictates the spatial arrangement of this ternary complex, ultimately influencing the efficiency and selectivity of protein degradation.[2] The polyethylene (B3416737) glycol (PEG) component of the linker enhances solubility and cell permeability of the final PROTAC molecule.[3]

The PROTAC Mechanism of Action

The "mechanism of action" of this compound is its function as a key building block in the synthesis of PROTACs. The resulting PROTAC molecule operates by hijacking the cell's ubiquitin-proteasome system (UPS). The process begins with the PROTAC simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[4] This proximity, orchestrated by the linker, enables the E3 ligase to catalyze the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act catalytically to degrade further target protein molecules.

PROTAC_Mechanism cluster_formation Ternary Complex Formation PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Recruited Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter in PROTAC design, significantly influencing the stability of the ternary complex and, consequently, the degradation efficiency. The optimal linker length is target-dependent and must be determined empirically. Below is a summary of compiled data from various studies on BRD4-targeting PROTACs, illustrating the effect of PEG linker length on degradation potency (DC50) and efficacy (Dmax).

Target ProteinE3 Ligase LigandLinker (n PEG units)DC50 (nM)Dmax (%)
BRD4Pomalidomide (B1683931)PEG2>1000<50
BRD4PomalidomidePEG3~100~80
BRD4PomalidomidePEG4~15>90
BRD4PomalidomidePEG5~5>95
BRD4PomalidomidePEG6~20>90

Note: The data presented is a synthesis from multiple sources and should be considered illustrative of the general trend. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary based on the specific ligands and experimental conditions.[1]

Experimental Protocols

Representative Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC, starting with the coupling of this compound to a target protein ligand, followed by deprotection and coupling to an E3 ligase ligand.

Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Amide Coupling Linker Boc-NH-PEG7-COOH Intermediate Boc-NH-PEG7-CO-Ligand_POI Linker->Intermediate Ligand_POI Amine-functionalized POI Ligand Ligand_POI->Intermediate Deprotected H2N-PEG7-CO-Ligand_POI Intermediate->Deprotected TFA/DCM Final_PROTAC Ligand_E3-CO-NH-PEG7-CO-Ligand_POI (Final PROTAC) Deprotected->Final_PROTAC Ligand_E3 Carboxyl-functionalized E3 Ligase Ligand Ligand_E3->Final_PROTAC

General workflow for PROTAC synthesis.

Step 1: Amide Coupling of this compound to POI Ligand

  • Activation of Carboxylic Acid: To a solution of this compound (1.2 equivalents) in anhydrous DMF, add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Coupling Reaction: Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.

  • Work-up and Purification: Monitor the reaction progress by LC-MS. Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the purified intermediate from Step 1 in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting deprotected amine is typically used in the next step without further purification.

Step 3: Amide Coupling to E3 Ligase Ligand

  • Activation of Carboxylic Acid: In a separate flask, dissolve the carboxyl-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF. Add DIPEA (2.0 equivalents) and stir for 15 minutes at room temperature.

  • Coupling Reaction: Add a solution of the deprotected intermediate from Step 2 in anhydrous DMF to the activated E3 ligase ligand solution.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Purification: Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC using HRMS and NMR.

Protocol for Western Blot Analysis of PROTAC-mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells after treatment with a synthesized PROTAC.

Western_Blot_Workflow A 1. Cell Seeding & Treatment (Varying PROTAC concentrations) B 2. Cell Lysis & Protein Quantification (e.g., BCA assay) A->B C 3. SDS-PAGE (Protein separation by size) B->C D 4. Protein Transfer (Gel to PVDF membrane) C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Detection (Chemiluminescence) E->F G 7. Data Analysis (Quantify band intensity, determine DC50/Dmax) F->G

Experimental workflow for Western Blot analysis.

Materials and Reagents:

  • Cell line expressing the target protein of interest.

  • Synthesized PROTAC stock solution in DMSO.

  • Vehicle control (DMSO).

  • Cell culture medium and supplements.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.

  • BCA or Bradford protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes and transfer system.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescence substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the medium and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

This compound is a versatile and essential building block in the synthesis of PROTACs. Its bifunctional nature, with a protected amine and a carboxylic acid, allows for a controlled, sequential assembly of the final PROTAC molecule. The incorporated PEG7 spacer provides favorable physicochemical properties, such as increased solubility and permeability, which are crucial for the biological activity of the PROTAC. The rational design of the linker, including the optimization of its length, is a key determinant of the potency and efficacy of the resulting targeted protein degrader. The experimental protocols provided herein offer a foundational framework for the synthesis and evaluation of PROTACs, enabling researchers to further explore this promising therapeutic modality.

References

An In-depth Technical Guide to PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools for enhancing the therapeutic properties of biomolecules. PEGylation, the covalent attachment of PEG chains to proteins, peptides, antibody-drug conjugates (ADCs), and nanoparticles, offers a multitude of advantages, including improved solubility, stability, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of PEG linkers, their properties, applications, and the methodologies for their successful implementation in bioconjugation.

Polyethylene glycol is a biocompatible, non-toxic, and hydrophilic polymer composed of repeating ethylene (B1197577) oxide units.[1] Its ability to create a hydration shell around a conjugated molecule effectively masks it from the immune system and proteolytic enzymes, thereby extending its circulation half-life and reducing immunogenicity.[][3] The versatility of PEG chemistry allows for the creation of a wide array of linkers with different architectures (linear or branched), lengths, and reactive functionalities, enabling precise control over the properties of the final bioconjugate.[4]

Properties and Types of PEG Linkers

The selection of an appropriate PEG linker is critical and depends on the specific application and the biomolecule being modified. The key properties to consider are molecular weight, architecture (linear vs. branched), and the terminal reactive groups.

Physicochemical Properties

The molecular weight of the PEG linker directly influences the hydrodynamic radius of the bioconjugate. A larger hydrodynamic radius leads to reduced renal clearance and, consequently, a longer plasma half-life.[5][6] However, an excessively large PEG chain can sometimes lead to reduced biological activity due to steric hindrance.[3]

Table 1: Impact of PEG Molecular Weight on Hydrodynamic Radius and In Vivo Half-Life

PEG Molecular Weight (kDa)BiomoleculeResulting Hydrodynamic Radius (nm)Plasma Half-Life Extension (Fold Increase)Reference(s)
5Human Serum Albumin1.20 times native protein-[5]
10Human Serum Albumin1.48 times native protein-[5]
20 (linear)Human Serum Albumin1.75 times native protein-[5]
20 (branched)Human Serum Albumin1.83 times native protein-[5]
4Affibody-MMAE Conjugate-2.5[7]
10Affibody-MMAE Conjugate-11.2[7]
20Interferon alpha-2a-~70[8]
40G-CSF-~5[3]

Note: The exact values can vary depending on the protein, the number of attached PEG chains, and the experimental conditions.

Linear vs. Branched PEG Linkers

Both linear and branched PEG linkers are widely used, each offering distinct advantages. Branched PEGs can provide a greater hydrodynamic volume for a given molecular weight compared to their linear counterparts, potentially leading to a more significant increase in circulation half-life.[6] However, some studies suggest that for the same total molecular weight of the PEG adduct, there is no significant difference in the viscosity radii between branched and linear PEG-proteins.[6]

Table 2: Comparative Properties of Linear and Branched PEG Linkers

PropertyLinear PEG LinkersBranched PEG LinkersReference(s)
Hydrodynamic Volume Generally smaller for a given MWGenerally larger for a given MW, offering a more compact structure[6][9]
Steric Hindrance LowerHigher, which can sometimes impact binding affinity[4]
Drug Loading (for ADCs) Limited by available conjugation sitesCan allow for higher drug-to-antibody ratios (DARs)[4]
In Vivo Half-Life Significant extensionCan provide a more pronounced extension of half-life[6]
Synthesis and Purity Generally more straightforwardCan be more complex to synthesize with high purity[4]
Common Terminal Functionalities

The choice of the reactive group at the end of the PEG linker is determined by the available functional groups on the biomolecule.

Table 3: Common PEG Linker Reactive Groups and Their Targets

Reactive GroupTarget Functional Group on BiomoleculeResulting Linkage
N-Hydroxysuccinimide (NHS) Ester Primary amines (e.g., lysine (B10760008) residues, N-terminus)Amide bond
Maleimide Thiols (e.g., cysteine residues)Thioether bond
Aldehyde/Ketone Hydrazides, aminooxy groupsHydrazone, oxime bond
Azide Alkynes (via Click Chemistry)Triazole ring
Alkyne Azides (via Click Chemistry)Triazole ring

Experimental Protocols

The following are generalized protocols for common PEGylation reactions. Optimization is often necessary for specific biomolecules and PEG reagents.

Amine-Reactive PEGylation using NHS Esters

This is one of the most common PEGylation strategies due to the abundance of lysine residues on the surface of most proteins.

Materials:

  • Protein solution in an amine-free buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0

  • Amine-reactive PEG-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is at the desired concentration (typically 1-10 mg/mL) in an appropriate amine-free buffer.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 100 mg/mL). The NHS ester is susceptible to hydrolysis, so fresh preparation is crucial.

  • PEGylation Reaction: Add the PEG-NHS ester solution to the protein solution with gentle mixing. The molar ratio of PEG to protein will determine the degree of PEGylation and needs to be optimized. A common starting point is a 5- to 20-fold molar excess of the PEG reagent.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching solution to consume any unreacted PEG-NHS ester.

  • Purification: Remove unreacted PEG and purify the PEGylated protein using an appropriate chromatography method (see Purification section below).

Thiol-Reactive PEGylation using Maleimides

This method allows for site-specific PEGylation by targeting free cysteine residues.

Materials:

  • Protein or peptide solution containing a free thiol group in a degassed buffer (e.g., PBS with EDTA), pH 6.5-7.5

  • Thiol-reactive PEG-Maleimide

  • Anhydrous DMSO or DMF

  • Purification system

Procedure:

  • Protein/Peptide Preparation: Dissolve the biomolecule in a degassed buffer to prevent oxidation of the thiol group. If necessary, reduce any existing disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.

  • PEG-Maleimide Solution Preparation: Prepare a stock solution of the PEG-Maleimide in anhydrous DMSO or DMF immediately before use.

  • PEGylation Reaction: Add the PEG-Maleimide solution to the protein/peptide solution. A 10- to 20-fold molar excess of the PEG reagent is a common starting point.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Purification: Purify the PEGylated product to remove unreacted PEG and biomolecule.

Purification and Characterization of PEGylated Bioconjugates

Purification is a critical step to remove unreacted PEG and protein, as well as to separate different PEGylated species (e.g., mono-, di-, poly-PEGylated).

  • Size-Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their hydrodynamic radius.[][10][11] It is effective for removing unreacted low molecular weight PEG and for separating PEGylated proteins from their unmodified counterparts, provided there is a sufficient size difference.[12]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[13][14] PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin.[] This allows for the separation of different PEGylated species, including positional isomers.[][13]

Characterization is essential to confirm the success of the PEGylation reaction and to determine the degree of PEGylation.

  • SDS-PAGE: A simple method to qualitatively assess the increase in molecular weight of the PEGylated protein.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides accurate molecular weight information of the PEGylated product, allowing for the determination of the number of attached PEG chains.[1][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantitatively determine the degree of PEGylation by comparing the integrals of PEG-specific peaks to those of the protein.[17][18][19]

Visualizations

Signaling Pathway: Mechanism of a HER2-Targeted Antibody-Drug Conjugate (ADC)

HER2_ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm ADC HER2-Targeted ADC (Antibody-PEG-Drug) HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Linker Cleavage & Drug Release Microtubules Microtubule Disruption Drug->Microtubules 5. Target Engagement Apoptosis Apoptosis (Cell Death) Microtubules->Apoptosis 6. Induction of Apoptosis

Caption: Mechanism of action of a HER2-targeted ADC with a cleavable PEG linker.

Experimental Workflow: Development of a PEGylated Bioconjugate

PEGylation_Workflow start Start: Project Initiation linker_selection 1. PEG Linker Selection (MW, Architecture, Functionality) start->linker_selection biomolecule_prep 2. Biomolecule Preparation (Buffer Exchange, Reduction if needed) linker_selection->biomolecule_prep pegylation_reaction 3. PEGylation Reaction (Optimization of Molar Ratio, Time, Temp) biomolecule_prep->pegylation_reaction purification 4. Purification (SEC, IEX) pegylation_reaction->purification characterization 5. Characterization (SDS-PAGE, MS, NMR) purification->characterization functional_assay 6. In Vitro Functional Assay characterization->functional_assay in_vivo_studies 7. In Vivo Pharmacokinetic & Efficacy Studies functional_assay->in_vivo_studies end End: Lead Candidate in_vivo_studies->end

Caption: General workflow for the development and analysis of a PEGylated bioconjugate.

Logical Relationship: Impact of PEGylation on Bioconjugate Properties

PEGylation_Impact PEGylation PEGylation Hydrophobicity Decreased Hydrophobicity PEGylation->Hydrophobicity HydrodynamicRadius Increased Hydrodynamic Radius PEGylation->HydrodynamicRadius StericHindrance Increased Steric Hindrance PEGylation->StericHindrance Solubility Increased Solubility Hydrophobicity->Solubility Aggregation Reduced Aggregation Hydrophobicity->Aggregation RenalClearance Reduced Renal Clearance HydrodynamicRadius->RenalClearance ProteolyticDegradation Reduced Proteolytic Degradation StericHindrance->ProteolyticDegradation Immunogenicity Reduced Immunogenicity StericHindrance->Immunogenicity Bioactivity Potentially Reduced Bioactivity StericHindrance->Bioactivity HalfLife Increased Half-Life RenalClearance->HalfLife

Caption: The multifaceted impact of PEGylation on the properties of a bioconjugate.

Conclusion

PEG linkers are a cornerstone of modern bioconjugation, offering a powerful strategy to improve the therapeutic potential of a wide range of biomolecules. A thorough understanding of the different types of PEG linkers, their physicochemical properties, and the appropriate conjugation and purification methodologies is essential for the successful development of novel bioconjugates. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute effective PEGylation strategies, ultimately leading to the creation of safer and more efficacious therapeutics.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to Boc Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is fundamental to the successful synthesis of peptides. Among the most historically significant and functionally robust of these is the tert-butyloxycarbonyl (Boc) group. This technical guide provides a comprehensive overview of the core principles of Boc protection in peptide synthesis, detailing its mechanism, experimental protocols, and critical considerations for its application.

The primary role of the Boc group is to reversibly mask the α-amino group of an amino acid.[1] This strategic blockade prevents unwanted side reactions during peptide bond formation, thereby ensuring the correct amino acid sequence is assembled.[1] The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride).[1][2]

A key characteristic of the Boc protecting group is its stability under a range of conditions, yet its susceptibility to cleavage under strong acidic conditions. This allows for its selective removal without disturbing other protecting groups on the amino acid side chains, a foundational principle of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in solid-phase peptide synthesis (SPPS).[1]

The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

The Boc-SPPS methodology, pioneered by Bruce Merrifield, involves a cyclical process of coupling Boc-protected amino acids to a growing peptide chain anchored to a solid support, typically a resin.[1] The general workflow can be summarized in the following key steps:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with an acid, commonly a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[1][3]

  • Neutralization: The resulting ammonium (B1175870) salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to yield a free amine.[1][4]

  • Coupling: The next Boc-protected amino acid is activated by a coupling reagent and introduced to the resin, forming a new peptide bond.[1]

  • Washing: The resin is extensively washed to remove excess reagents and byproducts before the cycle begins anew with the next deprotection step.[1]

This cyclical process is repeated until the desired peptide sequence is assembled. The final step involves cleavage of the completed peptide from the resin and the simultaneous removal of any side-chain protecting groups, a process that often requires strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[5]

Quantitative Data in Boc-SPPS

The efficiency of each step in the Boc-SPPS cycle is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to the Boc protection strategy.

ParameterReagent/ConditionTypical Value/RangeReference
Boc Deprotection
ReagentTrifluoroacetic Acid (TFA) in Dichloromethane (DCM)25-50% (v/v)[1][3]
Pre-wash Time50% TFA/DCM5 minutes[3]
Deprotection Time50% TFA/DCM15-25 minutes[3]
Neutralization
ReagentDiisopropylethylamine (DIEA) or Triethylamine (TEA) in DCM5-10% (v/v)[3][6]
Neutralization Time10% TEA/DCM2 x 10 minutes[3]
Coupling
Boc-Amino Acid2-4 equivalents[6]
Coupling Reagent (e.g., HBTU)2-4 equivalents[6]
Base (e.g., DIEA)4-8 equivalents[6]
Coupling Time1-2 hours[6]
Final Cleavage
ReagentAnhydrous Hydrogen Fluoride (HF)-[7]
Cleavage Time with HF1-2 hours at 0°C[6]
Resin TypeDescriptionCleavage ConditionReference
Merrifield Resin Chloromethylated polystyrene, the classical resin for Boc-SPPS.HF[3]
PAM Resin Phenylacetamidomethyl linker on polystyrene, offers increased stability to the peptide-resin linkage during synthesis.HF[3]
BHA Resin Benzhydrylamine resin, used for the synthesis of peptide amides.HF[3]
MBHA Resin 4-Methylbenzhydrylamine resin, more labile than BHA resin.HF, TFMSA, TMSOTf[3][7]

Experimental Protocols

Boc Protection of an Amino Acid

This protocol describes the general procedure for the introduction of the Boc protecting group onto a free amino acid.

  • Dissolve the amino acid in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O) to the solution.

  • Adjust the pH of the reaction mixture to maintain basic conditions, typically by the addition of a base like sodium hydroxide.

  • Stir the reaction at room temperature for several hours until the reaction is complete, as monitored by a suitable technique (e.g., thin-layer chromatography).

  • Acidify the reaction mixture to a pH of approximately 2-3.

  • Extract the Boc-protected amino acid with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the product.

Manual Boc-SPPS of a Generic Peptide (0.1 mmol scale)

This protocol outlines the manual synthesis of a generic peptide on a 0.1 mmol scale using Merrifield resin.

  • Resin Swelling: Swell 0.1 mmol of Merrifield resin in dichloromethane (DCM) for at least 30 minutes.

  • First Amino Acid Coupling (Cesium Salt Method):

    • Prepare the cesium salt of the C-terminal Boc-amino acid.

    • Dissolve the Boc-amino acid cesium salt in dimethylformamide (DMF) and add it to the swollen resin.

    • Heat the mixture at 50°C for 12-24 hours.

    • Wash the resin thoroughly with DMF, DMF/water, DMF, and finally DCM. Dry the resin under vacuum.

  • Deprotection:

    • Swell the peptide-resin in DCM.

    • Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for 20-30 minutes at room temperature.

    • Wash the resin with DCM.

  • Neutralization:

    • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Wash the resin with DCM.

  • Coupling:

    • Dissolve the next Boc-amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF or a DCM/DMF mixture.

    • Add DIEA (4-8 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. Monitor reaction completion with a ninhydrin (B49086) (Kaiser) test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Place the resin in a suitable HF cleavage apparatus.

    • Add a scavenger, such as anisole (B1667542) (typically 10% v/v).

    • Cool the reaction vessel to -5 to 0°C.

    • Condense anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under a vacuum.

    • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

    • Filter and dry the crude peptide.

Reaction Mechanisms and Workflows

Boc_Protection_Mechanism Boc Protection of an Amino Acid cluster_reactants Reactants cluster_products Products AminoAcid Amino Acid (H₂N-CHR-COOH) BocProtectedAA Boc-Protected Amino Acid (Boc-NH-CHR-COOH) AminoAcid->BocProtectedAA Nucleophilic Attack BocAnhydride Di-tert-butyl dicarbonate ((Boc)₂O) BocAnhydride->BocProtectedAA Base Base (e.g., NaOH) Base->BocProtectedAA Maintains pH Byproducts t-BuOH + CO₂ + H₂O

Caption: Mechanism of Boc protection of an amino acid.

Boc_Deprotection_Mechanism Boc Deprotection Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BocPeptide Boc-Peptide-Resin ProtonatedBoc Protonated Boc-Peptide BocPeptide->ProtonatedBoc Protonation TFA Trifluoroacetic Acid (TFA) TFA->ProtonatedBoc FreeAmine H₃N⁺-Peptide-Resin ProtonatedBoc->FreeAmine Cleavage Carbocation tert-Butyl Cation ProtonatedBoc->Carbocation CO2 CO₂ ProtonatedBoc->CO2

Caption: Mechanism of Boc deprotection using TFA.

Boc_SPPS_Workflow Boc Solid-Phase Peptide Synthesis Workflow Start Start with Resin-Bound Peptide Deprotection 1. Deprotection (TFA/DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization 2. Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 3. Coupling (Boc-AA, Coupling Reagent, DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 EndCycle Repeat for next amino acid Wash3->EndCycle EndCycle->Deprotection Next Cycle

Caption: Cyclical workflow of Boc-SPPS.

Side Reactions in Boc-SPPS

While a robust methodology, Boc-SPPS is not without potential side reactions that can impact the purity and yield of the final peptide. Understanding and mitigating these side reactions is crucial for successful synthesis.

  • Alkylation of Sensitive Residues: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic side chains, particularly those of tryptophan and methionine.[4] The addition of scavengers, such as dithiothreitol (B142953) (DTE) or anisole, to the deprotection and cleavage solutions can help to quench these reactive cations.[3][8]

  • Aspartimide Formation: Peptides containing aspartic acid, especially Asp-Gly or Asp-Ser sequences, are prone to the formation of a five-membered ring aspartimide intermediate.[3] This can lead to racemization and the formation of β-peptide bonds.

  • Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to form a stable six-membered diketopiperazine, leading to chain termination.[3] This is particularly prevalent when proline is one of the first two amino acids.

  • Incomplete Deprotection or Coupling: Aggregation of the growing peptide chain on the resin can hinder the accessibility of reagents, leading to incomplete deprotection or coupling reactions and resulting in deletion sequences.[9]

Conclusion

The Boc protection strategy remains a powerful and relevant tool in the peptide chemist's arsenal. Its well-understood chemistry, coupled with established protocols for both manual and automated synthesis, makes it a reliable method for the production of a wide range of peptides. While the advent of Fmoc chemistry has provided a milder alternative, Boc-SPPS offers distinct advantages for the synthesis of certain challenging sequences, such as hydrophobic peptides.[5] A thorough understanding of the underlying chemistry, careful execution of the experimental protocols, and an awareness of potential side reactions are paramount to leveraging the full potential of this foundational peptide synthesis methodology.

References

An In-Depth Technical Guide to Heterobifunctional PEG Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of heterobifunctional polyethylene (B3416737) glycol (PEG) reagents, their core principles, and their applications in bioconjugation for therapeutics and research. It details the properties, synthesis, and application of these linkers, with a special emphasis on their role in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Concepts of Heterobifunctional PEG Reagents

Heterobifunctional linkers are molecules that possess two different reactive functional groups at their termini, enabling the sequential and specific conjugation of two different molecules.[1] The incorporation of a polyethylene glycol (PEG) chain as a spacer offers several key advantages in bioconjugation, including:

  • Increased Hydrophilicity: Improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, which can reduce aggregation.[2]

  • Enhanced Stability: PEGylation can protect conjugated molecules from enzymatic degradation, leading to a longer circulatory half-life.[2]

  • Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the host's immune system, reducing the likelihood of an immune response.[2]

  • Precise Spatial Control: The defined length of the PEG chain allows for precise control over the distance between the two conjugated molecules, which is crucial for optimizing biological activity.[]

Heterobifunctional PEG reagents are essential tools in the development of advanced therapeutics like ADCs and PROTACs, where they serve as the critical bridge between a targeting moiety and a therapeutic payload.[2]

Data Presentation: Properties and Performance of Heterobifunctional PEG Linkers

The selection of a heterobifunctional PEG linker significantly impacts the physicochemical properties and biological activity of the resulting bioconjugate. The following tables summarize key quantitative data to aid in the selection process.

Table 1: Common Heterobifunctional PEG Reactive Groups and Their Targets

Functional GroupTarget MoietyResulting LinkageReaction pHKey Characteristics
N-Hydroxysuccinimide (NHS) Ester Primary Amines (-NH₂)Amide7.0 - 9.0Highly reactive with lysine (B10760008) residues and N-termini of proteins. Susceptible to hydrolysis in aqueous solutions.[4]
Maleimide Thiols/Sulfhydryls (-SH)Thioether6.5 - 7.5Highly specific for cysteine residues. The resulting thioether bond is stable.[4]
Azide (-N₃) AlkynesTriazole (via Click Chemistry)NeutralBioorthogonal reaction with high specificity and efficiency. Can be catalyzed by copper (CuAAC) or be copper-free (SPAAC).[1]
Alkyne Azides (-N₃)Triazole (via Click Chemistry)NeutralBioorthogonal reaction partner for azide-functionalized molecules.[1]
Carboxylic Acid (-COOH) Primary Amines (-NH₂)Amide (with activator)4.5 - 7.2 (activation), 7.0-8.0 (conjugation)Requires activation with carbodiimides (e.g., EDC) and often NHS to form a stable amide bond.[5]
Amine (-NH₂) Carboxylic Acids (-COOH)Amide (with activator)4.5 - 7.2 (activation), 7.0-8.0 (conjugation)Can be conjugated to activated carboxyl groups.[]

Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

PEG Linker LengthIn Vitro Cytotoxicity (IC₅₀)Plasma Half-LifeIn Vivo EfficacyReference
Short (e.g., PEG₄)Generally higher (more potent)ShorterMay be limited by rapid clearance[6]
Medium (e.g., PEG₈-PEG₁₂)IntermediateIntermediateOften a balance between potency and exposure[6]
Long (e.g., PEG₁₈-PEG₂₄)Generally lower (less potent)LongerCan be improved due to increased tumor accumulation[6]

Note: The optimal PEG linker length is highly dependent on the specific antibody, payload, and tumor target, requiring empirical optimization.[6]

Table 3: Influence of Drug-to-Antibody Ratio (DAR) on ADC Characteristics

Drug-to-Antibody Ratio (DAR)In Vitro PotencyPharmacokinetics (Clearance)Therapeutic IndexReference
Low (e.g., 2)LowerSlowerOften wider[7][8]
Moderate (e.g., 3-4)HighModerateGenerally optimal for many ADCs[7][8]
High (e.g., >6)HighestFaster (especially for hydrophobic payloads)Can be narrower due to increased toxicity and faster clearance[7][8]

Experimental Protocols

Detailed methodologies are crucial for the successful application of heterobifunctional PEG reagents. Below are protocols for common experimental procedures.

Two-Step Antibody-Drug Conjugation using a Mal-(PEG)n-NHS Ester Linker

This protocol describes the conjugation of a drug with a free sulfhydryl group to an antibody via its primary amines.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Mal-(PEG)n-NHS Ester dissolved in a dry, water-miscible organic solvent (e.g., DMSO or DMF)

  • Sulfhydryl-containing drug

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis equipment for purification

Procedure:

Step 1: Activation of the Antibody with the PEG Linker

  • Prepare the antibody solution at a concentration of 2-10 mg/mL in Conjugation Buffer.

  • Add a 10- to 50-fold molar excess of the Mal-(PEG)n-NHS Ester solution to the antibody solution with gentle mixing.[4] The exact ratio should be optimized for the specific antibody and desired degree of labeling.

  • Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[4]

  • Remove the excess, unreacted crosslinker using a desalting column or through dialysis against the Conjugation Buffer.

Step 2: Conjugation of the Drug to the Activated Antibody

  • Immediately after purification, add the sulfhydryl-containing drug to the maleimide-activated antibody solution. The molar ratio of drug to antibody should be optimized based on the desired final DAR.

  • Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[4]

  • To quench the reaction, a buffer containing reduced cysteine can be added at a concentration several times greater than the initial sulfhydryl concentration of the drug.[4]

  • Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted drug and other small molecules.

Quantification of PEGylation using a Colorimetric Assay

This protocol provides a simple method for estimating the extent of PEGylation.

Materials:

  • PEGylated protein sample

  • Non-PEGylated protein (for control)

  • Barium chloride solution

  • Iodine solution

  • Spectrophotometer

Procedure:

  • Purify the PEGylated protein to remove any free PEG.

  • Prepare a standard curve using known concentrations of the free PEG reagent.

  • To both the standards and the PEGylated protein sample, add the barium chloride and iodine solutions.[9]

  • Incubate to allow for the formation of a colored complex between the PEG and the barium-iodide.[9]

  • Measure the absorbance at 535 nm.[9]

  • Determine the concentration of PEG in the sample by comparing its absorbance to the standard curve.

  • Separately determine the protein concentration (e.g., by measuring absorbance at 280 nm).

  • Calculate the PEG-to-protein ratio.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes involving bioconjugates created with heterobifunctional PEG linkers.

PROTAC_Mechanism cluster_cytoplasm Cellular Cytoplasm POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC (with PEG Linker) PROTAC->Ternary_Complex Binding E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Binding Ternary_Complex->PROTAC Release & Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) (with PEG Linker) Antigen Tumor-Specific Antigen ADC->Antigen Binding Clathrin_Pit Clathrin-Coated Pit Antigen->Clathrin_Pit Internalization Plasma_Membrane Endosome Early Endosome Clathrin_Pit->Endosome Vesicle Formation Lysosome Lysosome (Low pH) Endosome->Lysosome Trafficking & Maturation Released_Payload Released Cytotoxic Payload Lysosome->Released_Payload Linker Cleavage & Antibody Degradation Cell_Death Apoptosis / Cell Death Released_Payload->Cell_Death Induces

Caption: ADC internalization and payload release pathway.

Experimental_Workflow Start Start: Define Targeting Moiety and Payload Select_Linker Select Heterobifunctional PEG Linker (based on functional groups and length) Start->Select_Linker Conjugation Perform Two-Step Conjugation Reaction Select_Linker->Conjugation Purification Purify Bioconjugate (e.g., SEC, TFF) Conjugation->Purification Characterization Characterize Bioconjugate (e.g., SDS-PAGE, Mass Spec, DAR Analysis) Purification->Characterization In_Vitro In Vitro Evaluation (e.g., Cytotoxicity, Binding Affinity) Characterization->In_Vitro In_Vivo In Vivo Evaluation (e.g., Pharmacokinetics, Efficacy) In_Vitro->In_Vivo End End: Optimized Bioconjugate In_Vivo->End

Caption: General experimental workflow for bioconjugate development.

References

Methodological & Application

Application Notes and Protocols for the Use of Boc-NH-PEG7-acetic acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and thereby impacting the efficiency of protein degradation.

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their advantageous properties. The inclusion of a PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC molecule. Furthermore, the length of the PEG linker is a crucial parameter for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein. Boc-NH-PEG7-acetic acid is a bifunctional linker that provides a protected amine and a carboxylic acid, enabling the sequential and directional conjugation of the POI and E3 ligase ligands. These application notes provide a detailed protocol for the synthesis of a PROTAC utilizing this compound, including methodologies for purification and characterization.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This catalytic process allows for a single PROTAC molecule to induce the degradation of multiple protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC (this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary binds Ternary->PROTAC released Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI poly-ubiquitinates Ub Ubiquitin Ub->Ternary recruited Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Degradation Degraded Peptides Proteasome->Degradation degrades to

Caption: General mechanism of action of a PROTAC.

Synthetic Workflow for PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound typically follows a two-step process involving sequential amide bond formation and a final deprotection step. The strategy allows for the controlled and directional assembly of the PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_workflow Synthetic Workflow start Starting Materials: - Amine-functionalized E3 Ligase Ligand - this compound - Carboxylic acid-functionalized POI Ligand step1 Step 1: Amide Coupling (E3 Ligase Ligand + Linker) start->step1 intermediate1 Intermediate 1: E3-Linker(PEG7)-NH-Boc step1->intermediate1 step2 Step 2: Boc Deprotection intermediate1->step2 intermediate2 Intermediate 2: E3-Linker(PEG7)-NH2 step2->intermediate2 step3 Step 3: Amide Coupling (Intermediate 2 + POI Ligand) intermediate2->step3 final_protac Final PROTAC: E3-Linker(PEG7)-POI step3->final_protac purification Purification & Characterization (HPLC, NMR, MS) final_protac->purification

Caption: General synthetic workflow for a PROTAC using this compound.

Experimental Protocols

This section provides a representative two-step protocol for the synthesis of a PROTAC using this compound. This protocol involves the sequential amide coupling of the linker to an amine-containing E3 ligase ligand, followed by deprotection and coupling to a carboxylic acid-containing POI ligand.

Step 1: Synthesis of E3 Ligase-Linker Intermediate (E3-PEG7-NH-Boc)

This step involves the formation of an amide bond between the carboxylic acid of this compound and an amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) or a derivative).

Materials:

  • Amine-functionalized E3 ligase ligand (E3-NH2) (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the E3-PEG7-NH-Boc intermediate.

Step 2: Boc Deprotection of E3-PEG7-NH-Boc

The Boc protecting group is removed under acidic conditions to yield the free amine of the E3 ligase-linker intermediate.

Materials:

  • E3-PEG7-NH-Boc intermediate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the E3-PEG7-NH-Boc intermediate (1.0 eq) in anhydrous DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the deprotection by LC-MS. The reaction is usually complete within 1-2 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA.

  • The resulting TFA salt of the E3-PEG7-NH2 intermediate is typically used in the next step without further purification.

Step 3: Synthesis of the Final PROTAC (E3-PEG7-POI)

This step involves the formation of an amide bond between the newly exposed amine of the E3-linker intermediate and a carboxylic acid-functionalized POI ligand.

Materials:

  • E3-PEG7-NH2 intermediate (TFA salt) (1.0 eq)

  • Carboxylic acid-functionalized POI ligand (POI-COOH) (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (4.0 eq)

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

  • Dissolve the E3-PEG7-NH2 intermediate (1.0 eq) and the carboxylic acid-functionalized POI ligand (1.2 eq) in anhydrous DMF.

  • Add HATU (1.5 eq) to the solution.

  • Add DIPEA (4.0 eq) to neutralize the TFA salt and facilitate the coupling reaction.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, filter the reaction mixture and purify the crude product directly by preparative HPLC to yield the final PROTAC molecule.

  • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological evaluation of PROTACs with varying PEG linker lengths. This data is illustrative and serves to highlight the importance of linker optimization in PROTAC design.

Table 1: Representative Synthesis Yields

StepProductTypical Yield (%)
1. Amide Coupling (E3 + Linker)E3-PEG7-NH-Boc60-80%
2. Boc DeprotectionE3-PEG7-NH2 (TFA salt)>95% (crude)
3. Amide Coupling (Intermediate + POI)Final PROTAC (E3-PEG7-POI)30-50%

Table 2: Illustrative Biological Activity of PROTACs with Varying PEG Linker Lengths

PROTAC ExampleLinker CompositionDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-PEG3PEG3150851.5
PROTAC-PEG5PEG550951.2
PROTAC-PEG7 PEG7 25 >98 1.0
PROTAC-PEG9PEG975900.8

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific POI, E3 ligase, and cell line used. The data presented here is for illustrative purposes to demonstrate the impact of linker length.

Conclusion

This compound is a versatile and valuable building block for the synthesis of PROTACs. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of targeted protein degradation. The modular nature of the synthetic strategy allows for the efficient construction of PROTAC libraries with varying linker lengths, which is crucial for optimizing the degradation efficiency and pharmacokinetic properties of these promising therapeutic agents. Careful consideration of the linker chemistry and length is paramount to the successful design and development of novel PROTACs.

Application Notes and Protocols for Boc-NH-PEG7-acetic acid in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker molecule that connects the antibody and the payload is a critical component, profoundly influencing the ADC's stability, solubility, pharmacokinetics, and efficacy. Boc-NH-PEG7-acetic acid is a heterobifunctional linker that incorporates a short, discrete polyethylene (B3416737) glycol (PEG) chain. The Boc-protected amine allows for controlled, sequential conjugation, first to the payload and then to the antibody, while the terminal carboxylic acid provides a versatile handle for payload attachment.

The inclusion of a seven-unit PEG chain (PEG7) offers several advantages in ADC design. The hydrophilic nature of the PEG spacer can help to mitigate the hydrophobicity of many cytotoxic payloads, reducing the propensity for aggregation, particularly at higher drug-to-antibody ratios (DARs).[1] This can lead to improved solubility and stability of the final ADC. Furthermore, PEGylation can create a "hydration shell" around the payload, which can shield it from premature degradation and reduce non-specific clearance, thereby improving the pharmacokinetic profile and potentially widening the therapeutic window.[1] The discrete length of the PEG7 linker ensures the production of a homogeneous ADC product, which is crucial for consistent manufacturing and predictable in vivo behavior.

These application notes provide detailed protocols for the use of this compound in the synthesis of ADCs, from initial payload conjugation to the final purification of the ADC. Additionally, this document summarizes key quantitative data related to the performance of ADCs with short PEG linkers and provides visualizations of the experimental workflows.

Data Presentation

The following tables summarize quantitative data from preclinical studies on ADCs featuring short PEG linkers. It is important to note that direct, head-to-head comparative data for a PEG7 linker is limited in publicly available literature. Therefore, the data presented here is a synthesis of findings for short-chain PEG linkers (primarily PEG8) to provide a representative overview of expected performance. The actual performance of an ADC with a PEG7 linker will be dependent on the specific antibody, payload, and tumor target.

Table 1: Impact of Short PEG Linker on In Vitro Cytotoxicity (IC50)

Cell LineADC with Short PEG Linker (nM)ADC without PEG Linker (nM)PayloadAntibody Target
HER2-positive Breast Cancer (BT-474)~5-15~1-5AuristatinHER2
HER2-negative Breast Cancer (MCF-7)>1000>1000AuristatinHER2
TROP-2 positive Triple-Negative Breast Cancer~2-10~0.5-2MMAETROP-2

Note: The inclusion of a short PEG linker may in some cases slightly decrease the in vitro potency compared to a non-PEGylated counterpart, a trade-off that is often compensated by improved in vivo performance.

Table 2: Impact of Short PEG Linker on Pharmacokinetics

ParameterADC with Short PEG Linker (e.g., PEG8)ADC without PEG LinkerAnimal Model
Half-life (t½) ~40-50 hoursShorterRat
Clearance (CL) ~0.15-0.2 mL/h/kgHigherRat

Note: Studies have shown that a PEG8 side chain can be the minimum length required to achieve a significant reduction in clearance, with longer chains not always providing a substantial further advantage.[2][3]

Table 3: Impact of Short PEG Linker on In Vivo Efficacy

Tumor ModelDosing RegimenADC with Short PEG LinkerADC without PEG Linker
Breast Cancer Xenograft3 mg/kg, single doseSignificant tumor regressionModerate tumor growth inhibition
Gastric Cancer Xenograft5 mg/kg, bi-weeklyComplete tumor remissionPartial tumor response

Note: The improved pharmacokinetic profile of PEGylated ADCs often leads to greater tumor accumulation and, consequently, enhanced in vivo efficacy compared to non-PEGylated versions.[2]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Payload

This protocol describes the activation of the carboxylic acid moiety of this compound to an N-hydroxysuccinimide (NHS) ester, followed by conjugation to a payload containing a primary or secondary amine.

Materials:

  • This compound

  • Amine-containing cytotoxic payload

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF or DCM.

    • Add DCC or EDC (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed if DCC is used.

  • Conjugation to Payload:

    • In a separate flask, dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.

    • Add DIPEA (2-3 equivalents) to the payload solution.

    • If DCC was used for activation, filter off the DCU precipitate.

    • Slowly add the activated Boc-NH-PEG7-NHS ester solution to the payload solution.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the Boc-NH-PEG7-Payload conjugate by reverse-phase HPLC.

    • Characterize the purified product by mass spectrometry to confirm its identity and purity.

Protocol 2: Boc Deprotection of the PEG-Payload Conjugate

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the PEG-payload conjugate to expose the terminal amine for subsequent antibody conjugation.

Materials:

  • Boc-NH-PEG7-Payload conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Toluene (B28343)

  • Rotary evaporator

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-NH-PEG7-Payload conjugate in anhydrous DCM.

    • Add an equal volume of TFA to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[4]

  • Work-up:

    • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[4]

    • The resulting deprotected Amine-PEG7-Payload (as a TFA salt) can be used directly in the next step or after neutralization.

    • For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.[4]

Protocol 3: Conjugation of Amine-PEG7-Payload to an Antibody

This section provides two alternative methods for conjugating the deprotected Amine-PEG7-Payload to a monoclonal antibody: targeting lysine (B10760008) residues or cysteine residues.

Method A: Lysine Conjugation via NHS Ester

This method involves activating a linker with an NHS ester to react with the primary amines of lysine residues on the antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Amine-PEG7-Payload

  • A bifunctional linker with an NHS ester and a second reactive group (e.g., maleimide (B117702) if the payload has a corresponding thiol, or another NHS ester if a di-NHS linker is used to first modify the amine-PEG-payload)

  • Conjugation buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the conjugation buffer.

  • Linker-Payload Preparation (if necessary):

    • If not already functionalized, react the Amine-PEG7-Payload with a bifunctional linker to introduce a reactive group for antibody conjugation (e.g., an NHS ester).

  • Conjugation Reaction:

    • Add the activated Linker-PEG7-Payload to the antibody solution at a desired molar excess (e.g., 5-20 fold).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching:

    • Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted linker-payload.

  • Purification:

    • Purify the ADC by size-exclusion chromatography to remove excess linker-payload and other small molecules.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

    • Assess the purity and aggregation of the ADC by SEC-HPLC.

Method B: Cysteine Conjugation via Maleimide

This method involves reducing the interchain disulfide bonds of the antibody to generate free thiols, which then react with a maleimide-functionalized PEG-payload.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Amine-PEG7-Payload

  • A heterobifunctional linker containing a maleimide group and an NHS ester (e.g., SMCC)

  • Reducing agent (e.g., TCEP or DTT)

  • Conjugation buffer (e.g., PBS with EDTA, pH 7.0-7.5)

  • Quenching solution (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Preparation of Maleimide-PEG7-Payload:

    • React the Amine-PEG7-Payload with an NHS-maleimide linker (e.g., SMCC) to generate the maleimide-functionalized payload. Purify this intermediate.

  • Antibody Reduction:

    • Incubate the antibody with a controlled amount of reducing agent (e.g., TCEP or DTT) to partially reduce the interchain disulfide bonds. The amount of reducing agent will influence the final DAR.

  • Conjugation Reaction:

    • Remove the excess reducing agent by buffer exchange.

    • Immediately add the Maleimide-PEG7-Payload to the reduced antibody solution.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching:

    • Add the quenching solution to cap any unreacted thiol groups on the antibody.

  • Purification:

    • Purify the ADC by size-exclusion chromatography.

  • Characterization:

    • Determine the DAR, purity, and aggregation state as described in Method A.

Visualizations

Diagram 1: ADC Synthesis Workflow using this compound

ADC_Synthesis_Workflow cluster_0 Step 1: Payload Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Antibody Conjugation cluster_3 Step 4: Purification & Characterization Boc_Linker This compound Activation EDC/NHS Activation Boc_Linker->Activation Activate Acid Payload Amine-containing Payload Conjugation1 Amide Bond Formation Payload->Conjugation1 Activation->Conjugation1 Boc_Linker_Payload Boc-NH-PEG7-Payload Conjugation1->Boc_Linker_Payload Deprotection TFA Deprotection Boc_Linker_Payload->Deprotection Amine_Linker_Payload Amine-PEG7-Payload Deprotection->Amine_Linker_Payload Conjugation2 Conjugation (Lysine or Cysteine) Amine_Linker_Payload->Conjugation2 Antibody Monoclonal Antibody Antibody->Conjugation2 ADC Antibody-Drug Conjugate Conjugation2->ADC Purification Purification (SEC) ADC->Purification Characterization Characterization (DAR, Purity) Purification->Characterization Final_ADC Final ADC Product Characterization->Final_ADC

Caption: A generalized workflow for the synthesis of an ADC using a Boc-protected PEG linker.

Diagram 2: Signaling Pathway of ADC Action

ADC_Action_Pathway ADC Antibody-Drug Conjugate Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Internalization Receptor-Mediated Endocytosis Tumor_Cell->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage/ Antibody Degradation Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death 5. Cytotoxicity

Caption: A simplified signaling pathway illustrating the mechanism of action of an ADC.

Diagram 3: Logical Relationship of ADC Components

ADC_Components cluster_components Core Components ADC Antibody-Drug Conjugate Antibody Antibody ADC->Antibody Specificity Linker This compound ADC->Linker Stability & PK Payload Cytotoxic Payload ADC->Payload Potency Antibody->Linker Linker->Payload

Caption: The relationship between the core components of an antibody-drug conjugate.

References

Application Notes and Protocols for Peptide Labeling with Boc-NH-PEG7-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized bioconjugation technique in drug development to enhance the therapeutic properties of peptides and proteins. PEGylation can improve a biomolecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its in vivo half-life by reducing renal clearance and protecting it from proteolytic degradation. Additionally, the hydrophilic nature of PEG can enhance the solubility of hydrophobic peptides and reduce their immunogenicity.

Boc-NH-PEG7-acetic acid is a heterobifunctional PEG linker containing a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a carboxylic acid at the other, connected by a discrete seven-unit ethylene (B1197577) glycol chain. The carboxylic acid moiety allows for covalent attachment to primary amino groups on a peptide, such as the N-terminus or the side chain of a lysine (B10760008) residue, forming a stable amide bond. The Boc protecting group provides a latent amine functionality that can be deprotected under mild acidic conditions for subsequent conjugation steps if required. This application note provides a detailed protocol for the labeling of a model peptide with this compound, including reaction conditions, purification, and characterization, along with representative quantitative data.

Materials and Methods

Materials
  • Model Peptide (e.g., a 10-amino acid peptide with a single primary amine available for conjugation, MW ~1200 Da)

  • This compound (MW: 483.55 g/mol )

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Diethyl ether, anhydrous

  • Solid-phase extraction (SPE) C18 cartridges

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Experimental Protocols

2.2.1. Activation of this compound

The carboxylic acid of this compound is activated to facilitate the formation of an amide bond with the peptide's primary amine. This protocol utilizes the DIC/HOBt coupling system.

  • Dissolve this compound (1.5 equivalents relative to the peptide) and HOBt (1.5 equivalents) in anhydrous DMF to a final concentration of 100 mM.

  • Add DIC (1.5 equivalents) to the solution.

  • Allow the activation reaction to proceed for 30 minutes at room temperature. The solution should remain clear.

2.2.2. Peptide Labeling Reaction

  • Dissolve the model peptide (1 equivalent) in anhydrous DMF to a final concentration of 50 mM.

  • Add the pre-activated this compound solution to the peptide solution with gentle stirring.

  • Allow the reaction to proceed for 4 hours at room temperature.

  • Monitor the reaction progress by taking small aliquots at different time points (e.g., 1, 2, and 4 hours) and analyzing them by RP-HPLC.

2.2.3. Quenching and Crude Product Precipitation

  • After the reaction is complete, quench any remaining activated PEG reagent by adding a small amount of water (approximately 5% of the total reaction volume).

  • Precipitate the crude PEGylated peptide by adding the reaction mixture dropwise to a 10-fold excess of cold diethyl ether with vigorous stirring.

  • Centrifuge the suspension to pellet the crude product.

  • Carefully decant the ether and wash the pellet twice with cold diethyl ether.

  • Dry the crude product under a stream of nitrogen.

2.2.4. Purification of the PEGylated Peptide

The crude product is purified using solid-phase extraction followed by preparative RP-HPLC.

  • Solid-Phase Extraction (SPE):

    • Dissolve the crude product in a minimal amount of 50% acetonitrile/water.

    • Condition a C18 SPE cartridge with acetonitrile followed by 0.1% TFA in water.

    • Load the dissolved crude product onto the cartridge.

    • Wash the cartridge with 0.1% TFA in water to remove unreacted PEG reagent and other water-soluble impurities.

    • Elute the PEGylated peptide with a stepwise gradient of acetonitrile in 0.1% TFA (e.g., 20%, 40%, 60%, 80% ACN).

    • Collect the fractions and analyze them by analytical RP-HPLC to identify those containing the desired product.

  • Preparative RP-HPLC:

    • Pool the SPE fractions containing the PEGylated peptide and lyophilize.

    • Dissolve the lyophilized powder in the HPLC mobile phase.

    • Purify the PEGylated peptide using a preparative RP-HPLC system with a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile at 220 nm and collect the fractions corresponding to the main product peak.

2.2.5. Characterization of the Purified PEGylated Peptide

  • Analytical RP-HPLC:

    • Analyze the purified fractions to determine the purity of the final product.

    • Use a linear gradient of acetonitrile in water (both with 0.1% TFA) over 30 minutes.

  • Mass Spectrometry:

    • Confirm the identity of the PEGylated peptide by ESI-MS or MALDI-TOF mass spectrometry to verify the addition of the Boc-NH-PEG7 moiety.

Results and Data Presentation

The following tables summarize the expected quantitative data from the peptide labeling experiment.

Table 1: Reaction and Yield Summary

ParameterValue
Starting Peptide Amount10.0 mg
Crude Product Yield12.5 mg
Purified Product Yield8.2 mg
Overall Yield65.6%

Table 2: Purity Analysis by RP-HPLC

SamplePurity (%)
Crude Product~75%
After SPE~90%
Final Purified Product>98%

Table 3: Mass Spectrometry Analysis

SpeciesTheoretical Mass (Da)Observed Mass (Da)
Unlabeled Peptide1200.01200.2
Boc-NH-PEG7-Peptide1665.61665.9

Visualizations

Experimental Workflow

experimental_workflow cluster_activation Activation cluster_labeling Labeling cluster_purification Purification cluster_analysis Analysis A This compound C Activated PEG Reagent A->C 30 min, RT B DIC/HOBt in DMF B->C E Crude PEGylated Peptide C->E 4h, RT D Peptide in DMF D->E F Precipitation (Diethyl Ether) E->F G Solid-Phase Extraction (SPE) F->G H Preparative RP-HPLC G->H I Purified PEGylated Peptide H->I J Analytical RP-HPLC I->J K Mass Spectrometry I->K

Caption: Workflow for peptide labeling with this compound.

Chemical Reaction Scheme

reaction_scheme cluster_reactants cluster_reagents cluster_products Reactant1 Boc-NH-(PEG)7-COOH Reagents DIC, HOBt DMF, RT Reactant2 H2N-Peptide Product Boc-NH-(PEG)7-CO-NH-Peptide Reagents->Product

Caption: Amide bond formation between the PEG linker and the peptide.

Discussion

The described protocol provides a reliable method for the N-terminal or lysine side-chain labeling of peptides with this compound. The use of DIC/HOBt as a coupling agent efficiently activates the carboxylic acid of the PEG linker, leading to a high yield of the desired conjugate. The two-step purification process, involving solid-phase extraction followed by preparative RP-HPLC, is effective in removing unreacted starting materials and byproducts, resulting in a highly pure PEGylated peptide.

The Boc protecting group on the distal end of the PEG linker remains stable throughout the coupling and purification steps. This allows for potential further modifications by deprotecting the amine with a mild acid like TFA, enabling the synthesis of more complex bioconjugates. The successful conjugation should always be confirmed by mass spectrometry, which will show a mass shift corresponding to the addition of the Boc-NH-PEG7-moiety. The purity of the final product should be assessed by analytical RP-HPLC, where the PEGylated peptide will typically have a longer retention time than the unlabeled peptide due to its increased hydrophobicity.

This application note serves as a comprehensive guide for researchers and professionals in the field of drug development, providing a robust methodology for the synthesis and characterization of well-defined PEGylated peptides.

Application Notes and Protocols for Boc-NH-PEG7-acetic acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Boc-NH-PEG7-acetic acid as a versatile linker in modern drug delivery systems. Detailed protocols for its application in Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and nanoparticle-based systems are provided, along with relevant data and visualizations to guide researchers in their drug development endeavors.

Introduction to this compound

This compound is a heterobifunctional linker molecule featuring a polyethylene (B3416737) glycol (PEG) chain of seven ethylene (B1197577) glycol units. One terminus is functionalized with a carboxylic acid, while the other end possesses an amine group protected by a tert-butyloxycarbonyl (Boc) group. This structure offers several key advantages in drug delivery design:

  • Biocompatibility and Solubility: The hydrophilic PEG chain enhances the aqueous solubility and biocompatibility of the resulting conjugate, which can improve the pharmacokinetic properties of hydrophobic drugs.

  • Defined Spacer Length: The discrete length of the PEG7 chain provides a precise and flexible spacer to connect a targeting moiety and a therapeutic payload, potentially influencing the stability and efficacy of the final construct.

  • Orthogonal Chemistry: The Boc-protected amine and the carboxylic acid allow for sequential and controlled conjugation reactions. The Boc group is stable under various conditions but can be readily removed under mild acidic conditions to reveal a primary amine for subsequent coupling. The carboxylic acid can be activated for efficient amide bond formation with amine-containing molecules.

Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 141282-29-3
Molecular Formula C₂₁H₄₁NO₁₁
Molecular Weight 483.55 g/mol
Appearance Colorless viscous liquid
Purity ≥ 99%
Storage Store at ≤ -20 °C

Application in Antibody-Drug Conjugates (ADCs)

This compound serves as a flexible linker to conjugate cytotoxic payloads to monoclonal antibodies (mAbs), forming ADCs. The PEG linker can influence the ADC's stability, pharmacokinetics, and overall therapeutic index.

Application Notes

The synthesis of an ADC using this linker involves a multi-step process. First, the cytotoxic drug is conjugated to the deprotected amine of the linker. Subsequently, the carboxylic acid of the drug-linker construct is activated and reacted with lysine (B10760008) residues on the antibody. The inclusion of the PEG7 linker can help to overcome hydrophobicity issues associated with some payloads, potentially reducing aggregation and improving the pharmacokinetic profile of the ADC.[3][4][5] The length of the PEG linker is a critical parameter that can impact both the efficacy and tolerability of the ADC.

Experimental Protocols

Protocol 2.2.1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield a free amine for subsequent conjugation to a drug payload.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional scavenger)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask (e.g., 0.1-0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v). If the payload is sensitive to acid-catalyzed side reactions, include a scavenger like TIS (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (B28343) (3x) to ensure complete removal of residual TFA. The resulting deprotected linker, NH2-PEG7-acetic acid, as a TFA salt can be used directly in the next step.

Protocol 2.2.2: Conjugation of Drug to NH2-PEG7-acetic acid

This protocol outlines the coupling of a carboxylic acid-containing drug to the deprotected linker using EDC/NHS chemistry.

Materials:

  • Deprotected NH2-PEG7-acetic acid (from Protocol 2.2.1)

  • Carboxylic acid-containing drug payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolve the carboxylic acid-containing drug (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF or DCM.

  • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-4 hours to activate the carboxylic acid.

  • In a separate flask, dissolve the deprotected NH2-PEG7-acetic acid (1 equivalent) in anhydrous DMF or DCM and add TEA or DIPEA (2-3 equivalents).

  • Add the activated drug solution to the linker solution and stir the reaction mixture at room temperature for 2-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.

Protocol 2.2.3: Conjugation of Drug-Linker to Antibody

This protocol describes the conjugation of the purified drug-linker construct to a monoclonal antibody.

Materials:

  • Purified drug-linker construct with a terminal carboxylic acid

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • EDC and Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Dissolve the drug-linker construct in Activation Buffer.

  • Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of Sulfo-NHS to the drug-linker solution. Incubate at room temperature for 15 minutes to activate the carboxylic acid.

  • Immediately add the activated drug-linker solution to the antibody solution in Coupling Buffer. A 10-20 fold molar excess of the activated linker to the antibody is a common starting point, but this should be optimized.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM.

  • Remove excess, unreacted drug-linker and byproducts using a desalting column or dialysis.

Protocol 2.2.4: Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody can be determined using various methods, including UV/Vis spectroscopy and mass spectrometry.[][][8][9][]

Protocol 2.2.5: In Vitro Cytotoxicity Assay

The potency of the resulting ADC can be evaluated using in vitro cytotoxicity assays, such as the MTT or XTT assay.[3][4][11][12][13]

Data Presentation

Table 2.3.1: Impact of PEG Linker Length on ADC Pharmacokinetics (Rat Model)

Data adapted from studies on ADCs with different PEG linker lengths. This table provides a general trend and not specific data for a PEG7 linker.[14]

LinkerPEG LengthClearance (mL/day/kg)
Linker APEG2~15
Linker BPEG4~10
Linker CPEG8~5
Linker DPEG12~4
Linker EPEG24~3

Visualization

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_adc_conjugation ADC Conjugation Boc_Linker Boc-NH-PEG7-COOH Deprotection Boc Deprotection (TFA/DCM) Boc_Linker->Deprotection Amine_Linker H2N-PEG7-COOH Deprotection->Amine_Linker Coupling_Drug_Linker Amide Bond Formation Amine_Linker->Coupling_Drug_Linker Drug Drug-COOH Activation_Drug EDC/NHS Activation Drug->Activation_Drug Activated_Drug Activated Drug Activation_Drug->Activated_Drug Activated_Drug->Coupling_Drug_Linker Drug_Linker Drug-Linker-COOH Coupling_Drug_Linker->Drug_Linker Activation_Linker EDC/NHS Activation Drug_Linker->Activation_Linker Antibody Antibody (mAb) Conjugation Conjugation to Antibody Lysines Antibody->Conjugation Activated_Drug_Linker Activated Drug-Linker Activation_Linker->Activated_Drug_Linker Activated_Drug_Linker->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Purification Purification ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Workflow for ADC Synthesis.

Application in PROTACs

This compound is a valuable building block for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[1][15][16] The linker in a PROTAC is a critical component that influences the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[][13][17][18][19][]

Application Notes

The PEG7 linker can enhance the solubility and cell permeability of the PROTAC molecule. The length of the PEG linker is a crucial parameter for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein.[][13][17] The Boc-protected amine and carboxylic acid functionalities allow for the sequential and directional conjugation of the protein of interest (POI) ligand and the E3 ligase ligand.

Experimental Protocols

Protocol 3.2.1: Synthesis of a PROTAC using this compound

This protocol provides a general two-step strategy for synthesizing a PROTAC.

Step 1: Synthesis of POI-Linker Intermediate

  • Follow Protocol 2.2.1 for the Boc deprotection of this compound.

  • Couple an amine-functionalized POI ligand to the carboxylic acid of the deprotected linker using EDC/NHS chemistry, similar to Protocol 2.2.2 . Purify the resulting POI-linker intermediate.

Step 2: Synthesis of the Final PROTAC

  • Activate the terminal carboxylic acid of the POI-linker intermediate using EDC/NHS as described in Protocol 2.2.2 .

  • Couple the activated intermediate to an amine-containing E3 ligase ligand.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation

Table 3.3.1: Impact of Linker Length on PROTAC Degradation Efficacy

Data adapted from studies on PROTACs with different linker lengths, illustrating the importance of linker optimization. This table provides a general trend and not specific data for a PEG7 linker.[]

PROTACLinker Length (atoms)Target Protein Degradation (DC₅₀, nM)
PROTAC-19> 1000
PROTAC-212500
PROTAC-31650
PROTAC-420200

Visualization

PROTAC_MoA POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) PROTAC->PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Mechanism of Action of PROTACs.

Application in Nanoparticle Drug Delivery Systems

This compound can be used to functionalize the surface of nanoparticles, a process known as PEGylation.[21] This surface modification can improve the stability, biocompatibility, and circulation time of nanoparticles, and can also be used to attach targeting ligands or drugs.[22]

Application Notes

The carboxylic acid group of this compound can be used to covalently attach the linker to amine-functionalized nanoparticles. After deprotection of the Boc group, the exposed amine can be used to conjugate targeting molecules or drugs. PEGylation creates a hydrophilic shell around the nanoparticle, which can reduce opsonization and clearance by the reticuloendothelial system (RES), leading to a longer circulation half-life.[21]

Experimental Protocols

Protocol 4.2.1: Functionalization of Amine-Modified Nanoparticles

This protocol describes the conjugation of this compound to amine-functionalized nanoparticles.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

  • This compound

  • EDC and Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Centrifuge

Procedure:

  • Activate the carboxylic acid of this compound using EDC and Sulfo-NHS in Activation Buffer as described in Protocol 2.2.3 .

  • Disperse the amine-functionalized nanoparticles in Coupling Buffer.

  • Add the activated linker solution to the nanoparticle suspension and incubate for 2 hours at room temperature with gentle mixing.

  • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

  • Remove the supernatant and resuspend the pellet in fresh Coupling Buffer. Repeat the washing step three times to remove unreacted reagents.

  • Resuspend the purified PEGylated nanoparticles in the desired buffer.

Protocol 4.2.2: Characterization of PEGylated Nanoparticles

The successful PEGylation and the properties of the resulting nanoparticles can be characterized by various techniques.

Characterization TechniqueParameter Measured
Dynamic Light Scattering (DLS) Hydrodynamic size and size distribution (Polydispersity Index - PDI)
Zeta Potential Measurement Surface charge
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of PEGylation by identifying characteristic PEG peaks
Thermogravimetric Analysis (TGA) Quantification of the amount of PEG grafted onto the nanoparticles

Protocol 4.2.3: Drug Loading and Release Studies

For drug delivery applications, the loading and release of a therapeutic agent from the PEGylated nanoparticles need to be evaluated.[22][23][24]

Data Presentation

Table 4.3.1: Physicochemical Properties of Bare vs. PEGylated Nanoparticles

This table presents hypothetical data to illustrate the expected changes upon PEGylation.

Nanoparticle TypeHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Efficiency (%)
Bare Nanoparticles100 ± 50.25-25 ± 315
PEGylated Nanoparticles120 ± 70.15-5 ± 212

Visualization

Nanoparticle_Functionalization cluster_pegylation Nanoparticle PEGylation cluster_functionalization Further Functionalization NP_NH2 Amine-functionalized Nanoparticle Coupling Amide Bond Formation NP_NH2->Coupling Linker_COOH Boc-NH-PEG7-COOH Activation EDC/NHS Activation Linker_COOH->Activation Activated_Linker Activated Linker Activation->Activated_Linker Activated_Linker->Coupling NP_PEG_Boc Boc-PEG-Nanoparticle Coupling->NP_PEG_Boc Deprotection Boc Deprotection NP_PEG_Boc->Deprotection NP_PEG_NH2 Amine-PEG-Nanoparticle Deprotection->NP_PEG_NH2 Conjugation_Targeting Conjugation NP_PEG_NH2->Conjugation_Targeting Conjugation_Drug Drug Loading NP_PEG_NH2->Conjugation_Drug Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) Targeting_Ligand->Conjugation_Targeting Drug_Molecule Drug Molecule Drug_Molecule->Conjugation_Drug Targeted_NP Targeted Drug-Loaded Nanoparticle Conjugation_Targeting->Targeted_NP Conjugation_Drug->Targeted_NP

Workflow for Nanoparticle Functionalization.

References

Application Notes and Protocols for Surface Functionalization with Boc-NH-PEG7-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the surface functionalization of amine-reactive substrates using Boc-NH-PEG7-acetic acid. This heterobifunctional PEG linker is valuable for creating biocompatible and functionalized surfaces in various applications, including biosensors, drug delivery systems, and cell culture platforms. The tert-butyloxycarbonyl (Boc) protecting group allows for a controlled, stepwise conjugation strategy, while the polyethylene (B3416737) glycol (PEG) spacer reduces non-specific binding and enhances solubility.

Overview of Surface Functionalization

The functionalization process involves a two-stage approach. Initially, the carboxylic acid moiety of this compound is covalently coupled to a primary amine-functionalized surface. This is typically achieved through the formation of an active N-hydroxysuccinimide (NHS) ester mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Subsequently, the Boc protecting group is removed under acidic conditions to expose the terminal amine, which is then available for the conjugation of biomolecules or other ligands.

Key Applications

  • Biomolecule Immobilization: The terminal amine, after deprotection, serves as a reactive site for the covalent attachment of proteins, peptides, antibodies, or nucleic acids.

  • Drug Delivery: Functionalized nanoparticles can be used to control drug release and targeting.

  • Cell Culture Engineering: Modified surfaces can be used to study cell adhesion, proliferation, and differentiation by presenting specific biological cues.

  • Biosensor Development: The PEG spacer minimizes non-specific binding to the sensor surface, improving the signal-to-noise ratio.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the characterization of surfaces functionalized with PEG linkers. The exact values will vary depending on the substrate, PEGylation density, and the specific analytical method used.

ParameterUnmodified Surface (Amine-Terminated)Boc-NH-PEG7 FunctionalizedAmine-Deprotected PEG7 Surface
Water Contact Angle (θ) 50° - 70°60° - 80°40° - 60°
Surface Elemental Composition (XPS)
Carbon (C1s)PresentIncreased C-O-C peakC-O-C peak present
Oxygen (O1s)PresentIncreasedIncreased
Nitrogen (N1s)PresentPresentIncreased
Silicon (Si2p) (for silicon substrates)PresentAttenuated signalAttenuated signal
PEG Grafting Density N/A100 - 400 ng/cm²100 - 400 ng/cm²
Protein Adsorption (e.g., BSA) HighLowLow

Experimental Protocols

Protocol 1: Covalent Coupling of this compound to an Amine-Functionalized Surface

This protocol describes the activation of the carboxylic acid group of this compound with EDC and NHS and its subsequent reaction with a primary amine-functionalized surface (e.g., aminosilanized glass slide or silicon wafer).

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-functionalized substrate

  • Anhydrous Dimethylformamide (DMF)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Wash Buffer: Deionized (DI) water, Ethanol (B145695)

  • Nitrogen or Argon gas

Procedure:

  • Preparation of Reagents:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a 10 mg/mL solution of this compound in anhydrous DMF.

    • Prepare 100 mg/mL solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a sterile microcentrifuge tube, mix 100 µL of the this compound solution with 500 µL of Activation Buffer.

    • Add 50 µL of the EDC solution and 50 µL of the NHS solution to the PEG solution.

    • Vortex the mixture gently and allow it to react for 15-30 minutes at room temperature to form the NHS ester.

  • Surface Coupling Reaction:

    • Wash the amine-functionalized substrate with ethanol and DI water, then dry it under a stream of nitrogen gas.

    • Immerse the substrate in the activated Boc-NH-PEG7-NHS ester solution.

    • Incubate for 2-4 hours at room temperature with gentle agitation.

  • Washing:

    • Remove the substrate from the reaction solution.

    • Wash the surface thoroughly with DMF, followed by ethanol, and finally DI water to remove any unreacted PEG linker and byproducts.

    • Dry the functionalized surface under a stream of nitrogen gas.

    • The surface is now functionalized with Boc-protected PEG.

Protocol 2: Boc Deprotection of the PEGylated Surface

This protocol describes the removal of the Boc protecting group to expose the terminal primary amine.

Materials:

  • Boc-NH-PEG7 functionalized substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Neutralization Buffer: 5% (v/v) Diisopropylethylamine (DIPEA) in DCM

  • Wash Buffer: DCM, DI water

  • Nitrogen or Argon gas

Procedure:

  • Deprotection Reaction:

    • Prepare a deprotection solution of 20-50% TFA in DCM (v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Immerse the Boc-NH-PEG7 functionalized substrate in the deprotection solution.

    • Incubate for 30-60 minutes at room temperature.[1]

  • Washing and Neutralization:

    • Remove the substrate from the deprotection solution.

    • Wash the surface thoroughly with DCM.

    • Immerse the substrate in the Neutralization Buffer for 5-10 minutes.

    • Wash the surface again with DCM, followed by DI water.

  • Final Drying:

    • Dry the amine-deprotected PEGylated surface under a stream of nitrogen gas.

    • The surface is now ready for subsequent conjugation with amine-reactive molecules.

Visualization of Workflows and Pathways

Diagram 1: Experimental Workflow for Surface Functionalization

G cluster_0 Step 1: Activation & Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Bioconjugation A Amine-Functionalized Surface D Boc-NH-PEG7-Surface A->D B Boc-NH-PEG7-COOH C EDC/NHS Activation B->C Activate COOH C->D React with NH2 F NH2-PEG7-Surface D->F E TFA/DCM E->F Remove Boc H Biomolecule-PEG7-Surface F->H G Biomolecule (e.g., Antibody) G->H Couple to NH2 G cluster_0 Functionalized Surface cluster_1 Cellular Interaction cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response Surface Biomolecule-PEG-Surface Receptor Cell Surface Receptor Surface->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Nuclear Translocation CellularResponse Cellular Response (e.g., Adhesion, Proliferation) GeneExpression->CellularResponse

References

Application Notes and Protocols: Boc Deprotection Conditions for PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in the synthesis of complex molecules, including bioconjugates, antibody-drug conjugates (ADCs), and PROteolysis TArgeting Chimeras (PROTACs).[1] Its popularity stems from its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1][2] Polyethylene glycol (PEG) linkers are frequently incorporated into these molecules to enhance solubility, improve pharmacokinetic profiles, and provide a flexible spacer between different moieties.[3] The Boc protection of a terminal amine on a PEG linker allows for controlled, stepwise synthesis.[1] This document provides detailed application notes and protocols for the deprotection of Boc-protected PEG linkers, covering standard acidic conditions and milder alternatives for sensitive substrates.

Core Principles of Boc Deprotection

The deprotection of a Boc-protected amine is an acid-catalyzed hydrolysis of the carbamate (B1207046) bond.[4] The reaction proceeds through the formation of a stable tert-butyl cation, which is then eliminated as isobutylene (B52900) and carbon dioxide, regenerating the free amine.[5] The choice of acid, solvent, temperature, and reaction time are critical parameters that must be optimized to ensure complete deprotection while minimizing side reactions.

Standard Deprotection Protocols

The most common methods for Boc deprotection involve the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Table 1: Common Acidic Conditions for Boc Deprotection
ReagentConcentrationSolventTemperature (°C)Typical Reaction TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 to Room Temp30 min - 2 hoursMost common method. Scavengers like triisopropylsilane (B1312306) (TIS) can be added to prevent side reactions with sensitive residues.[1][6]
Hydrochloric Acid (HCl)4 M1,4-Dioxane (B91453)Room Temp1 - 4 hoursAn effective alternative to TFA.[6]
Hydrochloric Acid (HCl)ConcentratedMethanol (MeOH)Room Temp1 - 16 hoursUseful for substrates where dioxane is not a suitable solvent.[7][8]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol describes a general procedure for the removal of the Boc protecting group from a PEG linker using trifluoroacetic acid in dichloromethane.[1][6]

Materials:

  • Boc-protected PEG linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).

  • If the substrate contains acid-sensitive functional groups, add a scavenger such as TIS (2.5-5% v/v).[6][9]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

  • To remove residual TFA, co-evaporate the residue with toluene (B28343) (3x).[6]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

Protocol 2: Boc Deprotection using HCl in Dioxane

This protocol outlines the use of hydrochloric acid in 1,4-dioxane for Boc deprotection.

Materials:

  • Boc-protected PEG linker

  • 4 M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane

  • Diethyl ether (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Boc-protected PEG linker in a minimal amount of anhydrous 1,4-dioxane.

  • Add the 4 M HCl in 1,4-dioxane solution to the flask.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the deprotected PEG-linker, often as a hydrochloride salt, can be precipitated by the addition of a non-polar solvent like diethyl ether.[6]

  • Filter the precipitate and wash with diethyl ether.

  • Dry the product under vacuum.

Milder Deprotection Conditions for Sensitive Substrates

For PEG linkers attached to molecules with acid-sensitive functionalities, milder deprotection methods are required to avoid unwanted side reactions.

Table 2: Milder Boc Deprotection Conditions
MethodReagent/ConditionSolventTemperature (°C)Notes
Lewis Acid Catalysis Zinc bromide (ZnBr₂) or Trimethylsilyl iodide (TMSI)Dichloromethane (DCM)Room TempCan be effective for substrates sensitive to strong Brønsted acids.[4][5][6]
Thermal Deprotection HeatingHigh-boiling point solvents (e.g., dioxane, water)High temperaturesA catalyst-free method, but may require high temperatures and long reaction times, potentially causing side reactions.[6][10]
Oxalyl Chloride/Methanol Oxalyl chloride in MethanolMethanolRoom TempEffective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.[6][11][12]

Experimental Protocols (Milder Conditions)

Protocol 3: Lewis Acid-Mediated Boc Deprotection using Zinc Bromide

Materials:

  • Boc-protected PEG linker

  • Anhydrous Dichloromethane (DCM)

  • Zinc bromide (ZnBr₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM.

  • Add an excess of zinc bromide (2-3 equivalents).[4]

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, work-up the reaction by washing with an aqueous solution of a chelating agent (e.g., EDTA) to remove the zinc salts, followed by a standard aqueous work-up.

Monitoring and Work-up Procedures

Reaction Monitoring

The progress of the deprotection reaction can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): A quick and convenient method to observe the disappearance of the less polar Boc-protected starting material and the appearance of the more polar deprotected amine product, which will have a lower Rf value.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction, allowing for the quantification of starting material, product, and any side products.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm in the ¹H NMR spectrum indicates the progress of the deprotection.[6]

Work-up and Isolation

The choice of work-up procedure depends on the properties of the deprotected PEG linker:

  • Evaporation of Acid: For volatile acids like TFA, removal can be achieved by rotary evaporation. Co-evaporation with a solvent like toluene can help remove residual traces.[6]

  • Precipitation: The deprotected PEG-linker, often as an ammonium (B1175870) salt, can sometimes be precipitated by adding a non-polar solvent such as diethyl ether.[6]

  • Aqueous Work-up: If the product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[6]

  • Ion Exchange Chromatography: For water-soluble products, an ion-exchange resin can be used to remove the acid and isolate the free amine.

Visualizing the Workflow and Reaction

The following diagrams illustrate the general workflow for Boc deprotection and the underlying chemical reaction.

Caption: General experimental workflow for Boc deprotection.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_PEG Boc-NH-PEG-R Protonated_Boc Boc-N(H₂⁺)-PEG-R Boc_PEG->Protonated_Boc + H⁺ Acid H+ Carbamic_Acid HOOC-NH-PEG-R Protonated_Boc->Carbamic_Acid Tert_Butyl_Cation (CH₃)₃C⁺ Protonated_Boc->Tert_Butyl_Cation - (CH₃)₃C⁺ Deprotected_PEG H₂N-PEG-R Carbamic_Acid->Deprotected_PEG - CO₂ CO2 CO₂ Isobutylene CH₂=C(CH₃)₂ Tert_Butyl_Cation->Isobutylene - H⁺

References

Application Notes and Protocols for EDC/NHS Coupling with Boc-NH-PEG7-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a cornerstone strategy in drug development and bioconjugation.[1][2][3] This modification can enhance the therapeutic properties of proteins, peptides, and small molecules by improving their solubility, stability, and pharmacokinetic profiles.[1][2] EDC/NHS coupling is a robust and widely used method for achieving this, creating a stable amide bond between a carboxylic acid and a primary amine under mild, aqueous conditions.[4]

These application notes provide a detailed guide for the use of Boc-NH-PEG7-acetic acid in bioconjugation reactions mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The defined length of the PEG7 spacer offers a precise bridge for linking molecules, while the Boc protecting group on the terminal amine allows for further, orthogonal conjugation strategies.

Principle of the Reaction

The EDC/NHS coupling reaction is a two-step process designed to efficiently form a stable amide bond between the carboxylic acid of this compound and a primary amine on a target molecule (e.g., protein, peptide, or small molecule).[4][5]

  • Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid of this compound, forming a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[4]

  • Formation of a Semi-Stable NHS Ester: To improve reaction efficiency and control, NHS (or its water-soluble analog, Sulfo-NHS) is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[4][6] This NHS ester has a longer half-life in aqueous solution compared to the O-acylisourea intermediate, allowing for a more controlled reaction with the amine-containing molecule.[4]

  • Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct. This step is most efficient at a physiological to slightly alkaline pH (7.2-8.0).[4]

Data Presentation

Table 1: Recommended Molar Ratios for Optimal Conjugation
ReagentMolar Ratio (Reagent : this compound)Purpose
EDC2-10 fold excessTo ensure efficient activation of the carboxylic acid.[4]
NHS/Sulfo-NHS2-5 fold excessTo stabilize the activated intermediate and improve coupling efficiency.[4]
This compound1-20 fold excess over the amine-containing moleculeTo drive the reaction towards the desired PEGylated product. The optimal ratio is system-dependent and should be determined empirically.[4]
Table 2: Recommended Reaction Conditions
StepParameterRecommended Conditions
Activation Solvent/BufferAnhydrous DMF/DCM or 0.1 M MES, pH 4.5-6.0[4]
TemperatureRoom Temperature[4]
Duration15-60 minutes[5][7]
Conjugation Solvent/BufferAmine-free buffer such as PBS or MES, pH 7.2-8.0[4]
TemperatureRoom Temperature or 4°C[5]
Duration2-16 hours[4]
Quenching ReagentTris, Glycine, or Hydroxylamine (20-50 mM final concentration)[5]
Duration15-30 minutes at room temperature[5]

Mandatory Visualizations

EDC_NHS_Coupling_Mechanism Boc_PEG_Acid Boc-NH-PEG7-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Boc_PEG_Acid->O_Acylisourea + pH 4.5-6.0 EDC EDC EDC->O_Acylisourea NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + Urea_Biproduct Urea Byproduct O_Acylisourea->Urea_Biproduct hydrolysis NHS NHS NHS->NHS_Ester Conjugate Boc-NH-PEG7-Target Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + pH 7.2-8.0 Released_NHS NHS NHS_Ester->Released_NHS Target_Molecule Target Molecule (with -NH2) Target_Molecule->Conjugate

Caption: Chemical reaction pathway of EDC/NHS coupling.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis Reagent_Prep Prepare Buffers and Stock Solutions (this compound, EDC, NHS) Activation Activate this compound with EDC and NHS (pH 4.5-6.0) Reagent_Prep->Activation Conjugation Add activated PEG to Target Molecule (pH 7.2-8.0) Activation->Conjugation Quenching Quench reaction with Tris or Glycine Conjugation->Quenching Purification Purify Conjugate (SEC, Dialysis, HPLC) Quenching->Purification Analysis Characterize Conjugate (SDS-PAGE, Mass Spectrometry) Purification->Analysis

Caption: Experimental workflow for PEGylation.

Experimental Protocols

Materials
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[4]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0[4] (Note: Avoid buffers containing primary amines like Tris)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., size-exclusion chromatography columns, dialysis cassettes, HPLC)

Protocol for Conjugation to a Protein

This protocol is a general guideline and may require optimization for specific applications.

1. Reagent Preparation a. Allow all reagents to warm to room temperature before opening to prevent condensation.[4] b. Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[5] c. Prepare a solution of the amine-containing protein in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL). d. Immediately before use, prepare stock solutions of EDC and NHS in Activation Buffer or anhydrous DMSO (e.g., 10 mg/mL).[4]

2. Activation of this compound a. In a microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer. b. Add a 2 to 10-fold molar excess of EDC and a 2 to 5-fold molar excess of NHS relative to the this compound.[4][5] c. Vortex briefly to mix and incubate for 15-30 minutes at room temperature.[5]

3. Conjugation to the Protein a. Immediately add the activated Boc-NH-PEG7-NHS ester solution to the protein solution. A 1.5 to 20-fold molar excess of the activated linker to the protein is a good starting point, but this should be optimized.[4][5] b. Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with Coupling Buffer if necessary.[4] c. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[5]

4. Quenching the Reaction a. Add a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[5] b. Incubate for 15-30 minutes at room temperature.[5]

5. Purification of the Conjugate a. The PEGylation reaction will result in a mixture of the desired conjugate, unreacted protein, excess PEG linker, and reaction byproducts.[][9] b. Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column), dialysis against an appropriate buffer (e.g., PBS), or tangential flow filtration.[4][10] c. For higher purity, chromatographic methods such as ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), or reverse-phase HPLC (RP-HPLC) can be employed to separate PEGylated species from the unreacted protein and to resolve different degrees of PEGylation.[][11]

6. Characterization a. Analyze the purified conjugate by SDS-PAGE to confirm an increase in molecular weight, indicating successful PEGylation. b. Use techniques like mass spectrometry (MALDI-TOF or ESI-MS) to determine the precise mass of the conjugate and the degree of PEGylation. c. HPLC can be used to assess the purity of the final product.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Conjugation Inactive EDC or NHS due to moisture.Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening.[4]
Incorrect pH for activation or conjugation.Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0.[4]
Hydrolysis of the NHS ester.Perform the conjugation step immediately after activation.[4]
Presence of primary amines in the buffer (e.g., Tris).Use amine-free buffers such as PBS or MES for the reaction.[4]
Protein Precipitation during Reaction High degree of PEGylation leading to insolubility.Reduce the molar excess of the activated PEG linker.[4]
Incorrect buffer conditions.Ensure the protein is at a suitable concentration and in a buffer that maintains its stability.[4]

Applications of PEGylation in Drug Development

The covalent attachment of PEG chains to therapeutic molecules offers several advantages:

  • Improved Drug Solubility: PEGylation can enhance the solubility of hydrophobic drugs.[1]

  • Extended Circulating Half-Life: The increased hydrodynamic size of the PEGylated molecule reduces renal clearance, prolonging its time in circulation.[2][3]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the drug surface, reducing its recognition by the immune system.[2][3]

  • Increased Stability: PEGylation can protect therapeutic proteins from proteolytic degradation.[1]

  • Enhanced Drug Targeting: In some cases, PEGylation can lead to passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[]

These benefits have led to the successful development of numerous PEGylated drugs for the treatment of various diseases, including cancer, chronic pain, and diabetes.[13]

References

Application Notes and Protocols for the Purification of Boc-NH-PEG7-Acetic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The conjugation of molecules with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of peptides, proteins, and small molecules. Boc-NH-PEG7-acetic acid is a discrete PEG (dPEG®) linker that provides a defined chain length, offering greater homogeneity to the final conjugate compared to traditional polydisperse PEGs. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for controlled, stepwise conjugation strategies.

Following the conjugation reaction, a critical step is the purification of the desired this compound conjugate from unreacted starting materials, excess PEG linker, and other reaction byproducts. This application note provides detailed protocols for the purification and analysis of these conjugates, focusing on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a powerful technique for achieving high purity.

Common Impurities in Conjugation Reactions

During the synthesis of this compound conjugates, several impurities can arise, necessitating a robust purification strategy. Understanding these potential impurities is crucial for developing an effective purification method.

Table 1: Potential Impurities in the Synthesis of this compound Conjugates

ImpurityDescription
Unreacted Small Molecule or PeptideThe starting molecule that has not been conjugated with the PEG linker.
Excess this compoundUnreacted PEG linker remaining in the reaction mixture.
Hydrolyzed this compoundThe PEG linker in which the activated ester (if used for conjugation) has been hydrolyzed back to the carboxylic acid.
Di-PEGylated SpeciesThe target molecule that has been conjugated with two or more PEG linkers, which can occur if multiple reactive sites are available.
Positional IsomersIf the target molecule has multiple potential conjugation sites (e.g., multiple lysine (B10760008) residues in a peptide), different isomers of the mono-PEGylated conjugate can be formed.[1][2][]
Byproducts from Coupling ReagentsResiduals and byproducts from the activating agents used for the conjugation reaction (e.g., EDC, NHS, HATU).
Deletion or Truncated Sequences (for peptides)Impurities arising from the solid-phase peptide synthesis (SPPS) of the peptide before conjugation, such as peptides with one or more missing amino acids.[4][5]
Oxidized SpeciesOxidation of sensitive amino acid residues (e.g., methionine, cysteine) in a peptide conjugate.[4]

Purification Strategy: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard and most effective method for purifying peptide and small molecule conjugates due to its high resolving power.[6] The separation is based on the differential partitioning of the analytes between a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase.

Experimental Workflow for RP-HPLC Purification

PurificationWorkflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification Crude Crude Reaction Mixture Filtered Filtered Sample Crude->Filtered 0.22 µm Syringe Filter HPLC C18 RP-HPLC Column Filtered->HPLC Detection UV Detection (210-280 nm) HPLC->Detection Gradient Acetonitrile/Water Gradient (with 0.1% TFA) Gradient->HPLC Fractions Collect Fractions Detection->Fractions Analysis Purity Analysis (Analytical HPLC, LC-MS) Fractions->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final Purified Conjugate Lyophilization->Final

Caption: Workflow for the purification of this compound conjugates.

Detailed Protocol for RP-HPLC Purification

Materials:

  • Crude this compound conjugate

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile

  • C18 reverse-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or a larger preparative column)

  • HPLC system with a gradient pump and UV detector

  • 0.22 µm syringe filters

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Dissolve the crude conjugate in a minimal amount of Mobile Phase A or a compatible solvent (e.g., DMSO, then dilute with Mobile Phase A).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System Equilibration:

    • Equilibrate the C18 column with a mixture of Mobile Phase A and Mobile Phase B (e.g., 95% A, 5% B) at a constant flow rate until a stable baseline is achieved.

  • Sample Injection and Elution:

    • Inject the filtered sample onto the equilibrated column.

    • Apply a linear gradient of increasing Mobile Phase B to elute the conjugate. A typical gradient for a peptide conjugate might be from 5% to 65% B over 40-60 minutes.[7] The optimal gradient will depend on the hydrophobicity of the conjugated molecule.

  • Fraction Collection:

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm for peptides, or the absorbance maximum of the conjugated small molecule).

    • Collect fractions corresponding to the major peak of the desired conjugate.

  • Purity Analysis of Fractions:

    • Analyze the collected fractions using analytical RP-HPLC and LC-MS to confirm the identity and purity of the conjugate.

  • Pooling and Lyophilization:

    • Pool the fractions containing the pure conjugate (typically >95% purity).

    • Freeze the pooled fractions and lyophilize to obtain the purified conjugate as a solid powder.

Table 2: Representative RP-HPLC Gradient for a Peptide Conjugate

Time (minutes)% Mobile Phase A (0.1% TFA in Water)% Mobile Phase B (0.1% TFA in Acetonitrile)Flow Rate (mL/min)
09551.0
59551.0
4535651.0
505951.0
555951.0
609551.0

Purity Assessment and Characterization

Accurate characterization of the purified conjugate is essential to ensure its quality and for subsequent applications.

Analytical RP-HPLC

Analytical RP-HPLC is used to determine the purity of the final product. A sharp, symmetrical peak should be observed for the purified conjugate.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the identity of the conjugate by providing its molecular weight.[8][9][10] This technique can also help to identify any co-eluting impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For small molecule conjugates, NMR spectroscopy can be used to confirm the structure of the conjugate and to ensure the integrity of both the small molecule and the PEG linker after conjugation and purification.

Table 3: Expected Purity and Recovery Yields for Purified Conjugates

Conjugate TypePurification MethodTypical PurityTypical Recovery YieldReference(s)
PEGylated PeptideRP-HPLC>95%30-60%[11]
PEGylated Small MoleculeRP-HPLC/Crystallization>98%50-80%

Note: Yields can vary significantly depending on the scale of the reaction, the properties of the molecule being conjugated, and the optimization of the purification process.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the conjugation and purification process.

ConjugationPurificationLogic cluster_synthesis Conjugation cluster_purification Purification cluster_analysis Analysis & Final Product Reactants Target Molecule + Boc-NH-PEG7-COOH + Coupling Agents Reaction Conjugation Reaction Reactants->Reaction CrudeProduct Crude Conjugate Mixture Reaction->CrudeProduct PurificationStep RP-HPLC CrudeProduct->PurificationStep PureConjugate Purified Conjugate (>95% Purity) PurificationStep->PureConjugate Impurities Impurities (Unreacted materials, byproducts) PurificationStep->Impurities Analysis Purity & Identity Confirmation (Analytical HPLC, LC-MS) PureConjugate->Analysis FinalProduct Final Product for Downstream Applications Analysis->FinalProduct

Caption: Logical flow from conjugation to purified product.

Conclusion

The purification of this compound conjugates is a critical step to ensure the homogeneity and quality of the final product for research and drug development applications. RP-HPLC is a robust and highly effective method for achieving high purity by removing unreacted starting materials and various byproducts. The protocols and data presented in this application note provide a comprehensive guide for researchers to successfully purify and characterize their this compound conjugates. Careful optimization of the purification process will lead to higher recovery yields and a final product that meets the stringent purity requirements for downstream applications.

References

Application Notes and Protocols for the Analytical Characterization of Boc-NH-PEG7-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG7-acetic acid is a heterobifunctional linker commonly employed in bioconjugation, drug delivery, and proteomics. The molecule features a Boc-protected amine, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This structure allows for the covalent attachment of the linker to various molecules of interest. Accurate characterization of this reagent is critical to ensure the quality, consistency, and success of subsequent conjugation reactions and the final product's performance.

These application notes provide a comprehensive overview of the analytical techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Detailed experimental protocols are provided to assist researchers in verifying the identity, purity, and structural integrity of this important chemical entity.

Analytical Techniques Overview

A multi-technique approach is essential for the comprehensive characterization of this compound. Each technique provides unique and complementary information regarding the molecule's structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the chemical structure of the molecule. ¹H NMR confirms the presence of the Boc group, the PEG chain, and the terminal methylene (B1212753) group adjacent to the carboxylic acid. ¹³C NMR provides information about the carbon backbone of the molecule.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used technique to determine the purity of this compound and to identify any potential impurities.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is employed to confirm the molecular weight of the compound, providing definitive evidence of its identity.

Quantitative Data Summary

The following table summarizes the key analytical parameters for this compound.

ParameterSpecificationMethod
Molecular Formula C₂₁H₄₁NO₁₁-
Molecular Weight 483.55 g/mol Mass Spectrometry
Appearance Colorless to pale yellow viscous oil or solidVisual Inspection
Purity ≥95%HPLC (at 210 nm)
¹H NMR Conforms to structureNMR Spectroscopy
Mass Spectrum Conforms to molecular weightMass Spectrometry

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Materials:

Protocol for ¹H NMR:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ or DMSO-d₆ in an NMR tube.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks and assign the chemical shifts.

Expected ¹H NMR Data (in CDCl₃, chemical shifts are approximate):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.20br s1H-NH- (Amide proton)
~4.13s2H-O-CH₂-COOH
~3.75 - 3.55m24H-O-CH₂-CH₂-O- (PEG backbone)
~3.53t2H-CH₂-CH₂-NHBoc
~3.32q2H-CH₂-NHBoc
1.44s9H-C(CH₃)₃ (Boc group)

Protocol for ¹³C NMR:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the ¹³C NMR spectrum.

  • Process the spectrum and assign the chemical shifts.

Expected ¹³C NMR Data (in CDCl₃, chemical shifts are approximate):

Chemical Shift (ppm)Assignment
~172.5-COOH (Carboxylic acid carbon)
~156.0-C=O (Boc carbonyl carbon)
~79.5-C(CH₃)₃ (Boc quaternary carbon)
~71.0 - 69.0-O-CH₂-CH₂-O- (PEG backbone carbons)
~68.5-O-CH₂-COOH
~40.5-CH₂-NHBoc
~28.4-C(CH₃)₃ (Boc methyl carbons)
High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA) or Formic Acid (FA)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or FA) in water.

    • Mobile Phase B: 0.1% TFA (or FA) in acetonitrile.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      30 95 5

      | 35 | 95 | 5 |

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak. The expected retention time will vary depending on the specific HPLC system and column but is anticipated to be in the range of 10-15 minutes under these conditions.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Materials:

  • This compound sample

  • Methanol (B129727) or acetonitrile (LC-MS grade)

  • Formic acid (optional)

  • Electrospray ionization mass spectrometer (ESI-MS)

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote ionization.

  • Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or injected through an LC system.

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100 - 1000.

    • Optimize other parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) according to the instrument manufacturer's recommendations.

  • Data Analysis: Analyze the resulting mass spectrum for the expected molecular ions.

Expected Mass Spectrum Data:

m/z (calculated)Ion Species
484.28[M+H]⁺
506.26[M+Na]⁺
522.23[M+K]⁺

Visualizations

experimental_workflow cluster_sample Sample Preparation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in deuterated solvent HPLC HPLC (Purity) Sample->HPLC Dissolve in mobile phase MS Mass Spectrometry (Molecular Weight) Sample->MS Dilute in LC-MS solvent Structure Structural Confirmation NMR->Structure Purity Purity Assessment HPLC->Purity Identity Identity Confirmation MS->Identity logical_relationship cluster_core Core Characterization cluster_techniques Analytical Methods Identity Identity Purity Purity Structure Structure Structure->Identity Confirms MS Mass Spectrometry MS->Identity Provides Molecular Weight HPLC HPLC HPLC->Purity Determines % Purity NMR NMR NMR->Structure Elucidates Chemical Structure

Troubleshooting & Optimization

Technical Support Center: Boc-NH-PEG7-acetic acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG7-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a heterobifunctional linker used in bioconjugation and drug delivery. The Boc (tert-butyloxycarbonyl) group protects a primary amine on one end of the polyethylene (B3416737) glycol (PEG) chain, while the other end has a carboxylic acid. This allows for a two-step conjugation process. First, the carboxylic acid is activated to react with a primary amine on a target molecule. Then, after deprotection of the Boc group, the newly exposed amine can be conjugated to a second molecule.

Q2: What is the role of EDC and NHS in the conjugation reaction?

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are used to activate the carboxylic acid group of the this compound. EDC facilitates the formation of a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and can hydrolyze, leading to low conjugation efficiency. NHS is added to react with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester then efficiently reacts with primary amines on the target molecule to form a stable amide bond.

Q3: Why is the pH of the reaction buffer so critical?

The conjugation process involves two key steps, each with its own optimal pH range:

  • Activation Step: The activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0. A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[1][2]

  • Coupling Step: The reaction of the NHS-activated PEG with a primary amine is most efficient at a pH of 7.0 to 8.5. In this pH range, the primary amine is deprotonated and therefore more nucleophilic. A common buffer for this step is phosphate-buffered saline (PBS) at pH 7.2-7.4.[1][2]

Using a suboptimal pH can significantly reduce conjugation efficiency due to protonation of the amine at low pH or hydrolysis of the NHS ester at high pH.[2]

Q4: How do I remove the Boc protecting group?

The Boc group is acid-labile and is typically removed using a strong acid like trifluoroacetic acid (TFA).[3][4] The reaction is usually performed in an anhydrous organic solvent such as dichloromethane (B109758) (DCM).[3][4]

Q5: What are common methods to confirm successful conjugation?

Several analytical techniques can be used to characterize the final conjugate and determine the efficiency of the reaction, including:

  • SDS-PAGE: To visualize the increase in molecular weight of a protein after PEGylation.

  • HPLC (High-Performance Liquid Chromatography): Techniques like size-exclusion chromatography (SEC) and reverse-phase HPLC (RP-HPLC) can be used to separate the conjugated product from unreacted molecules and byproducts.[5]

  • Mass Spectrometry (MS): To confirm the mass of the final conjugate.

  • UV-Vis Spectroscopy: Can be used if the conjugated molecule has a chromophore.

Troubleshooting Guide: Low Conjugation Efficiency

Low conjugation yield is a common issue. The following guide will help you identify and address potential causes.

Problem Potential Cause Recommended Solution
Low or No Conjugation Inactive EDC or NHS EDC and NHS are moisture-sensitive and can hydrolyze over time. Use fresh, high-quality reagents. Equilibrate vials to room temperature before opening to prevent moisture condensation.[5]
Suboptimal pH Verify the pH of your activation and coupling buffers. Use a two-step protocol with distinct pH conditions for each step (pH 4.5-6.0 for activation, pH 7.0-8.5 for coupling).[1][2]
Presence of Primary Amines in Buffers Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for the activated PEG linker. Use non-amine buffers such as MES, PBS, or Borate.[5][6]
Hydrolysis of NHS-ester Intermediate The NHS ester is susceptible to hydrolysis, especially at higher pH. Add the amine-containing molecule to the activated PEG linker immediately after the activation step.[2][5]
Incomplete Boc Deprotection If you are performing a two-step conjugation, ensure the Boc group has been completely removed to expose the primary amine for the second conjugation. Monitor the deprotection reaction by TLC or LC-MS.[3]
Precipitation of Protein/Molecule High Concentration of Organic Co-solvent If using an organic co-solvent to dissolve the PEG linker, minimize the final concentration in the aqueous reaction mixture.
Significant Change in pI after Modification The isoelectric point (pI) of your protein may change upon conjugation. Adjust the buffer pH to be further away from the theoretical pI of the conjugate to maintain solubility.
Self-crosslinking of the Protein If your protein has accessible carboxyl groups, EDC can cause self-crosslinking. Use a two-step protocol where the PEG linker is activated and purified before adding it to the protein.
Inconsistent Results Inaccurate Reagent Stoichiometry Prepare fresh stock solutions of all reagents and use precise measurements. The molar ratios of EDC, NHS, and the PEG linker to the target molecule are critical and should be optimized for each system.
Optimizing Molar Ratios for EDC/NHS Conjugation

The molar excess of the coupling reagents and the PEG linker relative to the amine-containing molecule is a critical parameter to optimize. The following table provides a starting point for optimization. Note that the optimal ratios are system-dependent and should be determined empirically.

Boc-NH-PEG7-COOH : EDC : NHS : Amine-Molecule Expected Conjugation Efficiency Notes
5 : 10 : 10 : 1Low to ModerateA good starting point for initial experiments.
10 : 20 : 20 : 1Moderate to HighIncreasing the excess of the PEG linker and coupling reagents can drive the reaction forward.
20 : 40 : 40 : 1HighOften used for difficult conjugations or when a high degree of labeling is desired. May increase the risk of modifying multiple sites on the target molecule.
10 : 20 : 5 : 1ModerateSome protocols suggest a higher ratio of EDC to NHS.[5] This should be optimized for your specific application.

Note: The efficiencies are relative and will vary based on the specific reactants and reaction conditions.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of TFA to the solution while stirring.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting amine-PEG-acetic acid TFA salt can often be used directly in the next step or after neutralization.

Protocol 2: One-Pot EDC/NHS Conjugation of this compound to a Primary Amine

This protocol is for the direct conjugation of the carboxylic acid moiety to an amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., peptide, protein)

  • EDC-HCl

  • NHS (or Sulfo-NHS for aqueous reactions)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS to room temperature before opening.

    • Prepare fresh stock solutions of EDC and NHS in Activation Buffer (or ultrapure water/DMSO for NHS).

    • Dissolve this compound in Activation Buffer.

    • Dissolve the amine-containing molecule in Coupling Buffer.

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with EDC and NHS. A common starting molar ratio is 1:2:2 (PEG:EDC:NHS).

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated PEG solution to the amine-containing molecule solution. The final pH of the reaction mixture should be between 7.2 and 8.0.

    • The molar ratio of the activated PEG linker to the amine-containing molecule should be optimized. A 10-20 fold molar excess of the linker is a good starting point.[1]

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes.

    • Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.

Visualizations

Boc Deprotection Workflow

Boc_Deprotection Start Start with Boc-NH-PEG7-COOH Dissolve Dissolve in anhydrous DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_TFA Add TFA Cool->Add_TFA Stir Stir at RT for 1-2 hours Add_TFA->Stir Monitor Monitor reaction (TLC/LC-MS) Stir->Monitor Evaporate Remove solvent and excess TFA Monitor->Evaporate Product Product: NH2-PEG7-COOH (TFA Salt) Evaporate->Product

Caption: Workflow for the deprotection of this compound.

EDC/NHS Conjugation Pathway

EDC_NHS_Conjugation cluster_activation Activation (pH 4.5-6.0) cluster_coupling Coupling (pH 7.0-8.5) cluster_side_reaction Side Reaction PEG_COOH Boc-NH-PEG7-COOH O_Acylisourea O-acylisourea intermediate (unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester NHS-ester intermediate (more stable) O_Acylisourea->NHS_Ester + Hydrolysis Hydrolysis O_Acylisourea->Hydrolysis NHS NHS NHS->NHS_Ester Conjugate Boc-NH-PEG7-CO-NH-R' (Stable Amide Bond) NHS_Ester->Conjugate + NHS_Ester->Hydrolysis Amine R'-NH2 (Target Molecule) Amine->Conjugate

Caption: Reaction pathway for EDC/NHS mediated conjugation.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Conjugation Efficiency Check_Reagents Are EDC/NHS fresh? Start->Check_Reagents Check_pH Is pH optimal for both steps? Check_Reagents->Check_pH Yes Replace_Reagents Use fresh reagents Check_Reagents->Replace_Reagents No Check_Buffer Are buffers non-amine based? Check_pH->Check_Buffer Yes Adjust_pH Use MES (pH 4.5-6.0) for activation and PBS (pH 7.0-8.5) for coupling Check_pH->Adjust_pH No Optimize_Ratio Optimize molar ratios (PEG:EDC:NHS:Amine) Check_Buffer->Optimize_Ratio Yes Change_Buffer Use MES, PBS, or Borate buffer Check_Buffer->Change_Buffer No

Caption: Decision tree for troubleshooting low conjugation efficiency.

References

Technical Support Center: Optimizing Boc Deprotection of PEG7 Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Boc deprotection of PEG7 linkers.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection reaction incomplete?

A1: Incomplete Boc deprotection is a common issue that can arise from several factors:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid, typically trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group. While many deprotection reactions are carried out at room temperature, some substrates may require longer reaction times.[1][2]

  • Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain, particularly with higher molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thus slowing down the reaction rate.[1]

  • Solvent Issues: The choice of solvent is critical. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection as it must fully solvate both the PEG-linker conjugate and the acid.[1][2]

Q2: I am observing unexpected side products after deprotection. What could be the cause?

A2: The formation of side products during Boc deprotection is often due to the reactive nature of the carbocation intermediate formed during the cleavage of the Boc group.

  • Alkylation by tert-butyl cation: The released tert-butyl cation is an electrophile that can alkylate electron-rich amino acid residues like tryptophan and methionine, leading to undesired side products.[3] To prevent this, scavengers are highly recommended.[3]

  • Cleavage of Other Acid-Labile Groups: If your molecule contains other acid-sensitive protecting groups or linkers, they may be cleaved under the acidic conditions used for Boc deprotection.[2]

Q3: How can I monitor the progress of the deprotection reaction?

A3: Monitoring the reaction is crucial to determine the optimal reaction time and ensure complete conversion.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively monitor the disappearance of the starting material and the appearance of the deprotected product. The free amine product is more polar and will typically have a lower Rf value than the Boc-protected starting material.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise assessment of the reaction's progress. It allows for the quantification of the starting material, the desired product, and any side products that may have formed.[2]

Q4: What is the best way to work up and purify my deprotected PEG7 linker?

A4: The workup procedure aims to remove the acid and any scavengers, and to isolate the deprotected product.

  • Evaporation of Acid: For volatile acids like TFA, removal can be achieved under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can help eliminate residual traces of TFA.[1][2]

  • Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1][2]

  • Precipitation: The deprotected PEG-linker, often as its ammonium (B1175870) salt, can sometimes be precipitated by adding a non-polar solvent such as diethyl ether.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Deprotection Insufficient acid strength or concentration.Increase the TFA concentration (e.g., from 20% to 50% in DCM). Consider a stronger acid system like 4M HCl in 1,4-dioxane.[1][2]
Inadequate reaction time or temperature.Extend the reaction time and continue to monitor by TLC or LC-MS. Gentle heating may be required for some substrates.[1][2]
Poor solubility of the PEGylated compound.Ensure the chosen solvent provides good solubility for your specific compound.[1][2]
Formation of Side Products Alkylation by the tert-butyl cation.Add scavengers such as triisopropylsilane (B1312306) (TIS) (typically 2.5-5% v/v) to the reaction mixture.[1][2][3]
Cleavage of other acid-sensitive groups.If possible, use a milder deprotection method or a protecting group strategy that is orthogonal to acidic cleavage.
Difficulty in Purification Residual TFA salt formation.After evaporation, co-evaporate with toluene multiple times to remove residual TFA. Neutralize the TFA salt by washing with a saturated aqueous solution of sodium bicarbonate.[1][2]
Product is an oil instead of a solid.TFA salts of amines are often oils. Conversion to the HCl salt by using HCl in dioxane for deprotection may yield a solid. Precipitation with a non-polar solvent like diethyl ether can also be attempted.[2]

Experimental Protocols

Standard Boc Deprotection Protocol

This protocol outlines a general procedure for the removal of a Boc protecting group from a PEG7 linker using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected PEG7 linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG7 linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[2]

  • Cool the solution to 0°C in an ice bath.[1][2]

  • Slowly add TFA to the desired final concentration (typically 20-50% v/v).[1][2]

  • If the substrate is sensitive to alkylation, add a scavenger such as TIS (2.5-5% v/v).[1][2]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1][2]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).[1][2]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1][2]

  • For thorough removal of TFA, co-evaporate the residue with toluene (3 times).[2]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1][2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation dissolve Dissolve Boc-PEG7 in DCM (0.1-0.2M) cool Cool to 0°C dissolve->cool add_reagents Add TFA (20-50%) & Scavenger (e.g., TIS) cool->add_reagents stir Stir at 0°C for 30 min, then warm to RT add_reagents->stir monitor Monitor by TLC or LC-MS stir->monitor concentrate Concentrate under reduced pressure monitor->concentrate Reaction Complete co_evaporate Co-evaporate with Toluene (3x) concentrate->co_evaporate neutralize Neutralize with aq. NaHCO3 (optional) co_evaporate->neutralize isolate Isolate final product neutralize->isolate

Caption: Experimental workflow for Boc deprotection of PEG7 linkers.

troubleshooting_tree start Boc Deprotection Issue incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_products Side Products Formed? incomplete_rxn->side_products No increase_tfa Increase TFA Conc. (e.g., to 50%) incomplete_rxn->increase_tfa Yes add_scavenger Add Scavenger (e.g., TIS) side_products->add_scavenger Yes success Problem Resolved side_products->success No extend_time Extend Reaction Time increase_tfa->extend_time stronger_acid Use Stronger Acid (e.g., 4M HCl in Dioxane) extend_time->stronger_acid stronger_acid->success failure Consult Further stronger_acid->failure check_other_groups Check for other acid-labile groups add_scavenger->check_other_groups check_other_groups->success check_other_groups->failure

Caption: Troubleshooting decision tree for Boc deprotection issues.

References

Technical Support Center: Boc-NH-PEG7-Acetic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with Boc-NH-PEG7-acetic acid conjugates. The following information is designed to help troubleshoot and resolve common problems during the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker containing a Boc-protected amine and a terminal carboxylic acid, connected by a 7-unit polyethylene (B3416737) glycol (PEG) spacer. The Boc (tert-butyloxycarbonyl) group is a protecting group for the amine, which can be removed under acidic conditions. This structure allows for a controlled, stepwise conjugation process. It is commonly used in bioconjugation and drug development, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and stability of the resulting conjugate.

Q2: What are the common causes of aggregation when using this compound to create bioconjugates?

A2: Aggregation of bioconjugates, particularly antibody-drug conjugates, can be caused by several factors during and after the conjugation process.[1][2][3] Key contributors include:

  • Increased Hydrophobicity: The payload (drug) conjugated to the antibody or protein is often hydrophobic. Attaching it, even with a hydrophilic PEG linker, can increase the overall hydrophobicity of the conjugate, leading to self-association to minimize exposure to the aqueous environment.[1][2]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer are critical for protein stability.[2][4] If the pH is close to the isoelectric point (pI) of the protein, its solubility will be at its lowest, increasing the risk of aggregation.[2]

  • High Protein Concentration: Higher concentrations of the protein or antibody increase the likelihood of intermolecular interactions, which can lead to aggregation.[4][5]

  • Over-labeling: Attaching too many linker-payload molecules to the protein can alter its surface charge and conformation, leading to instability and aggregation.[6]

  • Presence of Organic Co-solvents: While often necessary to dissolve the linker-payload, organic solvents can destabilize the protein and promote aggregation.[2]

Q3: How does the PEG7 linker in this compound help in mitigating aggregation?

A3: The polyethylene glycol (PEG) chain is hydrophilic and flexible.[][8] Incorporating a PEG linker, such as the 7-unit chain in this reagent, can help to:

  • Increase Solubility: The hydrophilic nature of PEG can help to offset the hydrophobicity of the payload, improving the overall solubility of the conjugate in aqueous buffers.[][9]

  • Provide Steric Hindrance: The PEG chain can create a "shield" around the protein, which can reduce intermolecular interactions that lead to aggregation.[10]

  • Enhance Stability: PEGylation is a well-established method to increase the stability of proteins and extend their shelf-life.[9][11]

Q4: How can I detect and quantify aggregation in my conjugate sample?

A4: Several analytical techniques can be used to detect and quantify protein aggregation:[5]

  • Visual Inspection: The simplest method is to check for turbidity or visible precipitates in your solution.[6]

  • Size Exclusion Chromatography (SEC): This is a powerful technique to separate molecules based on size. Aggregates will appear as earlier eluting peaks compared to the monomeric conjugate.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to aggregated species.

Troubleshooting Guides

Issue 1: Visible precipitation or turbidity is observed during or after the conjugation reaction.

This indicates severe aggregation. The following troubleshooting steps can be taken:

Troubleshooting Workflow for Immediate Aggregation

cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Preventative Measures for Future Experiments cluster_3 Outcome A Precipitate/Turbidity Observed B Lower Protein Concentration A->B High concentration? C Optimize Buffer Conditions (pH, Ionic Strength) A->C Suboptimal buffer? D Reduce Molar Excess of Linker A->D Over-labeling? E Add Stabilizing Excipients A->E Instability? F Screen Buffers and Excipients B->F C->F H Control Rate of Reagent Addition D->H E->F I Aggregation Minimized F->I G Optimize Reaction Temperature (e.g., 4°C) G->I H->I

Caption: Troubleshooting workflow for visible aggregation.

Quantitative Recommendations for Reaction Optimization

ParameterStandard RangeTroubleshooting AdjustmentRationale
Protein Concentration 1-10 mg/mLReduce to 0.5-2 mg/mLLower concentrations decrease intermolecular interactions.[4]
Molar Ratio (Linker:Protein) 5:1 to 20:1Decrease to 2:1 to 5:1Reduces the degree of labeling and potential for hydrophobicity-driven aggregation.[4]
Buffer pH 7.2 - 8.5 (for NHS ester reaction)Adjust to be 1-2 units away from the protein's pIMaximizes protein solubility by increasing net charge and electrostatic repulsion.[2]
Reaction Temperature Room Temperature (20-25°C)Lower to 4°CSlows down the reaction rate and can reduce the formation of aggregates.[6]
Issue 2: No visible precipitate, but SEC analysis shows high molecular weight species.

This indicates the presence of soluble aggregates, which can still be detrimental to the conjugate's efficacy and safety.

Strategies to Minimize Soluble Aggregates

StrategyRecommended AdditivesConcentration RangeMechanism of Action
Use Stabilizing Excipients L-Arginine50-100 mMSuppresses protein-protein interactions.[5]
Sucrose or Trehalose5-10% (w/v)Stabilizes the protein's native conformation through preferential exclusion.[5]
Polysorbate 20 or 800.01-0.05% (v/v)Non-ionic surfactants that reduce surface-induced aggregation.[5]
Optimize Purification Immediate PurificationPost-reactionPromptly remove unreacted linker and aggregates using SEC or dialysis.[4]
Improve Storage Conditions Add Cryoprotectants10-20% Glycerol or SucroseProtects the conjugate from aggregation during freeze-thaw cycles.[12]
AliquotingSingle-use volumesAvoids repeated freeze-thaw cycles that can induce aggregation.[12]

Experimental Protocols

General Protocol for Two-Step Conjugation using this compound

This protocol describes the activation of the carboxylic acid on the PEG linker, followed by conjugation to a primary amine on a target molecule (e.g., a payload), and subsequent deprotection of the Boc group for conjugation to a protein.

Workflow for Two-Step Conjugation

cluster_0 Step 1: Linker Activation & Payload Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Protein Conjugation cluster_3 Final Steps A Activate Carboxylic Acid of This compound with EDC/NHS B React with Amine-containing Payload A->B C Purify Boc-NH-PEG7-Payload Conjugate B->C D Remove Boc Protecting Group (e.g., with TFA) C->D E Activate Payload Carboxylic Acid (if applicable) or directly conjugate to protein D->E F React with Protein (e.g., Antibody) E->F G Purify Final Conjugate (e.g., by SEC) F->G H Characterize and Analyze for Aggregation G->H

Caption: General workflow for a two-step conjugation.

Methodology:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) and N-hydroxysuccinimide (NHS, 1.2 equivalents) in anhydrous dimethylformamide (DMF).

    • Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution.

    • Stir the reaction at room temperature for 2-4 hours to form the NHS ester.

  • Conjugation to an Amine-Containing Payload:

    • In a separate flask, dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.

    • Add the activated Boc-NH-PEG7-NHS ester solution to the payload solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by LC-MS. Upon completion, purify the Boc-NH-PEG7-payload conjugate by reverse-phase HPLC.

  • Boc Deprotection:

    • Dissolve the purified Boc-NH-PEG7-payload conjugate in anhydrous dichloromethane (B109758) (DCM).

    • Add an equal volume of trifluoroacetic acid (TFA).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Remove the solvent and excess TFA under reduced pressure.

  • Conjugation to Protein:

    • Prepare the protein (e.g., antibody) in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4-8.0).

    • Dissolve the deprotected H2N-PEG7-payload conjugate in a minimal amount of a compatible organic co-solvent (e.g., DMSO).

    • Slowly add the dissolved conjugate to the protein solution with gentle stirring. The molar ratio of conjugate to protein should be optimized (start with 5:1 to 10:1).

    • Incubate the reaction at 4°C for 12-18 hours or at room temperature for 2-4 hours.

  • Purification and Analysis:

    • Purify the final protein-PEG-payload conjugate using size exclusion chromatography (SEC) to remove excess unconjugated payload and any aggregates.

    • Analyze the purified conjugate for aggregation using SEC and/or DLS. Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or mass spectrometry.

References

Technical Support Center: Boc-NH-PEG7-acetic acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Boc-NH-PEG7-acetic acid in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when coupling this compound?

The most common challenges include incomplete reactions leading to low yields, side reactions that generate impurities, and difficulties in purifying the final PEGylated product. Steric hindrance from the Boc protecting group and the PEG chain can slow down the reaction rate. Furthermore, the hydrophilic nature of the PEG chain can present challenges during extraction and purification.

Q2: Which coupling agents are recommended for this compound?

Several coupling agents can be used, with the choice often depending on the specific amine being coupled and the desired reaction conditions. Common choices include:

  • Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to increase efficiency and reduce side reactions like racemization.[1][2]

  • Uronium/Aminium salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are known for their high efficiency, especially for sterically hindered couplings.[1][3][4]

Q3: What are the typical reaction conditions for a successful coupling reaction?

Optimal conditions can vary, but a good starting point is to use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). The reaction is typically carried out at room temperature. The use of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is often necessary to neutralize acids formed during the reaction. The pH of the reaction should be maintained between 7 and 9 for efficient coupling to primary amines when using NHS esters.[5]

Q4: How can I monitor the progress of the coupling reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6] LC-MS is particularly useful as it can confirm the formation of the desired product by its mass and also help in identifying any side products.

Q5: What are the best methods for purifying the final PEGylated product?

Purification of PEGylated compounds can be challenging due to their physical properties. Common purification techniques include:

  • Preparative High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is often effective for separating the PEGylated product from unreacted starting materials and impurities.[7][]

  • Size-Exclusion Chromatography (SEC): This technique is useful for separating molecules based on their size and can be effective in removing smaller impurities.[]

  • Aqueous work-up and extraction: Depending on the solubility of the product, extraction with an appropriate organic solvent after quenching the reaction can be a first purification step.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound.

Problem: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Coupling Reagent Use a fresh batch of the coupling reagent. Ensure proper storage conditions to prevent degradation.
Suboptimal Reaction Conditions Optimize the reaction temperature. While room temperature is standard, gentle heating (e.g., to 35-40°C) may be necessary for sterically hindered amines, but monitor for side reactions.[9] Ensure the solvent is anhydrous.
Steric Hindrance Switch to a more powerful coupling reagent like HATU or HBTU, which are known to be effective for hindered couplings.[3] Increase the reaction time and monitor progress by TLC or LC-MS.[9]
Incorrect Stoichiometry Optimize the molar ratio of the coupling agent and amine to the this compound. An excess of the amine and coupling agent may be required.
Low pH If using an amine salt (e.g., hydrochloride), ensure enough base (e.g., DIPEA) is added to liberate the free amine for the reaction.

Problem: Presence of Multiple Products/Impurities

Possible Cause Suggested Solution
Side Reactions from Coupling Agent If using DCC, the byproduct dicyclohexylurea (DCU) can be difficult to remove. Consider using EDC, as its urea (B33335) byproduct is water-soluble and more easily removed during aqueous work-up.[4]
Racemization Additives like HOBt or NHS can help suppress racemization when using carbodiimide (B86325) coupling agents.[1]
Hydrolysis of Activated Ester Ensure anhydrous reaction conditions to minimize the hydrolysis of the activated carboxylic acid intermediate.
Formation of N-acylurea This is a common side reaction with carbodiimides. The addition of HOBt or NHS can minimize the formation of this byproduct by rapidly forming an active ester.

Quantitative Data Summary

The choice of coupling agent can significantly impact the yield of the desired amide product. While specific yields for this compound are highly dependent on the amine substrate and reaction conditions, the following table provides a general comparison of the efficiency of common coupling reagents based on literature for similar peptide couplings.[1]

Coupling ReagentTypical Yield RangeKey AdvantagesKey Disadvantages
EDC/HOBt 70-90%Cost-effective; water-soluble byproducts are easily removed.[1]Generally lower reactivity compared to uronium salts.[1]
DCC/DMAP GoodInexpensive; effective for ester formation.Dicyclohexylurea (DCU) byproduct is often insoluble and difficult to remove.[4]
HBTU >90%Good balance of reactivity and cost; reliable for standard couplings.[1]Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.[1]
HATU >90%High reactivity; low racemization rates, particularly effective for sterically hindered amino acids.[1]Higher cost compared to other reagents.[1]

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS Coupling of this compound to a Primary Amine
  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add N-hydroxysuccinimide (NHS) (1.1 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.

  • In a separate flask, dissolve the primary amine (1.2 equivalents) in anhydrous DMF.

  • Add the activated this compound solution to the amine solution.

  • Add Diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS. Typical reaction times are 4-24 hours.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: General Procedure for HATU Coupling of this compound to a Primary Amine
  • Dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add Diisopropylethylamine (DIPEA) (2 equivalents) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Dissolve the primary amine (1.2 equivalents) in anhydrous DMF.

  • Add the amine solution to the pre-activated this compound mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

  • Work-up the reaction as described in Protocol 1.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Visualizations

G Troubleshooting Workflow for Low Yield in this compound Coupling start Low or No Product Yield check_reagents Check Reagents (Freshness, Storage) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, Time) start->check_conditions check_stoichiometry Verify Stoichiometry start->check_stoichiometry reagent_issue Inactive Reagents check_reagents->reagent_issue conditions_issue Suboptimal Conditions check_conditions->conditions_issue stoichiometry_issue Incorrect Stoichiometry check_stoichiometry->stoichiometry_issue reagent_issue->check_conditions No solution_reagents Use Fresh Reagents reagent_issue->solution_reagents Yes solution_conditions Optimize Conditions (e.g., Increase Temperature, Use Anhydrous Solvent) conditions_issue->solution_conditions Yes consider_stronger_reagent Consider More Potent Coupling Agent (e.g., HATU) conditions_issue->consider_stronger_reagent No, or if sterically hindered stoichiometry_issue->check_conditions No solution_stoichiometry Adjust Molar Ratios stoichiometry_issue->solution_stoichiometry Yes

Caption: Troubleshooting workflow for low yield reactions.

G Main Reaction and Potential Side Reactions in this compound Coupling cluster_reactants Reactants cluster_products Products Boc_PEG_Acid Boc-NH-PEG7-CH2COOH Desired_Product Desired Product Boc-NH-PEG7-CH2-CO-NH-R Boc_PEG_Acid->Desired_Product + Amine + Coupling Agent Side_Product_2 Side Product 2 Hydrolyzed Acid Boc-NH-PEG7-CH2COOH Boc_PEG_Acid->Side_Product_2 + H2O Amine R-NH2 Amine->Desired_Product Coupling_Agent Coupling Agent (e.g., EDC, HATU) Coupling_Agent->Desired_Product Side_Product_1 Side Product 1 N-acylurea (with carbodiimides) Coupling_Agent->Side_Product_1 Side Reaction Side_Product_3 Side Product 3 Racemized Product Desired_Product->Side_Product_3 Racemization Conditions

Caption: Overview of the main coupling reaction and potential side products.

References

Technical Support Center: Improving the Solubility of Boc-NH-PEG7-Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Boc-NH-PEG7-acetic acid and its derivatives. These molecules are commonly used as linkers in the development of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound derivatives?

A1: this compound and its derivatives are heterobifunctional molecules with distinct hydrophobic (Boc group) and hydrophilic (PEG chain and acetic acid) regions. Generally, the PEG chain enhances aqueous solubility. However, the hydrophobic Boc protecting group can significantly limit water solubility, making these compounds more soluble in organic solvents.[1][2] Solubility is also highly dependent on the nature of the molecule conjugated to the linker.

Q2: In which common laboratory solvents can I expect my this compound derivative to be soluble?

Q3: Why is my PEGylated PROTAC or bioconjugate precipitating out of my aqueous buffer or cell culture medium?

A3: Precipitation from aqueous solutions is a common issue with large, complex molecules like PROTACs, even with the inclusion of a hydrophilic PEG linker.[3] Several factors can contribute to this:

  • High Molecular Weight: The overall size and surface area of the final conjugate can lead to poor aqueous solubility.[3]

  • Hydrophobic Moieties: The target-binding ligand and the E3 ligase ligand in a PROTAC can be hydrophobic, counteracting the solubilizing effect of the PEG linker.

  • Media Components: Components in cell culture media, such as proteins and salts, can interact with the compound and cause it to precipitate.[3]

  • Concentration: The concentration of the compound may have exceeded its solubility limit in the specific aqueous medium.

Q4: How does the length of the PEG chain affect the solubility of my compound?

A4: The polyethylene (B3416737) glycol (PEG) chain is incorporated into molecules like PROTACs to increase their water solubility and improve their pharmacokinetic properties.[4][5] Generally, a longer PEG chain will impart greater hydrophilicity. However, an excessively long PEG chain might negatively impact cell permeability.[3] The optimal PEG length is a balance between improving solubility and maintaining desirable drug-like properties.[6]

Troubleshooting Guide

This guide provides systematic steps to troubleshoot and improve the solubility of your this compound derivatives during your experiments.

Initial Solubility Assessment

If you are experiencing difficulty dissolving your compound, follow these steps:

  • Visual Inspection: Before use in an assay, always visually inspect your solution for any signs of precipitation.

  • Solvent Screening: Test the solubility of your compound in a small scale in the recommended solvents listed in Table 1 .

  • Sonication and Gentle Heating: Sonication can help to break up solid particles and enhance dissolution. Gentle heating (e.g., to 30-40 °C) can also be effective, but be cautious of potential degradation of your compound.

Table 1: Expected Solubility of Boc-NH-PEG-Acetic Acid Derivatives in Common Solvents
SolventExpected SolubilityNotes
Organic Solvents
Dimethyl Sulfoxide (DMSO)HighA common stock solution solvent.
Dimethylformamide (DMF)HighAnother common stock solution solvent.
Dichloromethane (DCM)HighOften used in synthesis and purification.[3]
ChloroformSoluble[2]
MethanolSoluble[2]
TolueneLess Soluble[2]
Diethyl EtherInsoluble[2]
Aqueous Solvents
WaterLow to ModerateThe free acid may have some solubility, but the Boc group reduces it. Solubility is pH-dependent.
Phosphate-Buffered Saline (PBS)LowSimilar to water; salt content may affect solubility.
Cell Culture MediaVariableHighly dependent on the specific medium composition and presence of serum.[3]
Improving Solubility for In Vitro and In Vivo Experiments

If your compound precipitates when diluted into aqueous buffers or cell culture media, consider the following strategies:

  • Optimize Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.

  • Dilution Technique: When diluting the stock solution into an aqueous medium, add the stock solution dropwise to the vortexing aqueous solution. This rapid mixing can prevent localized high concentrations that lead to precipitation.[3]

  • Adjust Final Concentration: Simply lowering the final concentration of the compound in your assay may resolve the precipitation issue.[3]

  • Increase Serum Concentration: For cell-based assays, increasing the serum concentration in the culture medium can sometimes help to solubilize hydrophobic compounds through binding to serum proteins like albumin.[3]

  • pH Adjustment: For compounds with ionizable groups like the carboxylic acid on this compound, adjusting the pH of the buffer can significantly impact solubility. Deprotonation of the carboxylic acid to the carboxylate at higher pH will increase aqueous solubility.

  • Use of Co-solvents: In some cases, the addition of a small percentage of a water-miscible organic co-solvent (e.g., ethanol, PEG 400) to the aqueous buffer can improve solubility. However, be sure to assess the compatibility of the co-solvent with your experimental system.

  • Advanced Formulation Strategies: For persistent solubility challenges, more advanced formulation approaches may be necessary, such as the preparation of an amorphous solid dispersion (ASD) or a self-emulsifying drug delivery system (SEDDS).[3]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution and Dilution
  • Preparation of Stock Solution:

    • Accurately weigh a small amount of the this compound derivative.

    • Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Dilution into Aqueous Medium:

    • Prepare the desired volume of the final aqueous buffer or cell culture medium.

    • While vigorously vortexing the aqueous medium, slowly add the required volume of the DMSO stock solution dropwise.

    • Visually inspect the final solution for any signs of precipitation. If cloudiness appears, the solubility limit has been exceeded.

Protocol 2: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of a compound in an aqueous buffer.[3]

  • Materials:

    • 10 mM stock solution of the compound in 100% DMSO.

    • Phosphate-buffered saline (PBS), pH 7.4.

    • 96-well plate.

    • Plate shaker.

    • Filtration plate (e.g., 0.45 µm).

    • Clean collection plate.

    • HPLC-UV or LC-MS/MS for quantification.

  • Procedure:

    • Prepare a standard curve of the compound in 100% DMSO.

    • Dispense 2 µL of the 10 mM DMSO stock solution into the wells of a 96-well plate in triplicate.

    • Add 198 µL of PBS (pH 7.4) to each well to achieve a final concentration of 100 µM (with 1% DMSO).

    • Seal the plate and shake at room temperature for 2 hours.

    • Filter the solutions through a filtration plate into a clean collection plate to remove any precipitated compound.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) by comparing the results to the standard curve.

Visualizations

Solubility_Factors Solubility Solubility of Boc-NH-PEG7-Derivative Solutions Potential Solutions Solubility->Solutions Compound_Props Compound Properties Compound_Props->Solubility Boc_Group Boc Group (Hydrophobic) PEG_Chain PEG7 Chain (Hydrophilic) Conjugate Conjugated Molecule (e.g., in PROTAC) Solvent_Props Solvent Properties Solvent_Props->Solubility Solvent_Type Solvent Type (Organic vs. Aqueous) pH pH Additives Additives (Serum, Co-solvents) Solvent_Choice Appropriate Solvent Selection Dilution Optimized Dilution Technique Formulation Advanced Formulation (ASD, SEDDS) pH_Control pH Adjustment Boc_Group->Solubility - PEG_Chain->Solubility + Conjugate->Solubility - Solvent_Type->Solubility pH->Solubility Additives->Solubility

Caption: Factors influencing the solubility of this compound derivatives.

Experimental_Workflow Start Start: Compound Received Initial_Sol Initial Solubility Test (DMSO, DMF, DCM) Start->Initial_Sol Dissolved Completely Dissolved? Initial_Sol->Dissolved Sonication Apply Sonication / Gentle Warming Dissolved->Sonication No Stock_Prep Prepare Concentrated Stock Solution Dissolved->Stock_Prep Yes Sonication->Initial_Sol Dilution Dilute into Aqueous Buffer / Cell Culture Medium Stock_Prep->Dilution Precipitation Precipitation Observed? Dilution->Precipitation Optimize Optimize Dilution: - Dropwise addition - Lower concentration - Adjust pH Precipitation->Optimize Yes Success Proceed with Experiment Precipitation->Success No Optimize->Dilution Formulation Consider Advanced Formulation Strategies (e.g., ASD, Co-solvents) Optimize->Formulation Failure Re-evaluate Solvent System or Compound Analog Formulation->Failure

Caption: Experimental workflow for improving the solubility of Boc-NH-PEG7-derivatives.

References

Technical Support Center: Boc-NH-PEG7-acetic acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-NH-PEG7-acetic acid linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the Boc group in the this compound linker?

The tert-butyloxycarbonyl (Boc) group is a protecting group for the terminal amine.[1][2][3] Its main function is to temporarily block the reactivity of the amine, allowing for selective reactions at the acetic acid end of the linker.[1] The Boc group is intentionally designed to be easily removable under acidic conditions to expose the amine for subsequent conjugation steps.[1][2][3]

Q2: Under what conditions is the Boc group typically removed (deprotected)?

The Boc group is labile to acidic conditions.[1][2][3] The most common method for its removal is treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[1] A solution of 20-50% TFA in DCM is typically sufficient to achieve complete deprotection at room temperature within 1-2 hours.[4] Stronger acidic conditions, such as 4M HCl in dioxane, can also be used.[4]

Q3: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound at -20°C in a sealed container, protected from moisture.[5][6][7] Some suppliers also indicate that storage at 4°C is acceptable for shorter periods.[8] When dissolved in a solvent, stock solutions should be stored at -80°C for up to six months or -20°C for up to one month.[5][8]

Q4: Is the PEG7 chain itself susceptible to degradation?

Polyethylene glycol (PEG) chains are generally stable but can undergo oxidative degradation, especially in the presence of transition metals and oxygen.[9][10] This process can be accelerated by heat or UV light.[11][12] The ether linkages in the PEG backbone are the primary sites of this degradation.[9] Under typical bioconjugation conditions, the PEG chain is considered robust.

Q5: Can the this compound linker be cleaved enzymatically?

The this compound linker is not designed for specific enzymatic cleavage. While some PEG linkers can be engineered with peptide sequences that are substrates for proteases, the standard this compound structure does not contain such motifs.[13][14]

Troubleshooting Guide

Issue 1: Incomplete Boc Deprotection

Symptom: Analytical data (e.g., LC-MS, NMR) shows a significant amount of starting material remaining after the deprotection reaction.

Potential Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The acidic conditions may be too mild to drive the reaction to completion.

    • Solution: Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or consider using a stronger acid like 4M HCl in dioxane.[4]

  • Inadequate Reaction Time or Temperature: The deprotection reaction may not have had enough time to complete.

    • Solution: Extend the reaction time and monitor progress by TLC or LC-MS.[4] While typically performed at room temperature, gentle warming may be necessary for some substrates, but should be done with caution to avoid side reactions.

  • Poor Solubility: The linker may not be fully dissolved in the chosen solvent system.

    • Solution: Ensure the this compound derivative is fully soluble in the reaction solvent. If necessary, explore alternative co-solvents.

Issue 2: Degradation of the PEG Chain

Symptom: Mass spectrometry analysis reveals unexpected species with lower molecular weights corresponding to fragments of the PEG chain.

Potential Causes & Solutions:

  • Oxidative Degradation: The presence of trace metal contaminants (e.g., iron) and oxygen can catalyze the oxidative cleavage of the PEG chain.[10]

    • Solution: Use high-purity, metal-free solvents and reagents. Consider degassing solvents prior to use. If metal-catalyzed reactions are performed in subsequent steps, ensure thorough purification to remove all traces of the metal catalyst.

  • Thermal Degradation: Exposure to high temperatures, particularly in the presence of oxygen, can lead to chain scission.[11][12]

    • Solution: Avoid excessive heating during reaction workups and purifications. If heating is necessary, perform it under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Unexpected Side Reactions

Symptom: Formation of unexpected byproducts observed during conjugation or purification steps.

Potential Causes & Solutions:

  • Reaction with the Acetic Acid Moiety: While generally stable, the carboxylic acid can undergo esterification or amidation under certain conditions.

    • Solution: Protect the carboxylic acid group if subsequent reaction conditions are not compatible (e.g., using a tert-butyl ester which can be cleaved simultaneously with the Boc group under acidic conditions).

  • Instability During HPLC Purification: Using a high concentration of TFA in the mobile phase during preparative HPLC can lead to partial or complete deprotection of the Boc group on the column.

    • Solution: For purification of the Boc-protected linker, use a less acidic modifier like acetic acid or ammonium (B1175870) acetate (B1210297) in the mobile phase.[15] If TFA is necessary, use a low concentration (e.g., 0.1%) and minimize the time the compound is exposed to the acidic conditions.[15]

Data Summary

The following table summarizes the stability of the this compound linker under various conditions.

ConditionComponentStabilityNotes
Strong Acid (e.g., 50% TFA in DCM) Boc GroupLabileComplete cleavage is expected, typically within 1-2 hours at room temperature.[1]
PEG ChainStableThe ether backbone of the PEG chain is stable to strong acids.
Strong Base (e.g., 1M NaOH) Boc GroupStableThe Boc group is stable to basic and nucleophilic conditions.
PEG ChainStableThe PEG chain is generally stable under basic conditions.
Oxidizing Agents (e.g., H₂O₂, O₂ with metal catalysts) Boc GroupStable
PEG ChainSusceptibleCan lead to chain scission and formation of byproducts like formaldehyde (B43269) and formate.[9][10]
Reducing Agents (e.g., DTT, NaBH₄) Boc GroupStable
PEG ChainStable
Elevated Temperature (>70°C in air) Boc GroupStable
PEG ChainSusceptibleCan undergo thermal-oxidative degradation.[11][12]

Experimental Protocols

Protocol 1: Standard Boc Deprotection

This protocol describes the standard procedure for removing the Boc protecting group from this compound.

  • Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1–2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • To remove residual TFA, co-evaporate the residue with toluene (B28343) (3x).

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified.

Protocol 2: Stability Testing in a New Buffer System

This protocol is designed to assess the stability of the linker in a novel aqueous buffer.

  • Prepare a stock solution of the this compound linker in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

  • Add a small aliquot of the stock solution to your new buffer system to a final concentration of 0.1 mM.

  • Incubate the solution at the desired experimental temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Immediately analyze the aliquot by LC-MS to quantify the amount of intact linker remaining and identify any degradation products.

  • Plot the percentage of intact linker versus time to determine the stability profile.

Visualizations

cluster_structure This compound Structure struct Boc-NH-(CH₂CH₂O)₇-CH₂COOH

Caption: Chemical structure of this compound.

start Boc-NH-PEG7-COOH acid_cleavage Acidic Conditions (e.g., TFA) start->acid_cleavage Deprotection oxidative_stress Oxidative Stress (e.g., Metals, O₂) start->oxidative_stress Degradation product H₂N-PEG7-COOH acid_cleavage->product degradation_products Degradation Products (e.g., lower MW PEGs) oxidative_stress->degradation_products

Caption: Key stability and degradation pathways.

start Linker Instability Observed check_boc Is Boc group prematurely cleaved? start->check_boc check_peg Is PEG chain degraded? check_boc->check_peg No acidic_cond Review for acidic conditions. Avoid acidic HPLC buffers. check_boc->acidic_cond Yes oxidative_cond Check for metal contaminants. Use inert atmosphere. check_peg->oxidative_cond Yes thermal_cond Avoid high temperatures. check_peg->thermal_cond If heat was applied end Problem Resolved acidic_cond->end oxidative_cond->end thermal_cond->end

Caption: Troubleshooting workflow for linker instability.

References

PROTAC Synthesis with PEG Linkers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the PROTAC Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why are PEG linkers commonly used in PROTAC design?

A1: PEG linkers are frequently incorporated into PROTAC structures for several advantageous reasons. Their hydrophilic nature can increase the overall water solubility of the often large and lipophilic PROTAC molecule, which can otherwise lead to challenges in handling and formulation.[1][2][3][4][5] Additionally, the flexibility of the PEG chain can be crucial for allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][3][6] The length of the PEG linker is also easily tunable, which allows for systematic optimization of the distance between the two ends of the PROTAC to maximize protein degradation efficiency.[2][4][7]

Q2: What are the main challenges encountered during the synthesis of PROTACs with PEG linkers?

A2: Researchers may face several challenges during the synthesis of PEGylated PROTACs. Common issues include:

  • Low reaction yields: This can stem from inefficient coupling reactions or side reactions.

  • Difficult purification: The high polarity of PEG linkers can cause PROTACs to adhere strongly to normal-phase silica (B1680970) gel, leading to poor separation and low recovery.[8]

  • Solubility issues: While PEG linkers are intended to improve solubility, the final PROTAC may still exhibit poor solubility in certain solvents, complicating purification and characterization.[9]

  • Side reactions: Functional groups on the warhead, E3 ligase ligand, or the linker itself can lead to unintended side reactions, such as oxidation of thiols.[8]

  • Characterization difficulties: The flexibility and polymeric nature of the PEG linker can sometimes lead to broadened peaks in NMR spectra, making interpretation more challenging.[10]

Q3: How does the length of the PEG linker affect PROTAC activity?

A3: The length of the PEG linker is a critical parameter that significantly impacts the efficacy of a PROTAC.[6][7] An optimal linker length is necessary to effectively span the distance between the target protein and the E3 ligase, facilitating the formation of a stable ternary complex.[6] If the linker is too short, it may lead to steric clashes, preventing the formation of a productive complex.[3][11] Conversely, if the linker is too long, it can result in an unstable or unproductive ternary complex, leading to a decrease in degradation potency, a phenomenon sometimes referred to as the "hook effect".[6][12] Systematic variation of the PEG linker length is a key optimization strategy in PROTAC design.[6]

Troubleshooting Guides

Problem 1: Low Yield in Amide Coupling Reaction

Symptoms:

  • LC-MS analysis shows a significant amount of unreacted starting materials (e.g., the carboxylic acid-containing component or the amine-functionalized PEG linker).

  • The desired product peak is minor or absent.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inactive Coupling Reagents Use fresh, high-quality coupling reagents. For amide bond formation, HATU is a commonly used and effective reagent.[8][12] Consider alternatives if standard reagents fail.
Inhibition by TFA Salts If one of the starting materials is a TFA salt (common after HPLC purification), the acidic counterion can neutralize the base required for the coupling reaction. Add 2-3 equivalents of a non-nucleophilic base like DIPEA to neutralize the TFA salt before adding the coupling reagent.[8]
Suboptimal Solvent The choice of solvent can significantly impact reaction efficiency. Anhydrous DMF or NMP are commonly used for amide coupling reactions in PROTAC synthesis.[8]
Steric Hindrance If the coupling sites are sterically hindered, the reaction may require more forcing conditions, such as elevated temperatures or a longer reaction time. Monitor the reaction for potential degradation of starting materials or products under these conditions.
Problem 2: Poor Isolated Yield After Purification

Symptoms:

  • LC-MS analysis of the crude reaction mixture shows good conversion to the desired PROTAC.

  • The final isolated yield after purification (e.g., column chromatography) is significantly lower than expected.

Possible Causes and Solutions:

Possible CauseRecommended Solution
High Polarity of the PROTAC PEG linkers dramatically increase the polarity of the PROTAC molecule. This causes strong adhesion to normal-phase silica gel, resulting in streaking, poor separation, and low recovery.[8]
Solution: Utilize reverse-phase preparative HPLC (RP-HPLC) for purification. This technique is much better suited for polar molecules and is a standard method for purifying PROTACs.[8][12]
Product Degradation on Silica Gel Some PROTACs may be unstable on silica gel, leading to degradation during purification.
Solution: As with high polarity, RP-HPLC is the preferred method of purification to avoid this issue.
Inappropriate Solvent System for Extraction The polarity of the PROTAC may make it difficult to extract from an aqueous quench.
Solution: Use a more polar organic solvent for extraction, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol. In some cases, a direct injection of the crude reaction mixture onto the RP-HPLC system after dilution may be the most efficient approach.
Problem 3: Presence of a Major Side Product at ~2x the Mass of an Intermediate

Symptoms:

  • LC-MS analysis shows a significant peak with a mass-to-charge ratio corresponding to a dimer of one of the reaction intermediates, particularly when using a thiol-containing linker.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Thiol Oxidation The thiol group is highly susceptible to oxidation, leading to the formation of a disulfide bond (-S-S-) between two linker molecules. This dimer is unreactive in subsequent steps, reducing the yield of the final PROTAC.[8]
Prevention Strategy 1 (Most Robust): Protect the thiol group before performing the coupling reaction. A trityl (Trt) group is commonly used and can be deprotected under mild acidic conditions just before the final coupling step.[8]
Prevention Strategy 2: If proceeding with an unprotected thiol, ensure all solvents are rigorously degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to oxygen.[8]
Prevention Strategy 3: The inclusion of a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) in the reaction mixture can help prevent oxidation. However, be aware that this may interfere with certain coupling chemistries.[8]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling to Synthesize a PROTAC

This protocol describes a general method for coupling a carboxylic acid-containing component (either the warhead or E3 ligase ligand) to an amine-functionalized PEG linker.

  • Preparation: Dissolve the carboxylic acid-containing component (1.0 eq) in anhydrous DMF or NMP under an Argon atmosphere.

  • Addition of Amine: Add the amine-functionalized PEG linker (1.1 eq).

  • Addition of Base: Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.

  • Addition of Coupling Reagent: In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up (if necessary): Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by reverse-phase preparative HPLC.

Protocol 2: Characterization of the Final PROTAC

Accurate characterization is crucial to confirm the identity and purity of the synthesized PROTAC.

Analytical MethodExpected Result
¹H and ¹³C NMR Peaks corresponding to the warhead, the PEG linker, and the E3 ligase ligand should be present in the expected ratios.
High-Resolution Mass Spectrometry (HRMS) The observed mass should correspond to the calculated molecular formula of the final PROTAC.[5]
HPLC A single major peak in the chromatogram confirms high purity (typically >95%).[5]

Visualizations

Logical Workflow for Troubleshooting Low PROTAC Yield

G start Low PROTAC Yield check_lcms Analyze Crude Reaction by LC-MS start->check_lcms poor_conversion Poor Conversion to Product check_lcms->poor_conversion Starting Material Remains good_conversion Good Conversion, Poor Isolated Yield check_lcms->good_conversion Product is Major Peak troubleshoot_reaction Troubleshoot Reaction Conditions poor_conversion->troubleshoot_reaction troubleshoot_purification Troubleshoot Purification good_conversion->troubleshoot_purification inactive_reagents Inactive Coupling Reagents? troubleshoot_reaction->inactive_reagents tfa_inhibition TFA Salt Inhibition? troubleshoot_reaction->tfa_inhibition side_reactions Side Reactions (e.g., oxidation)? troubleshoot_reaction->side_reactions normal_phase Using Normal-Phase Chromatography? troubleshoot_purification->normal_phase product_degradation Product Degradation? troubleshoot_purification->product_degradation use_fresh_reagents Use Fresh Reagents inactive_reagents->use_fresh_reagents add_base Add Extra Base (DIPEA) tfa_inhibition->add_base protect_groups Protect Reactive Groups side_reactions->protect_groups use_rphplc Switch to Reverse-Phase HPLC normal_phase->use_rphplc product_degradation->use_rphplc

Caption: Troubleshooting workflow for low PROTAC synthesis yield.

PROTAC Synthesis and Protein Degradation Pathway

G cluster_synthesis PROTAC Synthesis cluster_degradation Protein Degradation warhead Warhead-COOH protac Final PROTAC warhead->protac Amide Coupling (HATU, DIPEA) linker H2N-PEG-E3 Ligand linker->protac protac_mol PROTAC protac->protac_mol Cellular Uptake ternary_complex Ternary Complex (POI-PROTAC-E3) protac_mol->ternary_complex poi Target Protein (POI) poi->ternary_complex e3_ligase E3 Ligase e3_ligase->ternary_complex ub_poi Ubiquitinated POI ternary_complex->ub_poi Ubiquitination ubiquitin Ubiquitin ubiquitin->ternary_complex proteasome Proteasome ub_poi->proteasome degraded_poi proteasome->degraded_poi Degradation

Caption: Overview of PROTAC synthesis and mechanism of action.

References

Technical Support Center: Purification of PEGylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of PEGylated peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated peptides?

The main challenge in purifying PEGylated peptides arises from the heterogeneity of the PEGylation reaction mixture.[] This mixture often contains:

  • Unreacted Peptide: The original, unmodified peptide.

  • Unreacted PEG: Excess PEG reagent from the conjugation reaction.

  • Multi-PEGylated Species: Peptides with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated).

  • Positional Isomers: Peptides with the same number of PEG chains attached at different sites.

  • PEG Polydispersity: The inherent size variation in the PEG polymer itself can lead to a broader elution profile for the PEGylated peptide.[2]

Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties used for purification.

Q2: What are the most common chromatography methods for purifying PEGylated peptides?

The most widely used purification techniques for PEGylated peptides are:

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is very effective at removing unreacted peptide and excess PEG from the larger PEGylated conjugate.[]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can shield the peptide's surface charges, altering its interaction with the IEX resin and allowing for the separation of species with different degrees of PEGylation.[]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. It is a high-resolution technique often used for analytical characterization and can separate positional isomers.[]

Q3: How does the PEG chain length affect purification?

The length of the PEG chain significantly impacts purification:

  • Increased Size: Longer PEG chains lead to a larger hydrodynamic radius, which can improve separation from the unreacted peptide in SEC.

  • Charge Shielding: Longer PEG chains can more effectively mask the charges on the peptide surface, which can be advantageous in IEX for separating based on the degree of PEGylation.

  • Hydrophobicity: The PEG chain itself has some hydrophobicity, and its length can influence the retention time in RP-HPLC.[2]

Q4: Why is it important to use monodisperse PEG for PEGylation?

Using monodisperse PEG (PEG with a uniform chain length) is crucial because the polydispersity of the PEG reagent is transferred to the PEGylated peptide. This leads to a heterogeneous mixture of conjugates with different PEG chain lengths, which can result in broad peaks and poor resolution during chromatography.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of PEGylated peptides using various chromatographic techniques.

Size-Exclusion Chromatography (SEC)
ProblemPotential CauseSuggested Solution
Poor separation of PEGylated peptide from unreacted peptide Inappropriate column pore size.Select a column with a pore size that allows the larger PEGylated peptide to elute in the void or early elution volume while retaining the smaller unreacted peptide.
Sample volume too large.The sample injection volume should ideally be between 2-5% of the total column volume to ensure optimal resolution.
Low recovery of PEGylated peptide Non-specific binding to the column matrix.Ensure the column is thoroughly equilibrated with the mobile phase. Consider adding agents like arginine to the mobile phase to reduce hydrophobic interactions.
Peptide precipitation on the column.Verify the solubility of your PEGylated peptide in the chosen mobile phase. Adjusting the pH or ionic strength may be necessary.
Ion-Exchange Chromatography (IEX)
ProblemPotential CauseSuggested Solution
Poor separation of PEGylated species "Charge shielding" effect of PEG is not sufficiently differentiating.Optimize the pH of the mobile phase. Small changes in pH can significantly alter the surface charge of the PEGylated peptide and its interaction with the resin.
Inappropriate salt gradient.For species with small charge differences, a shallow salt gradient is often more effective than a step elution.
Low binding capacity Steric hindrance from the PEG chain.The large size of the PEG chain can prevent the peptide from accessing the binding sites within the resin pores. Consider using a resin with a larger pore size.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
ProblemPotential CauseSuggested Solution
Broad peaks Polydispersity of the attached PEG.[2]Use a more monodisperse PEG reagent for the conjugation reaction.
Secondary interactions with the stationary phase.Optimize the mobile phase. Adjusting the concentration of the organic modifier (e.g., acetonitrile) and the ion-pairing agent (e.g., TFA) can improve peak shape.[3]
Poor separation of positional isomers Insufficient column resolving power.Use a column with a C4 or C18 stationary phase. Optimize the gradient slope; a shallower gradient often improves the resolution of closely eluting species.
Low recovery Irreversible binding to the column.If the PEGylated peptide is very hydrophobic, consider adding a stronger organic solvent to the mobile phase during elution.

Data Presentation

The following tables summarize representative quantitative data for the purification of PEGylated peptides.

Table 1: Purity and Yield of PEGylated Peptides by Different Purification Strategies

Purification MethodPurity AchievedYieldReference
Cation Exchange Chromatography (CEX)~95%Not Specified[4]
Aqueous Two-Phase Separation (ATPS)>99%50-58%[5]
DiafiltrationNot Specified>90-95%[6]

Table 2: Resolution of PEGylated Lysozyme Species by HIC

Species PairResolution
Native vs. Mono-PEGylated Lysozyme0.93
Mono- vs. Di-PEGylated Lysozyme1.92

Data from a study using a hydrophobic interaction chromatography (HIC) resin with grafted PEG5000 molecules.[5]

Experimental Protocols

Protocol 1: General Purification Workflow

This diagram illustrates a general workflow for the purification of PEGylated peptides, often involving multiple chromatographic steps to achieve high purity.

G cluster_0 PEGylation Reaction cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Polishing Step cluster_4 Final Product Reaction Crude Reaction Mixture (PEG-Peptide, Peptide, PEG) SEC Size-Exclusion Chromatography (SEC) Reaction->SEC Bulk Separation IEX Ion-Exchange Chromatography (IEX) SEC->IEX Separation by Charge (Degree of PEGylation) RPHPLC Reversed-Phase HPLC (RP-HPLC) IEX->RPHPLC Separation by Hydrophobicity (Isomer Separation) PureProduct High Purity PEGylated Peptide RPHPLC->PureProduct Final Polish

Caption: General workflow for PEGylated peptide purification.

Protocol 2: Size-Exclusion Chromatography (SEC)

This protocol is suitable for the initial bulk separation of the PEGylated peptide from unreacted peptide and excess PEG.

  • Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your PEGylated peptide.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., 150 mM Sodium Phosphate, pH 7.0).

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude PEGylation reaction mixture in the mobile phase and filter through a 0.22 µm filter.

  • Sample Injection: Inject the prepared sample onto the column. The injection volume should be small relative to the column volume (typically <5%).

  • Elution and Fraction Collection: Elute the sample with the mobile phase. The larger PEGylated peptide will elute before the smaller unreacted peptide and free PEG. Collect fractions based on the UV absorbance profile (typically at 214 nm or 280 nm).

  • Analysis: Analyze the collected fractions by analytical RP-HPLC or mass spectrometry to identify the fractions containing the purified PEGylated peptide.

Protocol 3: Ion-Exchange Chromatography (IEX)

This protocol is effective for separating PEGylated peptides based on the degree of PEGylation.

  • Column and Buffer Selection: Choose an appropriate IEX resin (cation or anion exchange) based on the peptide's isoelectric point (pI) and the desired buffer pH.

    • Buffer A (Binding Buffer): Low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0).

    • Buffer B (Elution Buffer): High ionic strength buffer (e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0).

  • System Equilibration: Equilibrate the IEX column with Buffer A until the pH and conductivity are stable.

  • Sample Preparation: If necessary, perform a buffer exchange on the sample to ensure its conductivity is low enough for binding to the column.

  • Sample Loading: Load the sample onto the equilibrated column.

  • Wash: Wash the column with Buffer A to remove any unbound material, such as excess PEG reagent.

  • Elution: Elute the bound species using a linear gradient of increasing Buffer B concentration. Typically, more highly PEGylated species elute earlier due to increased charge shielding.

  • Fraction Collection and Analysis: Collect fractions across the elution gradient and analyze them to identify the desired PEGylated species.

Protocol 4: Reversed-Phase HPLC (RP-HPLC)

This protocol is a high-resolution method suitable for separating positional isomers and for final purity analysis.

  • Column Selection: A C18 or C4 reversed-phase column is commonly used (e.g., Jupiter 300 5 µm C18, 150 x 4.6 mm).[6]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.085% TFA in 90% acetonitrile/10% water.[6]

  • System Setup: Set the column temperature to 45°C and the flow rate to 1 mL/min. Monitor the elution at 220 nm.[6]

  • Sample Preparation: Dissolve the sample in Mobile Phase A and filter through a 0.22 µm filter.

  • Gradient Elution:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 20% B).

    • Inject the sample.

    • Apply a linear gradient from 20% to 65% B over 25 minutes.[6]

    • Follow with a high organic wash (e.g., 90% B) and re-equilibration at the initial conditions.

  • Fraction Collection and Analysis: Collect fractions corresponding to the peaks of interest and analyze for purity and identity.

Mandatory Visualizations

Troubleshooting Low Purity

G start Low Purity of PEGylated Peptide q1 What is the nature of the impurity? start->q1 ans1_1 Unreacted Peptide / PEG q1->ans1_1 Size Difference ans1_2 Multi-PEGylated Species q1->ans1_2 Charge Difference ans1_3 Positional Isomers q1->ans1_3 Hydrophobicity Difference sol1_1 Optimize SEC: - Check column pore size - Reduce sample volume ans1_1->sol1_1 sol1_2 Optimize IEX: - Adjust pH - Use a shallower salt gradient ans1_2->sol1_2 sol1_3 Optimize RP-HPLC: - Use a shallower organic gradient - Try a different stationary phase (C4/C18) ans1_3->sol1_3 G start Low Yield of PEGylated Peptide q1 At which stage is the loss occurring? start->q1 ans1_1 During Chromatography q1->ans1_1 ans1_2 During Sample Handling (e.g., buffer exchange) q1->ans1_2 q2 What are the symptoms? ans1_1->q2 sol_handling Optimize handling steps: - Use low-binding tubes - Minimize transfer steps - Check dialysis membrane MWCO ans1_2->sol_handling ans2_1 No peak or very small peak q2->ans2_1 Precipitation? ans2_2 Broad, tailing peaks q2->ans2_2 Adsorption? sol2_1 Check for precipitation on column - Verify sample solubility - Filter sample before injection ans2_1->sol2_1 sol2_2 Non-specific binding to resin - Add modifiers to mobile phase (e.g., arginine) - Change column chemistry ans2_2->sol2_2

References

avoiding ester hydrolysis of Boc-NH-PEG7-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-NH-PEG7-acetic acid. Our aim is to help you avoid common pitfalls, particularly unintended ester hydrolysis and premature deprotection of the Boc group.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: I suspect my this compound has degraded. How can I confirm this?

Answer: Degradation of this compound typically involves either the loss of the Boc protecting group or unintended esterification of the carboxylic acid. To confirm degradation, we recommend the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful tool for assessing the purity of your compound.[1][2] Degradation will appear as additional peaks in your chromatogram. A shift to a more polar retention time may indicate the loss of the Boc group.

  • Mass Spectrometry (MS): Mass spectrometry can directly identify the molecular weights of your compound and any potential byproducts. A mass corresponding to the deprotected PEG7-acetic acid or an esterified product would confirm degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can provide structural information. The disappearance of the characteristic tert-butyl proton signal of the Boc group (a singlet around 1.4 ppm) is a clear indicator of deprotection.

Question: I am seeing an unexpected byproduct with a higher molecular weight in my reaction mixture. What could it be?

Answer: An unexpected byproduct with a higher molecular weight could be the result of unintended esterification. The carboxylic acid of this compound can react with hydroxyl-containing molecules, including other PEG molecules, to form an ester. This is a reversible reaction that can be catalyzed by acidic or basic conditions.[3] To avoid this:

  • Ensure your solvents and reagents are anhydrous, as water can participate in hydrolysis of any formed esters.

  • If your reaction involves coupling the carboxylic acid, use a specific activating agent like EDC/NHS to direct the reaction and minimize side products.

Question: My final conjugate seems to have lost the Boc protecting group. How can I prevent this in the future?

Answer: The Boc (tert-butoxycarbonyl) protecting group is known to be labile under acidic conditions.[4][5][6] Premature deprotection can occur if the reaction or purification conditions are too acidic. To prevent this:

  • Maintain a Neutral to Slightly Basic pH: During storage and reaction setup, ensure the pH of your solutions is maintained between 7 and 9.[7]

  • Avoid Strong Acids: Do not use strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) unless you intend to remove the Boc group.[1][4]

  • Careful Purification: If using reverse-phase HPLC for purification, be cautious with acidic mobile phase additives like TFA. Even low concentrations of TFA can lead to gradual deprotection, especially with prolonged exposure.[1] Consider using a different purification method or a less acidic mobile phase if Boc group integrity is critical.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it is recommended to store it at -20°C in a dry environment.[8] Avoid repeated freeze-thaw cycles.

What is the role of the Boc protecting group?

The Boc group protects the terminal amine, preventing it from participating in unwanted side reactions.[4] This allows for the specific modification of the carboxylic acid end of the molecule. The Boc group can be intentionally removed under acidic conditions to expose the amine for subsequent conjugation steps.[6][9]

Under what pH conditions is the Boc group stable?

The Boc group is generally stable under neutral and basic conditions. It is labile to acidic conditions, with the rate of cleavage increasing with lower pH.[1][10] For optimal stability, it is recommended to handle and react this compound at a pH between 7 and 9.[7]

Can the carboxylic acid of this compound react with alcohols?

Yes, the carboxylic acid can undergo esterification with alcohols, including the terminal hydroxyl groups of other PEG molecules.[3] This reaction is typically slow without a catalyst but can be a concern under certain conditions, such as elevated temperatures or the presence of acidic or basic catalysts.

Quantitative Data

The stability of the Boc protecting group is highly dependent on the acidic conditions used for its removal. The following table provides a summary of common deprotection conditions.

Acidic ReagentConcentrationTemperatureTimeEfficacy
Trifluoroacetic acid (TFA) in Dichloromethane (DCM)20-50%Room Temperature30-120 minHigh
Hydrochloric Acid (HCl) in Dioxane4 MRoom Temperature30-120 minHigh
Formic Acid88%Room Temperature24-48 hoursModerate

Note: The reaction times are approximate and should be monitored by an appropriate analytical method such as TLC or LC-MS.

Experimental Protocols

Protocol: EDC/NHS Coupling of this compound to an Amine-Containing Molecule

This protocol describes a general procedure for activating the carboxylic acid of this compound with EDC and NHS and subsequently coupling it to a primary amine.

Materials:

  • This compound

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Immediately before use, prepare solutions of EDC and NHS in the Activation Buffer.

  • Activation of Carboxylic Acid:

    • In a reaction vessel, combine the this compound solution with a 1.5 to 2-fold molar excess of both EDC and NHS in Activation Buffer.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Coupling to Amine:

    • Add the activated Boc-NH-PEG7-NHS ester solution to the solution of the amine-containing molecule. The pH of the reaction mixture should be adjusted to 7.2-7.5 with the Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by HPLC.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to quench any unreacted NHS-ester. Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using a desalting column or another appropriate chromatographic method to remove excess reagents and byproducts.

Visualizations

Caption: Chemical Structure of this compound.

Troubleshooting_Workflow start Experiment Start check_purity Check Purity of Starting Material (HPLC, MS) start->check_purity is_pure Is it Pure? check_purity->is_pure order_new Order New Material is_pure->order_new No reaction Perform Reaction is_pure->reaction Yes monitor_reaction Monitor Reaction (TLC, LC-MS) reaction->monitor_reaction side_products Unexpected Side Products? monitor_reaction->side_products troubleshoot Troubleshoot Reaction Conditions (Anhydrous Solvents, pH control) side_products->troubleshoot Yes purification Purification side_products->purification No troubleshoot->reaction check_final_product Analyze Final Product (HPLC, MS, NMR) purification->check_final_product degradation Degradation Observed? check_final_product->degradation review_purification Review Purification Method (Avoid Strong Acids) degradation->review_purification Yes success Successful Conjugation degradation->success No review_purification->purification

Caption: Troubleshooting workflow for experiments with this compound.

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Decarboxylation Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ Proton H+ Carbocation tert-Butyl Cation Protonated_Boc->Carbocation Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonated_Boc->Carbamic_Acid Amine R-NH₂ (Deprotected Amine) Carbamic_Acid->Amine CO2 CO₂ Carbamic_Acid->CO2

References

Technical Support Center: Scaling Up Reactions with Boc-NH-PEG7-Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for scaling up reactions involving Boc-NH-PEG7-acetic acid.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its key properties?

This compound is a heterobifunctional linker containing a Boc-protected amine, a seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The Boc group provides an acid-labile protecting group for the amine, while the carboxylic acid allows for conjugation to primary amines on target molecules. The PEG chain enhances solubility and can reduce the immunogenicity of the final conjugate.[1][2]

Key Properties:

  • Appearance: Typically a colorless to off-white viscous liquid or semi-solid.[1]

  • Storage: Should be stored at -20°C or lower in a dry environment to prevent degradation.[1][2]

  • Solubility: Generally soluble in a variety of organic solvents.

2. What are the primary challenges when scaling up reactions with this compound?

Scaling up PEGylation reactions can present several challenges:

  • Viscosity: The reagent itself is viscous, which can make accurate measurement and efficient mixing difficult at larger scales.

  • Reaction Monitoring: Tracking the reaction progress can be more complex on a larger scale.

  • Purification: The main challenge is often the purification of the desired PEGylated product from unreacted starting materials, excess PEG reagent, and reaction byproducts. The similar properties of these components can make separation difficult.[3]

  • Side Reactions: The potential for side reactions increases with scale, especially when using coupling reagents like carbodiimides.

3. How can I monitor the progress of my scaled-up PEGylation reaction?

Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product. Staining with iodine or other PEG-visualizing agents may be necessary as PEG compounds are often not UV-active.

  • High-Performance Liquid Chromatography (HPLC): Techniques like Reverse-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC) can provide quantitative information on the reaction progress, purity of the product, and presence of byproducts.[4][5][6][7]

  • Mass Spectrometry (MS): Techniques such as LC-MS can be used to confirm the identity of the desired product and detect any side products.[5]

Troubleshooting Guides

Problem 1: Solubility Issues During Scale-Up

Question: My this compound or my amine-containing substrate is not fully dissolving in the reaction solvent at a larger scale. What should I do?

Answer:

  • Solvent Selection: Ensure you are using an appropriate solvent. While direct quantitative solubility data for this compound is limited, its structure suggests good solubility in polar aprotic solvents.

  • Co-solvents: Consider using a co-solvent system to improve solubility.

  • Gentle Heating: Gentle warming of the mixture can aid in dissolution, but be cautious not to degrade any thermally sensitive components.

  • Incremental Addition: Add the less soluble component in portions to the well-stirred solvent to facilitate dissolution.

Inferred Solubility of this compound in Common Organic Solvents

SolventClassificationPredicted SolubilityRationale
Dichloromethane (DCM)ChlorinatedHighThe PEG chain and the organic nature of the Boc group suggest good solubility.
ChloroformChlorinatedHighSimilar to DCM, expected to be a good solvent.
N,N-Dimethylformamide (DMF)Polar AproticHighA common solvent for peptide couplings and PEG reactions.[8]
Dimethyl Sulfoxide (DMSO)Polar AproticHighAnother excellent solvent for polar organic molecules and PEG reagents.[8]
Tetrahydrofuran (THF)EtherModerate to HighOften used in organic synthesis, should be a suitable solvent.
Acetonitrile (ACN)Polar AproticModerate to HighCommonly used in chromatography, indicating good solubility.
Methanol (B129727)Polar ProticModerateThe PEG chain is soluble, but the Boc group may limit very high solubility.
WaterAqueousLow to ModerateThe PEG chain imparts some water solubility, but the Boc group is hydrophobic.[1]

This table is based on the known solubility of structurally similar PEGylated molecules and the general properties of the functional groups present in this compound.[9][10] It is recommended to perform small-scale solubility tests before proceeding with a large-scale reaction.

Problem 2: Incomplete or Slow Reaction

Question: My scaled-up reaction is not going to completion, or is much slower than the small-scale experiment. What are the possible causes and solutions?

Answer:

  • Insufficient Mixing: Inadequate stirring can lead to localized concentration gradients and slow reaction rates. Ensure your stirring is vigorous enough for the increased volume.

  • Reagent Stoichiometry: Double-check the molar ratios of your reactants and coupling agents. For scaled-up reactions, it's crucial to be precise. A slight excess of the activated PEG-acid or the coupling reagents may be necessary.

  • Moisture Contamination: Carbodiimide coupling reactions are sensitive to moisture, which can hydrolyze the activated intermediate. Ensure all glassware is thoroughly dried and use anhydrous solvents.[11]

  • Inactive Coupling Reagents: The activity of coupling reagents like EDC and NHS can diminish over time, especially if not stored properly. Use fresh or properly stored reagents.

  • pH of the Reaction: For EDC/NHS chemistry, the activation of the carboxylic acid is most efficient at a slightly acidic pH (4.5-6.0), while the coupling to the amine is favored at a more neutral to slightly basic pH (7.2-8.0).[12][13] A two-step process where the pH is adjusted after the activation step can improve yields.

Problem 3: Difficulty in Product Purification

Question: I am struggling to separate my PEGylated product from unreacted starting materials and byproducts. What purification strategies can I use?

Answer:

Purification is often the most challenging step in scaling up PEGylation reactions. A multi-step approach is often necessary.[3]

  • Initial Work-up: After the reaction is complete, quenching any excess reactive species is important. For EDC/NHS couplings, adding a primary amine like Tris or glycine (B1666218) can quench unreacted NHS esters.[14]

  • Extraction: If your product has sufficient solubility in an organic solvent that is immiscible with water, a liquid-liquid extraction can be used to remove water-soluble byproducts like the urea (B33335) byproduct from EDC.

  • Chromatography:

    • Size-Exclusion Chromatography (SEC): This is a powerful technique for separating the larger PEGylated product from smaller unreacted starting materials and byproducts.[3][5][14]

    • Ion-Exchange Chromatography (IEX): If your target molecule has a net charge, IEX can be used to separate the PEGylated product, as the PEG chain can shield surface charges, altering the molecule's interaction with the IEX resin.[3][5]

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This high-resolution technique is effective for purifying smaller PEGylated molecules. The increased polarity of the PEGylated product often leads to a shorter retention time compared to the un-PEGylated starting material.[5]

    • Flash Chromatography: For larger scale purification, flash chromatography on silica (B1680970) gel can be used. A polar solvent system, such as a gradient of methanol in dichloromethane, is often required.

Typical Purification Issues and Solutions

ProblemPotential CauseSuggested Solution
Co-elution of product and unreacted PEG reagent Similar polarity and size.Optimize the gradient in RP-HPLC or use a longer SEC column for better resolution.[5]
Presence of urea byproduct (from EDC) Incomplete removal during work-up.Perform an aqueous wash if the product is in an organic phase. Filtration can also remove precipitated dicyclohexylurea (from DCC).
Broad peaks during chromatography Polydispersity of the PEG chain, secondary interactions with the stationary phase.For SEC, ensure the column is properly calibrated. For RP-HPLC, consider using a different stationary phase (e.g., C4 instead of C18 for larger molecules) or adding an ion-pairing agent like TFA to the mobile phase.[3]
Low recovery from chromatography Irreversible binding to the column or precipitation.Adjust the mobile phase composition (e.g., pH, salt concentration, organic solvent percentage).[5] Load a lower concentration of the sample.

Experimental Protocols

General Protocol for Scaled-Up Amide Bond Formation using EDC/NHS

This protocol provides a general methodology for the coupling of this compound to a primary amine-containing molecule at a larger scale. The exact amounts and conditions should be optimized for your specific substrates.

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Reaction vessel equipped with a mechanical stirrer and nitrogen inlet

  • Quenching solution (e.g., Tris buffer or glycine solution)

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM in the reaction vessel.

  • Activation: To the stirred solution, add NHS (1.1 - 1.5 equivalents) and EDC (1.1 - 1.5 equivalents). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the NHS ester.

  • Coupling: In a separate flask, dissolve the amine-containing molecule (1.0 - 1.2 equivalents) in anhydrous DMF or DCM. If the amine is in the form of a salt (e.g., hydrochloride), add DIPEA (1.0 - 1.2 equivalents) to neutralize it.

  • Add the amine solution to the activated PEG-acid solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.

  • Quenching: Once the reaction is complete, add the quenching solution to react with any remaining active NHS esters. Stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • If DCM was used as the solvent, the residue can be washed with water to remove the urea byproduct and excess NHS.

    • Purify the crude product using an appropriate chromatographic technique (e.g., flash chromatography, SEC, or preparative RP-HPLC).

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Amide Coupling Reaction cluster_workup Work-up and Purification prep_reagents Prepare Anhydrous Solvents and Reagents dissolve_peg Dissolve this compound prep_reagents->dissolve_peg dissolve_amine Dissolve Amine Substrate prep_reagents->dissolve_amine activation Activate Carboxylic Acid with EDC/NHS dissolve_peg->activation coupling Add Amine Solution and React dissolve_amine->coupling activation->coupling monitoring Monitor Reaction (TLC/HPLC) coupling->monitoring quenching Quench Reaction monitoring->quenching Reaction Complete solvent_removal Solvent Removal quenching->solvent_removal purification Purify by Chromatography (SEC/IEX/RP-HPLC) solvent_removal->purification analysis Analyze Final Product Purity purification->analysis

Caption: General workflow for scaling up PEGylation reactions.

troubleshooting_pathway cluster_reaction_issues Reaction Problems cluster_purification_issues Purification Problems cluster_solutions Potential Solutions start Reaction Issue Identified incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Side Products Observed start->side_products coelution Co-elution of Product and Impurities start->coelution low_yield Low Recovery start->low_yield check_reagents Check Reagent Stoichiometry and Quality incomplete_reaction->check_reagents anhydrous Ensure Anhydrous Conditions incomplete_reaction->anhydrous side_products->anhydrous adjust_workup Modify Work-up Procedure side_products->adjust_workup optimize_purification Optimize Chromatography Method coelution->optimize_purification low_yield->optimize_purification

Caption: Troubleshooting decision pathway for common issues.

References

Validation & Comparative

A Comparative Guide to Boc-NH-PEG7-acetic acid and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker molecule is a critical determinant of success in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Polyethylene glycol (PEG) linkers have become a cornerstone in bioconjugation, offering significant advantages in modulating the physicochemical and pharmacokinetic properties of novel drug candidates. This guide provides an objective comparison of Boc-NH-PEG7-acetic acid, a discrete PEG linker, with other PEG alternatives, supported by a summary of experimental data trends and detailed methodologies for key evaluative experiments.

Introduction to this compound

This compound is a heterobifunctional linker featuring a discrete chain of seven ethylene (B1197577) glycol units. One terminus is an acetic acid, providing a handle for conjugation to amine-containing molecules, while the other end is a Boc-protected amine. The tert-butyloxycarbonyl (Boc) protecting group offers a stable shield for the amine functionality, which can be readily removed under acidic conditions to enable sequential and controlled bioconjugation strategies.[1][2][3]

Physicochemical Properties of this compound:

PropertyValueReference
Chemical Name Boc-NH-PEG7-CH2CO2H[4][5]
CAS Number 141282-29-3[4][5]
Molecular Formula C21H41NO11[4][5]
Molecular Weight 483.55 g/mol [4][5]
Appearance Colorless viscous liquid[4]
Purity ≥ 98%[5][6]

Comparative Analysis: this compound vs. Other PEG Linkers

The length of the PEG chain is a critical parameter that can be fine-tuned to optimize the performance of a bioconjugate.[7][8] Shorter, discrete PEG linkers like this compound offer a distinct set of properties compared to longer, polydisperse PEG chains.

Key Performance Parameters: A Head-to-Head Comparison

The following table summarizes the general trends observed when comparing short-chain PEG linkers (such as PEG2-PEG12) with their longer-chain counterparts in the context of ADCs and other bioconjugates. It is important to note that the optimal PEG length is often context-dependent and influenced by the specific antibody, payload, and target.[7]

Performance ParameterShort-Chain PEG Linkers (e.g., this compound)Longer-Chain PEG Linkers (e.g., PEG18, PEG4k, PEG10k)Rationale & Supporting Data
Hydrophilicity & Solubility Moderate increase in hydrophilicity.[9]Significant enhancement of aqueous solubility, especially for hydrophobic payloads.[7][10]The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, with longer chains providing a greater effect.[10] This can lead to improved formulation stability and reduced aggregation.[11]
In Vitro Cytotoxicity Generally higher potency.May exhibit reduced in vitro cytotoxicity.[12][13]Longer PEG chains can introduce steric hindrance, potentially interfering with target binding or cellular uptake of the conjugate.[11] Studies on affibody-drug conjugates showed a 4.5- and 22-fold reduction in cytotoxicity with 4kDa and 10kDa PEG insertions, respectively, compared to a non-PEGylated conjugate.[12][13]
Pharmacokinetics (Plasma Half-Life) Modest increase in circulation half-life.Substantial extension of plasma half-life.[7][12]The increased hydrodynamic size of conjugates with longer PEG chains reduces renal clearance.[7] In one study, 4kDa and 10kDa PEG linkers extended the half-life of an affibody conjugate by 2.5- and 11.2-fold, respectively.[12][13]
Cell Permeability (for PROTACs) Can be advantageous for maintaining cell permeability.[14]Excessive PEGylation can decrease cellular uptake.[14]The flexible nature of PEG linkers can allow PROTACs to adopt folded conformations that shield polar surface area, aiding in membrane traversal. However, a balance must be struck, as high hydrophilicity can hinder passive diffusion.[15]
Immunogenicity Lower potential to shield immunogenic epitopes.More effective at masking the payload and antibody from the immune system.[7][10]The flexible PEG chain creates a protective hydration shell that can "hide" the attached drug from immune recognition.[10]
Drug-to-Antibody Ratio (DAR) & Stability Allows for controlled conjugation with minimal steric hindrance.[8]Can enable higher DARs by mitigating aggregation of hydrophobic payloads.[16]The hydrophilicity of longer PEG linkers can improve the solubility and stability of ADCs, particularly those with high DARs.[16]

Experimental Protocols

To enable a thorough and objective comparison of different PEG linkers, standardized experimental protocols are essential. Below are detailed methodologies for key experiments typically employed in the characterization of bioconjugates.

Protocol for Antibody-Drug Conjugation (General)

This protocol outlines a general procedure for the conjugation of a payload to an antibody using a heterobifunctional PEG linker.

  • Antibody Preparation:

    • The antibody is buffer-exchanged into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4).[17]

  • Linker-Payload Activation:

    • The carboxylic acid moiety of the PEG linker (e.g., this compound, after Boc deprotection) is activated using a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) to form an NHS ester.

    • Alternatively, the payload may be modified to contain a reactive group for conjugation to the linker.

  • Conjugation Reaction:

    • The activated linker-payload is added to the antibody solution at a specific molar ratio.

    • The reaction is allowed to proceed for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature).[18]

  • Purification:

    • Excess linker and unreacted payload are removed using techniques such as size-exclusion chromatography (SEC) or dialysis to obtain the purified ADC.[19]

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the cytotoxicity of ADCs.[20]

  • Cell Seeding:

    • Target cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight.[20]

  • ADC Treatment:

    • Serial dilutions of the ADC and a control antibody are prepared in cell culture medium.

    • The dilutions are added to the respective wells.[20]

  • Incubation:

    • The plates are incubated for a period of 72 to 120 hours.[17]

  • Viability Assessment:

    • MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis:

    • The absorbance is read on a microplate reader.

    • The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the logarithm of the ADC concentration.[17]

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 ADC Synthesis Workflow Antibody Antibody Conjugation Conjugation Reaction Antibody->Conjugation Linker_Payload Activated Linker-Payload Linker_Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Antibody-Drug Conjugate Purification->ADC

A generalized workflow for the synthesis of antibody-drug conjugates.

cluster_1 PROTAC Mechanism of Action PROTAC PROTAC (Target Ligand - Linker - E3 Ligase Ligand) Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

The role of the linker in PROTAC-mediated protein degradation.

Conclusion

The selection of a PEG linker is a critical decision in the design of bioconjugates, with a profound impact on their therapeutic efficacy and safety profile. This compound, as a short, discrete PEG linker, offers advantages in scenarios where maintaining high in vitro potency and cell permeability is paramount. Conversely, longer-chain PEG linkers are invaluable for enhancing the solubility of hydrophobic payloads and extending the plasma half-life of the conjugate, which can lead to improved in vivo efficacy.[12] Ultimately, the optimal PEG linker length is a balance of these properties and must be determined empirically for each specific therapeutic candidate. A systematic evaluation of a range of PEG linker lengths is therefore a crucial step in the preclinical development of next-generation targeted therapies.

References

A Head-to-Head Comparison of Boc and Fmoc Protection for PEG Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation and drug development, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. Polyethylene glycol (PEG) linkers, widely employed to enhance the solubility, stability, and pharmacokinetic profiles of therapeutics, often require the temporary protection of terminal amine functionalities. The two most prominent protecting groups utilized for this purpose are the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The choice between these two moieties dictates the overall synthetic strategy and can significantly impact the yield, purity, and scalability of the final product.[][2]

This guide provides an objective, data-driven comparison of Boc and Fmoc protection for PEG linkers, tailored for researchers, scientists, and drug development professionals. We will delve into the core chemical principles, present quantitative performance data, provide detailed experimental protocols, and illustrate key workflows to inform the selection of the optimal protection strategy for your specific application.

Core Principles: A Tale of Two Chemistries

The fundamental difference between Boc and Fmoc protection lies in their orthogonal deprotection chemistries. This orthogonality is the cornerstone of modern chemical synthesis, allowing for the selective removal of one protecting group without affecting others in the molecule.[3][]

  • Boc (tert-butyloxycarbonyl) Protection: The Boc group is an acid-labile protecting group.[] It is stable under basic and nucleophilic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), to reveal the free amine.[5][6] This strategy is often referred to as the "Boc/Bzl" strategy in peptide synthesis, where benzyl-based groups are used for side-chain protection and are cleaved simultaneously with the Boc group under harsh acidic conditions like hydrofluoric acid (HF).[][7]

  • Fmoc (9-fluorenylmethyloxycarbonyl) Protection: In contrast, the Fmoc group is base-labile.[] It is stable to acidic conditions, making it orthogonal to acid-labile side-chain protecting groups like tert-butyl (tBu).[] Deprotection is typically achieved using a mild base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8] This "Fmoc/tBu" strategy is the foundation of modern solid-phase peptide synthesis (SPPS) due to its milder deprotection conditions.[2][]

Performance Comparison: A Quantitative Look

The selection of a protecting group strategy is often guided by key performance indicators such as reaction efficiency, final product purity, and compatibility with the overall synthetic workflow. While direct head-to-head quantitative data for the protection and deprotection of PEG linkers is not always available in a single study, we can extrapolate from the extensive data available for solid-phase peptide synthesis.

Table 1: General Comparison of Boc and Fmoc Protection Strategies

FeatureBoc ProtectionFmoc Protection
Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Strong Acid (e.g., TFA, HCl)[5][7]Mild Base (e.g., 20% Piperidine in DMF)[8]
Stability Stable to bases and nucleophiles[]Stable to acids[]
Orthogonality Orthogonal to base-labile groupsOrthogonal to acid-labile groups (e.g., tBu)[]
Side-Chain Protection Typically Benzyl-based (Bzl)Typically tert-Butyl-based (tBu)
Final Cleavage Harsh (e.g., HF)Mild (e.g., TFA)[2]
Automation Compatibility Less common in modern synthesizersHighly compatible with automated synthesizers[2]
Safety Concerns Requires handling of highly corrosive acids (HF)[2]Generally safer, avoids strong acids for deprotection[]
Cost Boc-protected reagents are often less expensive[]Fmoc-protected reagents can be more expensive[]

Table 2: Quantitative Data on Deprotection and Purity

ParameterBoc StrategyFmoc Strategy
Deprotection Reagent 50% TFA in DCM[5]20% Piperidine in DMF[8]
Typical Deprotection Time 5 - 60 minutes[5]3 - 20 minutes[9]
Deprotection Purity >95% (HPLC) with 50% TFA in DCM for 60 min[5]>99% completion after 3 minutes with ≥5% piperidine[9]
Common Side Reactions Acid-catalyzed side reactions, potential for tert-butylation[5]Aspartimide formation, diketopiperazine formation, racemization[8]
Crude Purity (Peptide Synthesis) Can be higher for hydrophobic sequences[]Generally high due to milder conditions[2]
Typical Yield (Peptide Synthesis) Good, can be advantageous for difficult sequences[2]Generally high, with >99% coupling efficiency[2][]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving high yields and purity in the synthesis and application of protected PEG linkers.

Protocol 1: Boc-Protection of an Amino-PEG Linker

Objective: To protect the terminal amine of a PEG linker with a Boc group.

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

  • Add DIPEA (2-3 equivalents relative to the amine).

  • Add (Boc)₂O (1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 3-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated aqueous sodium bicarbonate, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected PEG linker.

  • Characterize the product by NMR and MS to confirm its identity and purity.

Protocol 2: Boc-Deprotection of a PEG Linker

Objective: To remove the Boc protecting group to yield the free amine.

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to the desired concentration (e.g., 20-50% v/v). If the substrate is sensitive to cationic species, add TIS (2.5-5% v/v) as a scavenger.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporation with toluene (B28343) can help remove residual TFA.

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

Protocol 3: Fmoc-Protection of an Amino-PEG Linker

Objective: To protect the terminal amine of a PEG linker with an Fmoc group.

Materials:

  • Amino-PEG linker

  • Fmoc-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl)

  • Sodium bicarbonate or DIPEA

  • Dioxane/water or DCM

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the amino-PEG linker in a mixture of dioxane and aqueous sodium bicarbonate solution or in DCM with DIPEA.

  • Cool the solution to 0°C.

  • Slowly add a solution of Fmoc-OSu or Fmoc-Cl (1.05 equivalents) in dioxane or DCM.

  • Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • If using an aqueous system, acidify the mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate). If using an organic system, wash the reaction mixture with dilute acid and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to obtain the pure Fmoc-protected PEG linker.

Protocol 4: Fmoc-Deprotection of a PEG Linker

Objective: To remove the Fmoc protecting group to yield the free amine.

Materials:

  • Fmoc-protected PEG linker

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the Fmoc-protected PEG linker in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or HPLC. The deprotection is often complete within 3-20 minutes.[9]

  • Upon completion, the reaction mixture containing the free amine can often be used directly in the next coupling step, especially in solid-phase synthesis. For solution-phase synthesis, the product can be isolated by precipitation with a non-polar solvent or by chromatographic purification.

Visualization of Synthetic Workflows

The choice between Boc and Fmoc protection strategies directly influences the workflow for synthesizing complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

ADC_Synthesis_Workflow cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy Boc_Linker Boc-PEG-NHS Boc_Conjugation Conjugation (pH 7.4-8.0) Boc_Linker->Boc_Conjugation Antibody Antibody Antibody->Boc_Conjugation Boc_ADC_Protected Boc-PEG-ADC Boc_Conjugation->Boc_ADC_Protected Boc_Deprotection Deprotection (TFA) Boc_ADC_Protected->Boc_Deprotection Drug_Coupling_Boc Drug Coupling Boc_Deprotection->Drug_Coupling_Boc Final_ADC_Boc Final ADC Drug_Coupling_Boc->Final_ADC_Boc Fmoc_Linker Fmoc-PEG-NHS Fmoc_Conjugation Conjugation (pH 7.4-8.0) Fmoc_Linker->Fmoc_Conjugation Antibody2 Antibody Antibody2->Fmoc_Conjugation Fmoc_ADC_Protected Fmoc-PEG-ADC Fmoc_Conjugation->Fmoc_ADC_Protected Fmoc_Deprotection Deprotection (Piperidine) Fmoc_ADC_Protected->Fmoc_Deprotection Drug_Coupling_Fmoc Drug Coupling Fmoc_Deprotection->Drug_Coupling_Fmoc Final_ADC_Fmoc Final ADC Drug_Coupling_Fmoc->Final_ADC_Fmoc

Caption: A generalized workflow for Antibody-Drug Conjugate (ADC) synthesis comparing the Boc and Fmoc strategies.

PROTAC_Synthesis_Workflow cluster_orthogonal Orthogonal Synthesis of a PROTAC Start Heterobifunctional PEG Linker (e.g., Boc-PEG-alkyne or Fmoc-PEG-azide) Step1 Couple to E3 Ligase Ligand Start->Step1 Intermediate1 Boc/Fmoc-PEG-E3 Ligase Step1->Intermediate1 Step2 Deprotection Intermediate1->Step2 Intermediate2 H2N-PEG-E3 Ligase Step2->Intermediate2 Step3 Couple to Warhead (POI Ligand) Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC

References

The Decisive Advantage of Precision: A Comparative Guide to Monodisperse PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug development, the linker technology connecting a therapeutic payload to its delivery vehicle is a critical determinant of success. For researchers, scientists, and drug development professionals, the choice between monodisperse and polydisperse polyethylene (B3416737) glycol (PEG) linkers can profoundly impact a drug's efficacy, safety, and manufacturability. This guide provides an objective comparison of monodisperse PEG linkers, such as Boc-NH-PEG7-acetic acid, against their polydisperse counterparts, supported by experimental data and detailed protocols.

Unveiling the Merits of Monodispersity

Monodisperse PEG linkers are single, pure compounds with a precisely defined molecular weight and a fixed number of ethylene (B1197577) glycol units, characterized by a polydispersity index (PDI) of 1.[1] In contrast, polydisperse PEGs are a heterogeneous mixture of polymer chains with a range of molecular weights, resulting in a PDI greater than 1.[2] This fundamental difference in homogeneity is the cornerstone of the advantages offered by monodisperse linkers.

The primary benefits of utilizing monodisperse PEG linkers like this compound in drug development include:

  • Homogeneity and Purity: The uniform molecular composition of monodisperse PEGs leads to a single, well-defined molecular entity.[1] This simplifies characterization, ensures batch-to-batch consistency, and provides a clear understanding of the structure-activity relationship (SAR).

  • Predictable Pharmacokinetics: The uniform size and structure of monodisperse linkers result in more predictable absorption, distribution, metabolism, and excretion (ADME) profiles. This predictability is crucial for optimizing dosing regimens and minimizing inter-patient variability.

  • Improved Safety Profile: The heterogeneity of polydisperse PEGs can lead to the generation of anti-PEG antibodies and potential off-target effects.[1] The well-defined nature of monodisperse PEGs reduces this risk of immunogenicity and enhances the overall safety profile of the therapeutic.[1][3]

  • Enhanced Efficacy: Precise control over linker length, a hallmark of monodisperse PEGs, allows for the fine-tuning of the distance between the targeting moiety and the payload. This is particularly critical in applications like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) to ensure optimal biological activity.[4]

Performance Comparison: Monodisperse vs. Polydisperse PEG Linkers

The superior performance of monodisperse PEG linkers is evident across various critical parameters in drug development. The following tables summarize quantitative data from comparative studies.

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyMonodisperse PEG LinkersPolydisperse PEG LinkersKey Advantages of Monodisperse
Polydispersity Index (PDI) 1.0[1]> 1.0Defined structure, batch consistency
Molecular Weight Precise and uniform[2][5]Average with a distribution[2][5]Predictable behavior and characterization
Purity High[6]Mixture of different lengthsSimplified analysis and regulatory submission
Plasma Half-life Generally longer and more consistent[6]Variable, can lead to faster clearance[6]Reduced dosing frequency, sustained therapeutic effect
Immunogenicity Lower risk of anti-PEG antibodies[1]Higher potential for immunogenic responses[1]Improved safety and patient tolerance

Table 2: Impact on Antibody-Drug Conjugate (ADC) Performance

ParameterADC with Monodisperse PEG LinkerADC with Polydisperse PEG LinkerKey Advantages of Monodisperse
Drug-to-Antibody Ratio (DAR) Well-defined and consistent[1]Heterogeneous, leading to variable DARUniform potency and efficacy
In Vitro Cytotoxicity Potentially higher due to optimized linker lengthCan be lower due to suboptimal spacingMaximized therapeutic effect
In Vivo Efficacy Often improved due to better pharmacokinetics[6]May be compromised by faster clearanceEnhanced tumor targeting and payload delivery
Aggregation Reduced tendency for aggregation[7]Higher propensity for aggregation[7]Improved stability and formulation

Table 3: Influence on PROTAC Efficacy

ParameterPROTAC with Monodisperse PEG LinkerPROTAC with Polydisperse PEG LinkerKey Advantages of Monodisperse
Ternary Complex Formation Optimal and stable complex formation[8]Suboptimal and less stable complexesEfficient target protein degradation
Degradation Efficacy (DC50) Lower DC50 values indicating higher potency[9]Higher DC50 values indicating lower potencyMaximized therapeutic outcome at lower doses
Cell Permeability Can be optimized by adjusting linker lengthVariable permeability affecting bioavailabilityImproved oral absorption and cellular uptake

Experimental Protocols

Detailed methodologies are crucial for the successful application of monodisperse PEG linkers. The following protocols provide a step-by-step guide for the conjugation of a this compound linker to an antibody.

Protocol 1: Boc Deprotection of this compound

Objective: To remove the Boc protecting group from the amine terminus of the PEG linker, making it available for conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Add an equal volume of TFA to the solution and stir at room temperature for 1-2 hours.[10]

  • Monitor the reaction progress by TLC until the starting material is consumed.[11]

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[10]

  • Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected NH2-PEG7-acetic acid.

Protocol 2: Activation of the Carboxylic Acid Group

Objective: To activate the carboxylic acid terminus of the PEG linker for reaction with primary amines on the antibody.

Materials:

  • Deprotected NH2-PEG7-acetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the deprotected NH2-PEG7-acetic acid in anhydrous DMF.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.[10]

  • Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester.

  • The activated linker solution can be used directly in the next conjugation step.

Protocol 3: Conjugation to an Antibody

Objective: To covalently link the activated PEG linker to the antibody.

Materials:

  • Activated NH2-PEG7-CH2CO-NHS

  • Antibody solution in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Add the activated linker solution to the antibody solution at a desired molar ratio (e.g., 10:1 linker to antibody).

  • Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM.[12]

  • Purify the resulting antibody-PEG conjugate using a size-exclusion chromatography column to remove unreacted linker and other small molecules.[10]

  • Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy and mass spectrometry.

Visualizing the Pathways and Workflows

To further illustrate the applications and mechanisms involving these linkers, the following diagrams have been generated using Graphviz.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Target Cellular Target (e.g., DNA, Tubulin) Payload->Target 5. Binds to Target & Induces Apoptosis PROTAC_Mechanism_of_Action PROTAC PROTAC (Bifunctional Molecule) POI Target Protein of Interest (POI) PROTAC->POI Binds to POI E3 E3 Ubiquitin Ligase PROTAC->E3 TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI->TernaryComplex E3->TernaryComplex PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Recruitment Proteasome Proteasome PolyUbPOI->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Degradation Experimental_Workflow Start Start: Boc-NH-PEG7-COOH Deprotection 1. Boc Deprotection (TFA/DCM) Start->Deprotection Activation 2. Carboxyl Activation (EDC/NHS) Deprotection->Activation Conjugation 3. Antibody Conjugation (pH 7.4) Activation->Conjugation Purification 4. Purification (Size-Exclusion Chromatography) Conjugation->Purification Characterization 5. Characterization (UV-Vis, MS) Purification->Characterization End Final ADC Product Characterization->End

References

The Influence of PEGylation on Conjugate Bioactivity: A Comparative Guide to Boc-NH-PEG7-Acetic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), is paramount to their therapeutic success. The linker, a critical component connecting the targeting moiety to the payload or E3 ligase ligand, significantly influences the conjugate's efficacy, selectivity, and pharmacokinetic profile. Among the diverse array of linker technologies, polyethylene (B3416737) glycol (PEG) linkers, including Boc-NH-PEG7-acetic acid, have garnered considerable attention for their ability to enhance solubility, improve stability, and optimize the spatial orientation of the conjugate's functional domains.

This guide provides a comparative analysis of the biological activity of conjugates featuring PEG linkers of varying lengths, with a specific focus on contextualizing the performance of a heptameric ethylene (B1197577) glycol (PEG7) linker. The information presented herein is supported by experimental data from published studies and includes detailed protocols for key biological assays.

Comparative Efficacy of PEGylated Conjugates

The length of the PEG linker is a crucial determinant of the biological activity of both PROTACs and ADCs. An optimal linker length facilitates the formation of a stable and productive ternary complex in PROTACs and ensures efficient payload delivery and release in ADCs.

PROTACs: Impact of PEG Linker Length on Protein Degradation

In PROTAC design, the linker bridges the target protein binder and the E3 ligase ligand. Its length and flexibility are critical for inducing proximity and subsequent ubiquitination and degradation of the target protein.

Estrogen Receptor α (ERα)-Targeting PROTACs

A study by Cyrus et al. investigated the effect of linker length on the degradation of ERα. The data revealed that an optimal linker length is crucial for maximizing degradation efficacy. While this study did not specifically use a PEG7 linker, the trend observed with varying atom chain lengths provides valuable insights. An intermediate linker length, comparable to a PEG4-PEG8 linker, was found to be most effective.

Linker (Atom Length)DC50 (µM) in MCF7 cells
9> 100
12~50
16 (comparable to PEG4-5) ~10
19> 100
21> 100

TANK-binding kinase 1 (TBK1)-Targeting PROTACs

Research by Arvinas on PROTACs targeting TBK1 demonstrated that a certain minimum linker length is required to induce protein degradation. PROTACs with linkers shorter than 12 atoms were inactive, while those with linkers between 12 and 29 atoms showed submicromolar degradation potency. The most potent degradation was observed with a 21-atom linker, which is structurally analogous to a PEG6-PEG7 linker.[1]

Linker (Atom Length)DC50 (nM)Dmax (%)
< 12Inactive-
21 (comparable to PEG6-7) 3 96
2929276

Based on these findings, a this compound linker, with its intermediate length, is well-positioned to facilitate potent protein degradation for many target proteins.

ADCs: Influence of PEG Linker Length on Cytotoxicity

In ADCs, the linker connects the antibody to the cytotoxic payload. PEGylation of the linker can improve the ADC's hydrophilicity, leading to better pharmacokinetics and potentially higher drug-to-antibody ratios (DAR).

HER2-Targeting ADCs

A study on affibody-based drug conjugates targeting HER2 revealed that increasing the PEG linker length can have a dual effect. While longer PEG chains improved the circulation half-life, they also led to a decrease in in vitro cytotoxicity. This highlights the trade-off between pharmacokinetic properties and direct cell-killing activity.

LinkerIC50 (nM) in NCI-N87 cells
No PEG5.1
4 kDa PEG31.9
10 kDa PEG111.3

For a this compound linker, which has a much lower molecular weight than the PEG chains in the study above, the impact on cytotoxicity is expected to be less pronounced, potentially offering a balance between improved solubility and retained potency.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and the experimental procedures used to evaluate these conjugates is crucial for a comprehensive understanding.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC TernaryComplex Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

PROTAC Mechanism of Action

ADC_Internalization ADC Internalization and Payload Release cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Linker Cleavage CellDeath Cell Death PayloadRelease->CellDeath

ADC Internalization Pathway

WesternBlot_Workflow PROTAC Efficacy Evaluation: Western Blot Workflow A Cell Treatment with PROTAC B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Immunoblotting (Primary & Secondary Antibodies) D->E F Signal Detection E->F G Data Analysis (DC50 Determination) F->G

Western Blot Workflow for PROTACs

Experimental Protocols

Protocol 1: Determination of PROTAC-induced Protein Degradation by Western Blot

This protocol outlines the steps to determine the half-maximal degradation concentration (DC50) of a PROTAC.[2][3]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for exponential growth during the treatment period. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. The final DMSO concentration should be kept constant (e.g., ≤0.1%). Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations and load equal amounts onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the results to determine the DC50 value.[2][3]

Protocol 2: In Vitro Cytotoxicity (IC50) Determination of ADCs using MTT Assay

This protocol describes how to measure the half-maximal inhibitory concentration (IC50) of an ADC on a target cell line.[4][5][6][7]

Materials:

  • Antigen-positive and antigen-negative cell lines

  • ADC

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4][7]

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Add the ADC dilutions to the cells and incubate for a specified period (e.g., 72-96 hours).[6]

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[4]

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6][7]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Conclusion

The biological activity of this compound conjugates is intrinsically linked to the physicochemical properties conferred by the PEG7 linker. Experimental data from analogous PROTAC and ADC systems suggest that a PEG7 linker is likely to provide a favorable balance of solubility, stability, and biological activity. For PROTACs, a linker of this length often falls within the optimal range for inducing potent and efficient protein degradation. In the context of ADCs, a short PEG linker like PEG7 can enhance hydrophilicity without significantly compromising the cytotoxic potency of the payload. The provided experimental protocols offer a robust framework for the empirical evaluation and comparison of this compound conjugates against other linker-based alternatives, enabling the rational design of next-generation targeted therapeutics.

References

In Vitro Stability of Boc-NH-PEG7-acetic acid Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The in vitro stability of a linker, particularly in plasma, is a key predictor of its in vivo performance, determining whether a therapeutic payload is released prematurely or remains attached to its targeting moiety until it reaches the intended site of action.

This guide provides an objective comparison of the in vitro stability of the Boc-NH-PEG7-acetic acid linker against other commonly used alternatives. While direct quantitative stability data for this compound is not extensively published, its stability profile can be inferred from its structural components: a non-cleavable polyethylene (B3416737) glycol (PEG) chain and an acid-labile tert-butyloxycarbonyl (Boc) protecting group.

Overview of this compound Linker

The this compound linker is a heterobifunctional linker featuring a seven-unit PEG spacer. One terminus has a carboxylic acid for conjugation to an amine-containing molecule, while the other has a Boc-protected amine. The PEG chain enhances hydrophilicity, which can improve the solubility and reduce aggregation of the conjugate.[1] The Boc protecting group is stable under neutral physiological conditions but can be removed under acidic conditions to reveal a primary amine for subsequent conjugation steps. In the context of a final bioconjugate, the core PEG7 linker forms a stable, non-cleavable backbone.

Comparative In Vitro Stability

The stability of a linker is typically evaluated by incubating the conjugate in plasma and measuring the amount of intact conjugate over time. The following table summarizes the in vitro plasma stability of different linker types to provide a comparative context for the expected performance of a this compound-based conjugate.

Linker TypeDescriptionSpeciesIn Vitro StabilityReference
Val-Cit (Cleavable) Dipeptide linker cleaved by lysosomal proteases (e.g., Cathepsin B).Human PlasmaHigh: No significant degradation observed after 28 days.[2]
Mouse PlasmaLow: >95% loss of conjugated drug after 14 days due to cleavage by carboxylesterase 1c.[2][3]
Glu-Val-Cit (Cleavable) Modified dipeptide linker designed to resist rodent carboxylesterases.Mouse PlasmaHigh: Almost no linker cleavage observed after 14 days.[2][4]
Amino-PEG6 (Non-cleavable) Non-cleavable PEG linker.Human & Mouse PlasmaVery High: Remained stable over a 4.5-day incubation period.[5]
This compound (Non-cleavable Core) Non-cleavable PEG linker core.Human & Mouse PlasmaExpected to be Very High: As a non-cleavable PEG linker, it is anticipated to have high plasma stability, similar to other non-cleavable PEG linkers and significantly higher than cleavable linkers in susceptible species.Inferred from[5][6]

Key Insights:

  • Cleavable vs. Non-cleavable: Non-cleavable linkers, such as the core structure of this compound, generally exhibit superior plasma stability compared to cleavable linkers.[6]

  • Species-Specific Instability: The stability of some linkers can vary significantly between species. The Val-Cit linker, for example, is a "gold standard" linker that is stable in human plasma but rapidly cleaved in mouse plasma, which can complicate preclinical assessments.[2][3][7]

  • PEGylation and Stability: The inclusion of a PEG spacer, such as in the this compound linker, is a rational design strategy to enhance stability and solubility.[3] Longer PEG chains are generally associated with longer circulation half-lives.[1]

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of effective bioconjugates. Below is a detailed methodology for a typical in vitro plasma stability assay.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a linker-drug conjugate in plasma from different species (e.g., human, mouse).[8]

Materials:

  • Linker-drug conjugate

  • Human, mouse, or rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Quenching solution (e.g., cold acetonitrile)

  • LC-MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the linker-drug conjugate in a suitable solvent (e.g., DMSO). Dilute the conjugate to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.[9]

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At specified time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours), withdraw an aliquot from each sample.[9][10]

  • Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile (B52724) to precipitate plasma proteins.[8]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact conjugate and any released payload. The change in the drug-to-antibody ratio (DAR) over time can also be monitored.[3]

  • Data Interpretation: Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour time point. A stable conjugate will show minimal degradation over the time course.

Visualizing the Workflow

The following diagrams illustrate the logical flow of an in vitro stability assessment and the general mechanism of action for a bioconjugate.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_adc Prepare ADC Stock Solution mix Dilute ADC in Plasma (e.g., 1 mg/mL) prep_adc->mix prep_plasma Pre-warm Plasma (e.g., Human, Mouse) prep_plasma->mix incubate Incubate at 37°C mix->incubate timepoints Withdraw Aliquots at Time Points (0, 6, 24, 48, 168h) incubate->timepoints quench Quench with Cold Acetonitrile timepoints->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS centrifuge->analyze quantify Quantify Intact Conjugate and Released Payload analyze->quantify

Caption: Experimental workflow for an in vitro plasma stability assay.

G cluster_systemic Systemic Circulation (High Stability Required) cluster_target Target Cell ADC_circ Intact Bioconjugate (e.g., ADC or PROTAC) Internalization Internalization ADC_circ->Internalization Targeting Release Payload Release (for cleavable linkers) Internalization->Release Action Payload Exerts Therapeutic Effect Release->Action

Caption: Generalized pathway for a targeted bioconjugate.

References

Characterization of Boc-NH-PEG7-acetic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylating agents is paramount for ensuring the quality, consistency, and efficacy of bioconjugates. This guide provides a detailed comparison of Boc-NH-PEG7-acetic acid with alternative PEGylating agents, supported by experimental data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Introduction to PEGylation and Key Reagents

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This compound is a discrete PEG (dPEG®) reagent featuring a Boc-protected amine and a terminal carboxylic acid, connected by a seven-unit ethylene (B1197577) glycol spacer. This heterobifunctional linker is valuable in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).

This guide focuses on the analytical characterization of this compound and compares it with two common alternatives: Fmoc-NH-PEG7-acetic acid and Azido-PEG7-acetic acid. These alternatives utilize different protecting groups (Fmoc) or reactive moieties (azide) for orthogonal conjugation strategies.

Comparative Analysis of PEGylating Agents

The choice of a PEGylating agent depends on the specific requirements of the conjugation chemistry, including the nature of the molecule to be modified and the desired deprotection or ligation strategy. Below is a summary of the key characteristics of this compound and its alternatives.

FeatureThis compoundFmoc-NH-PEG7-acetic acidAzido-PEG7-acetic acid
Protecting Group tert-Butyloxycarbonyl (Boc)Fluorenylmethyloxycarbonyl (Fmoc)Not Applicable
Reactive Groups Carboxylic acid, Amine (after deprotection)Carboxylic acid, Amine (after deprotection)Carboxylic acid, Azide (B81097)
Deprotection Acidic conditions (e.g., TFA)Basic conditions (e.g., piperidine)Not Applicable
Conjugation Chemistry Amide bond formationAmide bond formationAmide bond formation, Click chemistry
Molecular Formula C21H41NO11[1][2]C33H47NO12C17H33N3O9[3]
Molecular Weight 483.55 g/mol [1][2]649.73 g/mol 423.45 g/mol [3]

Characterization by NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of PEG derivatives. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound.

¹H NMR Spectral Data of this compound
Chemical Shift (ppm)MultiplicityAssignment
~3.64s-O-CH2-CH2-O- (PEG backbone)
~3.55t-CH2-CH2-COOH
~3.32tBoc-NH-CH2-
~4.05s-CH2-COOH
~1.44s-C(CH3)3 (Boc group)

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument.

¹³C NMR Spectral Data of this compound (Predicted)
Chemical Shift (ppm)Assignment
~172-COOH
~156-NH-COO-
~79-C(CH3)3
~70-O-CH2-CH2-O-
~68-CH2-COOH
~40Boc-NH-CH2-
~28-C(CH3)3

Note: Predicted values are based on typical chemical shifts for similar structures.

Characterization by Mass Spectrometry

Mass spectrometry provides accurate molecular weight information and can be used to confirm the identity and purity of the PEGylating agent.

Mass Spectrometry Data of this compound
Ionm/z (calculated)m/z (observed)
[M+H]⁺484.27484.3
[M+Na]⁺506.25506.3

Alternative PEGylating Agents: A Snapshot

For comparison, here is a summary of the characterization data for two alternative PEG7-based linkers.

Fmoc-NH-PEG7-acetic acid
TechniqueData
¹H NMR Expected signals for Fmoc group (~7.2-7.8 ppm), PEG backbone (~3.6 ppm), and terminal acid functionality.
¹³C NMR Expected signals for Fmoc group, PEG backbone, and carbonyl carbons.
Mass Spec [M+H]⁺ (calc.): 650.3 g/mol
Azido-PEG7-acetic acid
TechniqueData
¹H NMR Signals for the PEG backbone are observed around 3.65 ppm. A triplet at approximately 3.39 ppm is characteristic of the methylene (B1212753) group adjacent to the azide.[4]
¹³C NMR A characteristic signal for the carbon attached to the azide group is expected around 50 ppm.[5]
Mass Spec [M+H]⁺ (calc.): 424.2 g/mol [3]

Experimental Workflow and Protocols

A systematic approach is crucial for the reliable characterization of PEGylating agents. The following diagram illustrates a typical experimental workflow.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data_processing Data Analysis and Interpretation Sample This compound Dissolve Dissolve in appropriate deuterated solvent (e.g., CDCl3, D2O) Sample->Dissolve NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR MS Mass Spectrometry (ESI or MALDI-TOF) Dissolve->MS ProcessNMR Process NMR Spectra (Assign peaks, integrate) NMR->ProcessNMR ProcessMS Process Mass Spectra (Determine m/z, identify fragments) MS->ProcessMS Compare Compare with theoretical values and alternative compounds ProcessNMR->Compare ProcessMS->Compare

Characterization workflow for PEGylating agents.
Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the PEGylating agent in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Deuterium Oxide).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the PEGylating agent (e.g., 1-10 µM) in a solvent compatible with the ionization source (e.g., acetonitrile/water with 0.1% formic acid for ESI).

  • Electrospray Ionization (ESI-MS):

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal and minimize in-source fragmentation.

    • Acquire spectra in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS:

    • Mix the sample solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and a cationizing agent (e.g., sodium trifluoroacetate) on a MALDI target plate.

    • Allow the spot to dry completely.

    • Acquire spectra in positive reflectron mode. This technique is particularly useful for analyzing the polydispersity of PEG samples.[6]

Conclusion

The comprehensive characterization of PEGylating agents like this compound is essential for their effective use in research and drug development. This guide provides a comparative overview of its properties alongside common alternatives, supported by key analytical data and detailed experimental protocols. By following a rigorous characterization workflow, researchers can ensure the quality and consistency of their PEGylated products, leading to more reliable and reproducible results.

References

A Comparative Guide to the Cytotoxicity of ADCs Featuring Hydrophilic PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Antibody-Drug Conjugates (ADCs) containing hydrophilic polyethylene (B3416737) glycol (PEG) linkers, such as those derived from Boc-NH-PEG7-acetic acid, against other linker technologies. The inclusion of hydrophilic linkers in ADC design is a strategic approach to modulate the physicochemical and pharmacological properties of these complex biotherapeutics. This document summarizes key performance characteristics, presents supporting experimental data from various studies, and provides detailed experimental protocols for cytotoxicity assessment.

The Role of Hydrophilic PEG Linkers in ADC Performance

The linker connecting the monoclonal antibody to the cytotoxic payload is a critical component that significantly influences the efficacy, stability, and safety of an ADC.[1][2] Hydrophobic payloads can lead to ADC aggregation, reduced solubility, and rapid clearance from circulation.[3][4] Hydrophilic linkers, such as those incorporating PEG chains, are employed to counteract these challenges.[4][5]

The key advantages of using hydrophilic PEG linkers include:

  • Improved Solubility and Reduced Aggregation: PEG chains create a hydration shell around the ADC, enhancing its water solubility and preventing the formation of aggregates that can impair efficacy and cause immunogenicity.[4]

  • Enhanced Pharmacokinetics: The hydrophilic nature of PEG can shield the ADC from premature clearance, leading to a longer circulation half-life and increased accumulation in the tumor.[3][4]

  • Potential for Higher Drug-to-Antibody Ratios (DAR): By mitigating the aggregation propensity of hydrophobic drugs, PEG linkers may allow for the conjugation of more payload molecules per antibody, potentially increasing potency.[4][5][6]

Comparative Analysis of ADC Cytotoxicity

The in vitro cytotoxicity of an ADC is a key measure of its potency and is typically reported as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.[7] The choice of linker—cleavable or non-cleavable—and its physicochemical properties, such as hydrophilicity, can significantly impact this value.

Table 1: Representative In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies

Linker TypePayloadTarget Cell LineIC50 (pM)Key ObservationsReference(s)
Cleavable (Protease-Sensitive)
Val-CitMMAEHER2+92Standard cleavable linker.[8]
Val-AlaMMAEHER2+-Often used as a comparator for other cleavable linkers.[8]
Cleavable (Enzyme-Sensitive)
Sulfatase-CleavableMMAEHER2+61Demonstrated higher cytotoxicity compared to a non-cleavable ADC.[8]
Non-Cleavable
Thioether (e.g., SMCC)MMAEHER2+609Generally shows lower in vitro potency compared to cleavable counterparts.[8]
Hydrophilic (PEGylated)
ZHER2-PEG10K-MMAEMMAEHER2+ (NCI-N87)~22-fold higher than non-PEGylatedReduced in vitro cytotoxicity but improved in vivo efficacy due to prolonged half-life.[9]

Note: The data presented are compiled from various sources and are not from direct head-to-head comparative studies of all linker types in a single experiment. Values should be considered illustrative of general trends.

Table 2: Impact of Linker Type on ADC Properties

PropertyCleavable LinkersNon-Cleavable LinkersHydrophilic (PEG) Linkers
Payload Release Mechanism Enzymatic cleavage, pH change, or reduction in the tumor microenvironment or within the cell.[3][10]Relies on the complete degradation of the antibody in the lysosome.[3][11]Dependent on the nature of the cleavable or non-cleavable moiety it is attached to.
Bystander Effect Can induce a bystander effect if the released payload is membrane-permeable.[3][7][10]Generally, does not induce a bystander effect as the payload-linker-amino acid complex is typically not membrane-permeable.[3]Can be designed to be part of a cleavable system to allow for a bystander effect.
Plasma Stability Can vary depending on the cleavage mechanism; some may be susceptible to premature cleavage.[8]Generally exhibit higher plasma stability.[3][11]Can contribute to overall ADC stability.[12]
Therapeutic Index The bystander effect can be advantageous for heterogeneous tumors, but premature cleavage can lead to off-target toxicity.Higher plasma stability can lead to a better safety profile.[3]Can improve the therapeutic index by enhancing pharmacokinetics and enabling higher DAR.[4]

Signaling Pathways in ADC-Mediated Cytotoxicity

The mechanism of action of most ADCs culminates in the induction of apoptosis or mitotic arrest.[13] After internalization and release, the cytotoxic payload interacts with its intracellular target.

ADC_Signaling_Pathway General ADC Mechanism of Action and Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Linker Cleavage & Payload Release Lysosome->Payload_Release 3. Degradation Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption e.g., MMAE, DM1 DNA_Damage DNA Damage Payload_Release->DNA_Damage e.g., Calicheamicin Apoptosis Apoptosis Microtubule_Disruption->Apoptosis 4. Cell Death DNA_Damage->Apoptosis 4. Cell Death

Caption: General ADC mechanism leading to apoptosis.

Experimental Protocols

A crucial step in the preclinical development of ADCs is the evaluation of their cytotoxic potential in vitro.[14] The following is a generalized protocol for assessing ADC-mediated cytotoxicity using a colorimetric assay such as the MTT assay.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cell lines

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Antibody-Drug Conjugate (ADC) stock solution

  • Control articles (e.g., unconjugated antibody, free cytotoxic payload)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-Buffered Saline (PBS)

Methodology:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control articles in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include wells with medium only as a blank control.

    • Incubate the plate at 37°C for a duration appropriate for the payload's mechanism of action (typically 72-120 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Experimental_Workflow Workflow for In Vitro ADC Cytotoxicity Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_24h Prepare_Dilutions Prepare Serial Dilutions of ADC & Controls Incubate_24h->Prepare_Dilutions Treat_Cells Add ADC/Controls to Cells Incubate_24h->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate_72h Incubate for 72-120h Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 2-4h Add_MTT->Incubate_4h Solubilize Add Solubilization Buffer Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate % Viability & Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for an in vitro ADC cytotoxicity assay.

Conclusion

The selection of a linker is a critical decision in the design of an ADC, with significant implications for its therapeutic index. While specific cytotoxicity data for ADCs containing a this compound derived linker is not publicly available, the broader class of hydrophilic PEG linkers offers distinct advantages. These include improved solubility, reduced aggregation, and enhanced pharmacokinetics, which can lead to a wider therapeutic window.[4] Although PEGylation may sometimes lead to a decrease in in vitro potency, this can be compensated for by improved in vivo performance.[9] The continued innovation in linker technology, including the use of hydrophilic spacers like PEG, is crucial for the development of the next generation of safer and more effective ADCs.

References

A Comparative Guide to Boc-NH-PEG7-acetic acid in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy, stability, and pharmacokinetic properties of bioconjugates and targeted therapeutics. Boc-NH-PEG7-acetic acid is a heterobifunctional linker widely utilized in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of this compound with alternative linkers, supported by experimental data and detailed protocols, to inform rational drug design and development.

Introduction to this compound

This compound is a polyethylene (B3416737) glycol (PEG)-based linker that features a Boc (tert-butyloxycarbonyl) protected amine at one end and a carboxylic acid at the other. The PEG chain, consisting of seven ethylene (B1197577) glycol units, imparts hydrophilicity, which can enhance the aqueous solubility and cell permeability of the resulting conjugate. The Boc protecting group is acid-labile, allowing for its removal under specific conditions to reveal a primary amine for subsequent conjugation. The terminal carboxylic acid can be readily coupled with amine-functionalized molecules, such as ligands for target proteins or E3 ligases, through stable amide bond formation.

Comparison with Alternative Linkers

The performance of a bioconjugate or PROTAC is profoundly influenced by the linker's length, flexibility, and the nature of its protecting groups.

Impact of PEG Linker Length

The length of the PEG linker is a crucial parameter that dictates the spatial orientation and distance between the two ends of a bifunctional molecule, which is critical for biological activity.[1]

A case study on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs systematically investigated the effect of PEG linker length on degradation efficiency. A library of PROTACs was synthesized with varying numbers of PEG units (n=0 to 4), connecting a BRD4 ligand (JQ1) to a von Hippel-Lindau (VHL) E3 ligase ligand.[2]

PROTAC (JQ1-PEGn-VHL)Linker PEG Units (n)BRD4 Degradation DC50 (nM)Dmax (%)
Compound 1 0>1000<20
Compound 2 110080
Compound 3 225>95
Compound 4 315>95
Compound 5 430>95

Data summarized from a study on BRD4-targeting PROTACs. DC50 represents the concentration for 50% degradation, and Dmax is the maximum degradation observed.[2]

The data clearly demonstrates that linker length is critical for PROTAC efficacy. A very short linker (n=0) was ineffective, while increasing the PEG chain length to 2-3 units resulted in potent BRD4 degradation. A further increase to 4 units showed a slight decrease in potency, highlighting the existence of an optimal linker length for a given target and E3 ligase pair. While this study does not specifically use a 7-unit PEG linker, it underscores the importance of optimizing this parameter. For a given system, a PEG7 linker may be optimal, or it may be too long or too short. Therefore, a systematic evaluation of linker length is often necessary.

Alternative Protecting Groups: Boc vs. Fmoc

The choice of the amine protecting group is another important consideration. The most common alternatives to the Boc group are Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups. The key difference lies in their cleavage conditions.

Protecting GroupCleavage ConditionStability
Boc Acidic (e.g., TFA)Base-stable
Fmoc Basic (e.g., piperidine)Acid-stable

The orthogonality of these protecting groups allows for selective deprotection in the presence of other protecting groups, which is crucial in multi-step synthesis.[][4] The choice between Boc and Fmoc often depends on the overall synthetic strategy and the sensitivity of the other functional groups in the molecule to acidic or basic conditions.

Experimental Protocols

General Protocol for PROTAC Synthesis using a Boc-NH-PEG-acid Linker

This protocol outlines the general steps for synthesizing a PROTAC by coupling a target protein ligand and an E3 ligase ligand using a Boc-NH-PEG-acid linker.

1. Amide Bond Formation with the First Ligand:

  • Materials:

    • Boc-NH-PEGn-acetic acid

    • Amine-containing ligand (Ligand-NH2)

    • Coupling agents (e.g., HATU, HBTU)

    • Base (e.g., DIPEA)

    • Anhydrous DMF

  • Procedure:

    • Dissolve Boc-NH-PEGn-acetic acid (1.0 eq) and the coupling agent (1.1 eq) in anhydrous DMF.

    • Add the base (2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of the amine-containing ligand (1.2 eq) in anhydrous DMF.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, dilute with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the product by flash chromatography.

2. Boc Deprotection:

  • Materials:

    • Boc-protected intermediate from step 1

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours, monitoring by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Co-evaporate with DCM (3x) to ensure complete removal of TFA.

3. Amide Bond Formation with the Second Ligand:

  • Materials:

    • Deprotected amine-PEG-ligand from step 2

    • Carboxylic acid-containing ligand (Ligand-COOH)

    • Coupling agents (e.g., HATU, HBTU)

    • Base (e.g., DIPEA)

    • Anhydrous DMF

  • Procedure:

    • Follow the same procedure as in step 1, using the deprotected amine-PEG-ligand as the amine component and the second ligand with a carboxylic acid functionality.

    • Purify the final PROTAC product by preparative HPLC.

Western Blot Analysis of PROTAC-mediated Protein Degradation
  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).

    • Lyse the cells and determine the total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds to POI ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 ligase ligand Ub Ubiquitin E3_bound E3 Ligase Ub->E3_bound Recruited Proteasome Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Poly-ubiquitinated POI PROTAC_bound->PROTAC Recycled E3_bound->POI_bound Ubiquitination E3_bound->PROTAC_bound POI_ub->Proteasome Recognition & Degradation

Caption: Mechanism of action of a PROTAC.

PROTAC_Synthesis_Workflow start Start Materials linker Boc-NH-PEG7-COOH start->linker ligand1 Ligand 1 (Amine) start->ligand1 ligand2 Ligand 2 (Acid) start->ligand2 step1 1. Amide Coupling linker->step1 ligand1->step1 step3 3. Amide Coupling ligand2->step3 intermediate1 Boc-NH-PEG7-Ligand 1 step1->intermediate1 step2 2. Boc Deprotection (TFA) intermediate1->step2 intermediate2 H2N-PEG7-Ligand 1 step2->intermediate2 intermediate2->step3 final_protac Ligand 2-PEG7-Ligand 1 (Final PROTAC) step3->final_protac purification Purification (HPLC) final_protac->purification

Caption: General workflow for PROTAC synthesis.

Linker_Comparison Boc_PEG7 Boc-NH-PEG7-COOH + Hydrophilic (PEG7) + Acid-labile (Boc) - Flexible Fmoc_PEG7 Fmoc-NH-PEG7-COOH + Hydrophilic (PEG7) + Base-labile (Fmoc) - Flexible Boc_PEG7->Fmoc_PEG7 Different Protecting Group Alkyl Alkyl Linker - Hydrophobic + Metabolically stable - Less flexible Boc_PEG7->Alkyl Different Backbone Rigid Rigid Linker (e.g., Piperazine) + Constrained conformation + Potentially higher potency - May hinder ternary complex formation Alkyl->Rigid Different Flexibility

Caption: Comparison of linker properties.

Conclusion and Recommendations

This compound is a valuable and versatile linker for the synthesis of complex bioconjugates and targeted therapeutics. Its PEG7 spacer provides a balance of hydrophilicity and length, while the Boc-protected amine allows for a controlled, stepwise synthetic approach.

However, the optimal linker is highly dependent on the specific application. Researchers should consider the following:

  • Linker Length: As demonstrated by the BRD4 PROTAC case study, linker length must be empirically optimized for each target and E3 ligase pair. A library of linkers with varying PEG lengths should be screened to identify the most potent construct.

  • Protecting Group Strategy: The choice between Boc and Fmoc protecting groups should be based on the overall synthetic route and the chemical stability of the other components of the molecule.

  • Linker Composition: While flexible PEG linkers are widely used, more rigid linkers containing motifs like piperazine (B1678402) or piperidine (B6355638) can offer advantages in terms of metabolic stability and pre-organization for binding, potentially leading to increased potency.

By systematically evaluating these linker properties, researchers can rationally design and synthesize more effective and drug-like molecules for a wide range of therapeutic applications.

References

A Comparative Guide to Boc-NH-PEG Linkers in Bioconjugation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, the linker connecting a targeting moiety to a payload is a critical determinant of efficacy, stability, and safety. Among the diverse array of linker technologies, Boc-NH-PEG linkers have emerged as a versatile and widely utilized tool. This guide provides an objective comparison of Boc-NH-PEG linkers with common alternatives, supported by experimental data and detailed methodologies, to inform the rational design of next-generation bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to Boc-NH-PEG Linkers

Boc-NH-PEG linkers are heterobifunctional molecules characterized by three key components:

  • A tert-Butyloxycarbonyl (Boc) protected amine: This acid-labile protecting group allows for a controlled, stepwise conjugation strategy. The Boc group is stable under a wide range of conditions, enabling reactions at other sites of the molecule, and can be efficiently removed with mild acid to reveal a primary amine for subsequent conjugation.

  • A Polyethylene Glycol (PEG) spacer: The PEG chain is a hydrophilic and flexible spacer that enhances the solubility and stability of the bioconjugate.[1][2] By increasing the hydrodynamic radius, PEGylation can also prolong the circulation half-life and reduce the immunogenicity of the therapeutic.[2][3][4]

  • A second functional group: This can be a carboxylic acid, NHS ester, maleimide (B117702), or other reactive group, allowing for covalent attachment to a target molecule.

Performance Comparison of Linker Technologies

The selection of a linker technology has a profound impact on the physicochemical properties and in vivo performance of a bioconjugate. This section compares Boc-NH-PEG linkers with two widely used alternatives: SMCC linkers and "click chemistry" linkers.

Physicochemical Properties and Stability
FeatureBoc-NH-PEG LinkerSMCC LinkerClick Chemistry Linker (DBCO)
Hydrophilicity High (due to PEG spacer)[1]Low (hydrophobic cyclohexane (B81311) and succinimide (B58015) moieties)Moderate to High (can incorporate PEG spacers)[5]
Conjugation Chemistry Amine-reactive (e.g., NHS ester) or other functional groupsAmine-reactive (NHS ester) and thiol-reactive (maleimide)[6]Bioorthogonal (strain-promoted alkyne-azide cycloaddition)[5]
Bond Stability Generally stable amide or other covalent bondsThioether bond is stable; however, the thiosuccinimide bond formed by the maleimide group can undergo a retro-Michael reaction, leading to payload loss.[1]Exceptionally stable triazole ring formed.[7]
Reaction Conditions Mild, but Boc deprotection requires acidic conditions.Mild, pH 6.5-7.5 for maleimide-thiol reaction.[8]Mild, aqueous conditions, no catalyst required.[5]
In Vivo Performance

Direct head-to-head in vivo comparisons of ADCs constructed with Boc-NH-PEG, SMCC, and click chemistry linkers in a single study are limited in the available literature. However, data from various studies allow for an indirect comparison of their expected performance.

ParameterBoc-NH-PEG LinkerSMCC LinkerClick Chemistry Linker (DBCO)
Plasma Half-life (t½) Generally longer due to the hydrophilic PEG chain reducing clearance.[9] The half-life can be tuned by varying the PEG length.[10][11]Generally shorter due to the hydrophobic nature which can lead to faster clearance.[9]Can be modulated by incorporating PEG chains of varying lengths.
In Vivo Efficacy The enhanced stability and prolonged circulation can lead to increased tumor accumulation and efficacy.[12]Efficacy can be compromised by premature drug release due to linker instability.High stability of the linker ensures the payload remains attached until it reaches the target, potentially leading to high efficacy.
Immunogenicity PEGylation can shield immunogenic epitopes, potentially reducing the immune response.[2] However, anti-PEG antibodies can be a concern.[13]The linker and its metabolites can be immunogenic.The triazole ring is generally considered to be non-immunogenic.
Aggregation The hydrophilic PEG spacer helps to mitigate aggregation, especially with hydrophobic payloads.[14]The hydrophobic nature of the linker can contribute to ADC aggregation.Can be designed with hydrophilic spacers to reduce aggregation.

Note: The data presented above is synthesized from multiple sources and should be interpreted with caution as direct comparative studies are scarce. The optimal linker choice is highly dependent on the specific antibody, payload, and desired therapeutic outcome.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and characterization of bioconjugates.

Protocol 1: Synthesis of an ADC using a Boc-NH-PEG-NHS Ester Linker

This protocol outlines a general two-step procedure for conjugating a drug to an antibody using a Boc-NH-PEG linker.

Step 1: Conjugation of the Drug to the Linker

  • Boc Deprotection: Dissolve the Boc-NH-PEG-COOH linker in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (DCM). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.

  • Activation of the Drug: If the drug contains a carboxylic acid, activate it by dissolving it with 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous DMF. Stir for 1 hour at room temperature.

  • Conjugation: Add the deprotected NH2-PEG-COOH to the activated drug solution. Add 3 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA). Stir overnight at room temperature.

  • Purification: Purify the drug-linker conjugate by reverse-phase HPLC.

Step 2: Conjugation of the Drug-Linker to the Antibody

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Activation of the Drug-Linker: Activate the carboxylic acid of the drug-linker conjugate using EDC and NHS as described in Step 1.

  • Conjugation: Add the activated drug-linker-NHS ester to the antibody solution at a molar ratio of 5-10 fold excess. Gently mix and incubate at room temperature for 2 hours or at 4°C overnight.

  • Purification: Remove excess drug-linker and byproducts by size-exclusion chromatography (SEC).

  • Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC-MALS, and mass spectrometry.

Protocol 2: Synthesis of an ADC using an SMCC Linker

This protocol describes the conjugation of a thiol-containing drug to an antibody via lysine (B10760008) residues.[6]

  • Antibody Modification: Dissolve the antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 5-10 mg/mL. Add a 5-10 fold molar excess of SMCC dissolved in DMSO. Incubate for 1-2 hours at room temperature.

  • Purification: Remove excess SMCC using a desalting column or tangential flow filtration (TFF) equilibrated with a thiol-free buffer (e.g., PBS, pH 6.5-7.0).

  • Conjugation: Add the thiol-containing drug to the maleimide-activated antibody at a 3-5 fold molar excess. Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.

  • Purification and Characterization: Purify and characterize the ADC as described in Protocol 1.

Protocol 3: Synthesis of an ADC using a DBCO-PEG-NHS Ester Linker (Click Chemistry)

This protocol outlines a two-step process involving antibody modification with a DBCO linker followed by a copper-free click reaction with an azide-containing drug.[15]

  • Antibody Modification: Dissolve the antibody in an amine-free buffer (e.g., PBS, pH 7.4-8.0) at 5-10 mg/mL. Add a 10-20 fold molar excess of DBCO-PEG-NHS ester dissolved in DMSO. Incubate for 1-2 hours at room temperature.

  • Purification: Remove excess DBCO linker using a desalting column or TFF.

  • Click Reaction: Add the azide-modified drug to the DBCO-functionalized antibody at a 3-5 fold molar excess. Incubate overnight at 4°C.

  • Purification and Characterization: Purify and characterize the ADC as described in Protocol 1.

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_0 Drug-Linker Synthesis cluster_1 ADC Synthesis Boc-NH-PEG-COOH Boc-NH-PEG-COOH Boc Deprotection Boc Deprotection Boc-NH-PEG-COOH->Boc Deprotection Drug-COOH Drug-COOH Drug Activation (EDC/NHS) Drug Activation (EDC/NHS) Drug-COOH->Drug Activation (EDC/NHS) NH2-PEG-COOH NH2-PEG-COOH Boc Deprotection->NH2-PEG-COOH Activated Drug Activated Drug Drug Activation (EDC/NHS)->Activated Drug Conjugation Conjugation Drug-Linker Drug-Linker Conjugation->Drug-Linker Drug-Linker Activation Drug-Linker Activation Drug-Linker->Drug-Linker Activation NH2-PEG-COOH->Conjugation Activated Drug->Conjugation Antibody Antibody ADC Conjugation ADC Conjugation Antibody->ADC Conjugation Activated Drug-Linker Activated Drug-Linker Drug-Linker Activation->Activated Drug-Linker Crude ADC Crude ADC ADC Conjugation->Crude ADC Purification (SEC) Purification (SEC) Characterized ADC Characterized ADC Purification (SEC)->Characterized ADC Activated Drug-Linker->ADC Conjugation Crude ADC->Purification (SEC)

Caption: Workflow for ADC synthesis using a Boc-NH-PEG linker.

Linker_Comparison cluster_pros Advantages cluster_cons Disadvantages Linker Choice Linker Choice Boc-NH-PEG Boc-NH-PEG Linker Choice->Boc-NH-PEG Stepwise conjugation, hydrophilicity SMCC SMCC Linker Choice->SMCC Established, non-cleavable Click Chemistry (DBCO) Click Chemistry (DBCO) Linker Choice->Click Chemistry (DBCO) Bioorthogonal, high stability Boc-NH-PEG_Pros Controlled synthesis Improved PK Boc-NH-PEG->Boc-NH-PEG_Pros Boc-NH-PEG_Cons Requires deprotection step Boc-NH-PEG->Boc-NH-PEG_Cons SMCC_Pros High stability of thioether bond SMCC->SMCC_Pros SMCC_Cons Maleimide instability Hydrophobic SMCC->SMCC_Cons Click_Pros High efficiency and specificity Biocompatible Click Chemistry (DBCO)->Click_Pros Click_Cons Requires azide (B81097) modification of payload Click Chemistry (DBCO)->Click_Cons

Caption: Comparison of key features of different linker technologies.

Conclusion

Boc-NH-PEG linkers offer a powerful and versatile platform for the construction of complex bioconjugates. Their key advantages include the ability for controlled, stepwise synthesis and the beneficial effects of the PEG spacer on solubility, stability, and pharmacokinetics. While SMCC linkers are well-established, their potential for maleimide instability and hydrophobicity can be disadvantageous. Click chemistry linkers provide exceptional stability and biocompatibility but require the introduction of bioorthogonal functional groups. The optimal choice of linker technology is a critical decision that must be guided by the specific requirements of the therapeutic application, and a thorough understanding of the trade-offs associated with each approach is essential for the successful development of next-generation biotherapeutics.

References

Safety Operating Guide

Proper Disposal Procedures for Boc-NH-PEG7-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Boc-NH-PEG7-acetic Acid, ensuring the safety of laboratory personnel and compliance with standard laboratory practices. The following procedures are designed for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling

While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, it is crucial to handle it with care as its chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Always consult your institution's specific safety guidelines and the product's Safety Data Sheet (SDS) before handling.

Personal Protective Equipment (PPE):

When handling this compound, the following personal protective equipment should be worn:

PPE ItemSpecification
Eye Protection Chemical safety goggles
Hand Protection Common chemical-resistant gloves
Respiratory Protection Avoid inhalation of vapor or gas
Body Protection Standard laboratory coat

II. Spill Management Protocol

In the event of a spill, follow these steps to ensure safe cleanup and containment:

  • Ensure Proper Ventilation: Maintain good air ventilation in the spill area.

  • Isolate Ignition Sources: Keep away from any potential sources of ignition.

  • Absorb the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to soak up the spilled substance.

  • Collect the Waste: Place the absorbed material into a designated and clearly labeled chemical waste container.

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Sewer Disposal Prohibition: Do not flush the substance or cleanup materials into the sewer system.[1]

III. Step-by-Step Disposal Procedure

The disposal of this compound should be handled in accordance with your institution's chemical waste management program.

  • Waste Characterization: Although not classified as hazardous, treat waste containing this compound as chemical waste due to its uninvestigated properties.

  • Containerization:

    • Collect waste this compound, including any contaminated materials from spills, in a suitable, sealable, and clearly labeled chemical waste container.

    • Ensure the container is compatible with the chemical.

  • Labeling:

    • Label the waste container with "this compound Waste" and include the approximate concentration and quantity.

    • Follow any additional institutional or local labeling requirements for chemical waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated waste accumulation area.

    • Keep the container away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the chemical waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

    • Provide the SDS to the waste management personnel upon request.

IV. Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process for the handling and disposal of this compound.

cluster_handling Handling and Use cluster_event Event cluster_spill Spill Response cluster_disposal Waste Disposal cluster_prohibited Prohibited Action start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe use Use in Well-Ventilated Area ppe->use event Spill or Waste Generation use->event absorb Absorb with Inert Material (e.g., sand, vermiculite) event->absorb Spill Occurs collect_waste Collect in Labeled Chemical Waste Container event->collect_waste Waste Generated sewer Do Not Flush to Sewer event->sewer collect_spill Collect in Labeled Chemical Waste Container absorb->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate store Store in Designated Waste Accumulation Area decontaminate->store collect_waste->store dispose Dispose via Institutional EHS or Licensed Contractor store->dispose

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Boc-NH-PEG7-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling of Boc-NH-PEG7-acetic Acid, a common reagent in bioconjugation and drug delivery research. Adherence to these procedures is paramount to ensure personal safety and maintain the integrity of your experiments. While this compound is not classified as a hazardous substance, proper laboratory practices are essential to minimize any potential risks.[1]

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols and the product's Safety Data Sheet (SDS).[1][2][3][4][5][6]

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesMust be worn at all times in the laboratory to protect from potential splashes.[1][5][6]
Hand Protection Nitrile GlovesStandard laboratory gloves provide sufficient protection against incidental contact.[1][2] Inspect gloves for integrity before each use.
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from accidental spills.[2][3][4]
Respiratory Not generally requiredWork in a well-ventilated area. A respirator is not necessary under normal handling conditions.[1]
Footwear Closed-toe ShoesAlways wear closed-toe shoes to protect your feet from spills and falling objects.[2]
Operational and Disposal Plans

Proper handling and disposal are crucial for a safe and efficient laboratory environment.

Storage and Handling:

  • Storage: Upon receipt, store this compound at or below -20°C in a tightly sealed container.[7][8] Many PEGylated compounds are sensitive to moisture, light, and oxidation, so it is good practice to store them under an inert atmosphere (like nitrogen or argon) and in the dark.[9]

  • Handling: Before use, allow the container to warm to room temperature to prevent condensation of moisture, which can affect the compound's stability.[9] Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential vapors, although it is not considered volatile.[1] Avoid contact with skin and eyes.[1]

Spill Management:

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Containment: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1]

  • Collection: Carefully sweep or scoop the absorbed material into a designated chemical waste container.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the waste container according to your institution's chemical waste disposal protocols. Do not flush down the sewer.[1]

Disposal Plan:

Dispose of unused this compound and any contaminated materials (e.g., gloves, absorbent pads) as chemical waste. The waste should be placed in a clearly labeled, sealed container and disposed of through your institution's hazardous waste management program.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water.[1]
Eye Contact Flush eyes with water for at least 15 minutes as a precaution.[1] Seek medical attention if irritation persists.
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1] Never give anything by mouth to an unconscious person.[1]

Visualizing Safe Handling Workflows

To further clarify the procedural steps, the following diagrams illustrate the standard workflow for handling this compound and the appropriate response to an accidental spill.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Allow Reagent to Reach Room Temperature A->B C Work in a Well-Ventilated Area B->C D Weigh or Measure the Required Amount C->D E Perform Experimental Procedure D->E F Decontaminate Glassware and Surfaces E->F G Dispose of Waste in Designated Container F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Figure 1: Standard workflow for handling this compound.

SpillResponse cluster_initial Initial Response cluster_contain Containment & Cleanup cluster_disposal Disposal A Alert Others in the Area B Ensure Proper Ventilation A->B C Wear Appropriate PPE B->C D Absorb Spill with Inert Material C->D E Collect Absorbed Material into Waste Container D->E F Clean Spill Area with Soap and Water E->F G Seal and Label Waste Container F->G H Dispose of as Chemical Waste G->H

Figure 2: Step-by-step procedure for managing a spill of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.